molecular formula C11H15BrO B1581484 5-Phenoxypentyl Bromide CAS No. 22921-72-8

5-Phenoxypentyl Bromide

Cat. No.: B1581484
CAS No.: 22921-72-8
M. Wt: 243.14 g/mol
InChI Key: WNGRHTGNGQSCTL-UHFFFAOYSA-N
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Description

5-Phenoxypentyl Bromide (CAS RN: 22921-72-8) is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . As an alkyl bromide with a terminal phenoxy group, it serves as a versatile alkylating agent and a valuable building block in organic synthesis and medicinal chemistry research. Its structure features a bromo-terminated pentyl chain, making it a useful linker for introducing a 5-phenoxypentyl group into target molecules . In laboratory research, reagents of this class are frequently employed in the synthesis of more complex structures, including heterocyclic compounds and potential pharmacologically active molecules . For instance, phenacyl bromide derivatives are commonly used in cyclocondensation reactions to form functionalized pyrroles and other heterocyclic systems, which are privileged scaffolds in drug discovery . The reactivity of the bromide moiety allows for nucleophilic substitution reactions, enabling researchers to create new carbon-nitrogen and carbon-sulfur bonds. This product is intended for use in a controlled laboratory setting by qualified personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15BrO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGRHTGNGQSCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177467
Record name Benzene, ((5-bromopentyl)oxy)-
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Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-72-8
Record name [(5-Bromopentyl)oxy]benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((5-bromopentyl)oxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((5-bromopentyl)oxy)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Phenoxypentyl Bromide from Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-phenoxypentyl bromide, a valuable bifunctional molecule often used as a linker in the development of pharmaceutical agents and other advanced materials. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and well-established method for forming ethers. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses strategies for minimizing side reactions, and outlines methods for purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this specific synthesis.

Introduction and Strategic Importance

This compound is a key intermediate characterized by a terminal phenyl ether and a primary alkyl bromide. This dual functionality makes it an exceptionally useful building block in organic synthesis. The phenoxy group provides a stable, aromatic core, while the reactive alkyl bromide terminus allows for subsequent nucleophilic substitution reactions, enabling its conjugation to a wide variety of molecular scaffolds. Its application is prevalent in the synthesis of complex molecules, including but not limited to, novel therapeutic agents, liquid crystals, and specialized polymers.

The synthesis from phenol and 1,5-dibromopentane is the most direct and economically viable route. The core of this transformation is the Williamson ether synthesis, a classic S(_N)2 reaction that has been a cornerstone of organic chemistry for over 150 years.[1][2] This guide will focus on a modern, optimized approach to this venerable reaction.

The Synthetic Pathway: Williamson Ether Synthesis

The formation of this compound from phenol is achieved by reacting the sodium or potassium salt of phenol (a phenoxide) with 1,5-dibromopentane.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3]

The two key steps are:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of phenol, generating a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion and forming the C-O ether bond.[1][2]

Mechanistic Rationale

The reaction follows an S(_N)2 pathway, where the nucleophilic phenoxide attacks the electrophilic carbon atom bearing a bromide leaving group.[1][3] This occurs in a single, concerted step involving a backside attack, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).[1]

Key Considerations for Success:

  • Choice of Base: For aryl ethers, moderately strong bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are effective and commonly used.[4] These bases are strong enough to deprotonate phenol (pKa ~10) but are less harsh than organometallics or metal hydrides.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (CH(_3)CN) or N,N-dimethylformamide (DMF) are ideal.[1][4] These solvents effectively solvate the cation (e.g., K

    +^++
    ) while leaving the phenoxide anion relatively "free" and highly nucleophilic, thus accelerating the S(_N)2 reaction.[1] Protic solvents would solvate and stabilize the nucleophile, slowing the reaction rate.[1]

  • Minimizing Side Reactions: The primary side product is 1,5-diphenoxypentane, formed when a second molecule of phenoxide reacts with the product, this compound. To suppress this, a significant excess of 1,5-dibromopentane is used. This ensures that the phenoxide is more likely to encounter a molecule of the starting dibromide than the desired product. A similar strategy is employed in the synthesis of γ-phenoxypropyl bromide.[5] Another potential, though less common, side reaction is C-alkylation, where the phenoxide attacks via the aromatic ring instead of the oxygen atom.[4][6] This is generally minimized under the conditions described.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
Phenol94.119.41 g0.10Corrosive and toxic. Handle with care.
1,5-Dibromopentane229.9968.9 g (45.6 mL)0.30Lachyrmator. Use in a fume hood.
Potassium Carbonate138.2120.7 g0.15Anhydrous, finely powdered.
Acetonitrile (CH(_3)CN)41.05250 mL-Anhydrous grade.
Diethyl Ether74.12~400 mL-For extraction.
Saturated NaCl (aq)-~100 mL-For washing.
Anhydrous MgSO(_4)120.37~10 g-For drying.
Equipment
500 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel (500 mL)
Rotary evaporator
Vacuum distillation setup
Step-by-Step Procedure
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (250 mL).

  • Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of potassium phenoxide. The mixture will appear as a fine white slurry.

  • Addition of Alkylating Agent: Add 1,5-dibromopentane (45.6 mL, 0.30 mol) to the flask via a dropping funnel or syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of phenol. The reaction is typically complete within 6-12 hours.[1]

  • Workup - Quenching and Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium salts (K(_2)CO(_3) and KBr) using a Buchner funnel and wash the filter cake with a small amount of diethyl ether (~50 mL).

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile and diethyl ether using a rotary evaporator.

  • Extraction: Transfer the resulting oily residue to a 500 mL separatory funnel using diethyl ether (~150 mL). Add approximately 100 mL of water to dissolve any remaining inorganic salts. Shake the funnel and allow the layers to separate.

  • Washing:

    • Wash the organic layer with 2 M NaOH (2 x 50 mL) to remove any unreacted phenol.

    • Wash the organic layer with water (1 x 50 mL).

    • Wash the organic layer with saturated NaCl solution (brine) (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO(_4)). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification

The crude product contains the desired this compound along with excess 1,5-dibromopentane. These can be separated by vacuum distillation .

  • Fraction 1: Unreacted 1,5-dibromopentane (Boiling Point: ~95-98°C at 12 mmHg).

  • Fraction 2: this compound (Boiling Point: ~145-150°C at 5 mmHg).

The expected yield of the pure product is typically in the range of 75-85%.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from initial setup to the final purified product.

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification & Analysis Reactants 1. Combine Phenol, K2CO3, and Acetonitrile Alkylation 2. Add excess 1,5-Dibromopentane Reactants->Alkylation Reflux 3. Heat to Reflux (6-12 hours) Alkylation->Reflux Cooling 4. Cool to RT & Filter Salts Reflux->Cooling SolventRemoval 5. Concentrate on Rotovap Cooling->SolventRemoval Extraction 6. Dissolve in Ether & Wash with H2O SolventRemoval->Extraction BaseWash 7. Wash with NaOH (aq) to remove Phenol Extraction->BaseWash FinalWash 8. Wash with Brine & Dry over MgSO4 BaseWash->FinalWash Purify 9. Purify by Vacuum Distillation FinalWash->Purify Characterize 10. Characterize via NMR & IR Spectroscopy Purify->Characterize end_product Pure 5-Phenoxypentyl Bromide Characterize->end_product start Start start->Reactants

Caption: Workflow for the synthesis and purification of this compound.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1^11 
      H NMR: Will show characteristic peaks for the aromatic protons (δ ~6.8-7.3 ppm), the methylene group adjacent to the oxygen (triplet, δ ~4.0 ppm), the methylene group adjacent to the bromine (triplet, δ ~3.4 ppm), and the three central methylene groups in the pentyl chain (multiplets, δ ~1.5-2.0 ppm).

    • 13^{13}13 
      C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage (around 1240 cm

    1^{-1}−1
    ) and C-H stretches for the aromatic and aliphatic portions.

  • Mass Spectrometry (MS): Will show the molecular ion peak (M

    +^++
    ) and the characteristic isotopic pattern for a bromine-containing compound.

Safety and Troubleshooting

Safety Precautions:

  • Phenol is corrosive and readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,5-Dibromopentane is a lachrymator and should be handled exclusively in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete reaction. Solution: Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. Extend the reflux time and monitor via TLC until phenol is consumed.

    • Cause: Insufficient deprotonation. Solution: Ensure the base is used in stoichiometric excess (e.g., 1.5 equivalents).

    • Cause: Loss of product during workup. Solution: Be careful during extractions to avoid losing the organic layer. Ensure pH is basic during the NaOH wash to effectively remove phenol.

  • High Proportion of 1,5-diphenoxypentane:

    • Cause: Insufficient excess of 1,5-dibromopentane. Solution: Ensure at least a 2.5 to 3-fold molar excess of the dibromoalkane is used to statistically favor the mono-alkylation product.

  • Product is Colored:

    • Cause: Contamination with unreacted phenol, which can oxidize. Solution: Ensure the NaOH wash during workup is thorough. If the final product is still colored, it can sometimes be decolorized by passing a solution through a short plug of silica gel.

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the preparation of this compound from phenol and 1,5-dibromopentane. By employing a significant excess of the dihalide, utilizing a polar aprotic solvent, and performing a careful workup and purification, high yields of the desired product can be consistently achieved. This guide offers a robust framework, grounded in established chemical principles, to aid researchers in the successful synthesis of this versatile chemical intermediate.

References

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Phenoxypentyl Bromide, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. We will move beyond a simple recitation of data points to provide a holistic understanding of its properties, synthesis, reactivity, and safe handling, grounded in both theoretical principles and practical laboratory applications.

Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 22921-72-8) is an aromatic ether and an alkyl halide. Its structure, featuring a terminal primary bromide and a stable phenoxy group connected by a flexible five-carbon aliphatic chain, makes it an ideal linker molecule and a valuable synthetic intermediate. The primary reactive site is the carbon-bromine bond, which is susceptible to nucleophilic substitution, while the phenoxy moiety imparts specific solubility, stability, and potential for aromatic interactions within a larger molecular framework.

The core physicochemical properties are summarized below for rapid assessment and experimental planning.

PropertyValueSource(s)
CAS Number 22921-72-8[1][2][3]
Molecular Formula C₁₁H₁₅BrO[1][2]
Molecular Weight 243.14 g/mol [1][2][4]
Appearance Colorless to light yellow/orange clear liquid[1][2][4]
Boiling Point 130 °C / 2 mmHg[2][4]
Specific Gravity 1.28 (at 20°C)[2][4]
Refractive Index 1.54[2][4]
Purity (Typical) >95.0% (by GC)[2][4]
Synonyms 5-Phenoxyamyl Bromide, 5-Bromoamyl Phenyl Ether[2][4]
Storage Temperature Room temperature; recommended <15°C in a dark place[2][4]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most effectively achieved via a modification of the Williamson ether synthesis. This method is favored due to the high availability and relatively low cost of the starting materials, as well as the robust and scalable nature of the reaction.

Mechanistic Rationale

The core of the synthesis involves the nucleophilic attack of a phenoxide ion on an electrophilic carbon of a large excess of 1,5-dibromopentane. Phenol is first deprotonated by a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium phenoxide. This phenoxide then participates in an SN2 reaction with 1,5-dibromopentane.

The causality for using a large excess of the dibromoalkane is critical: it statistically favors the mono-alkylation product over the formation of the undesired 1,5-diphenoxypentane byproduct. By maintaining a high concentration of the dibromo-compound, the probability of a phenoxide ion encountering an already-substituted molecule is significantly reduced.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a similar compound and should be performed by trained personnel with appropriate safety measures.[5]

Materials:

  • Phenol (3.9 moles)

  • 1,5-Dibromopentane (4.95 moles)

  • Sodium Hydroxide (3.75 moles)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol, 1,5-dibromopentane, and 2 liters of water.

  • Heating and Base Addition: Begin vigorous stirring and heat the mixture to a rolling boil. Prepare a solution of sodium hydroxide in 500 mL of water and add it slowly through the dropping funnel to the boiling mixture over a period of 1 hour.

  • Reflux: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 10 hours to ensure the reaction goes to completion.

  • Workup - Phase Separation: Cool the reaction mixture to room temperature. Transfer the contents to a large separatory funnel. The organic layer (containing the product and excess dibromopentane) will be the lower layer. Separate and collect this layer.

  • Workup - Washing: Wash the organic layer sequentially with 2 M NaOH solution (to remove any unreacted phenol), water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification - Distillation: Filter off the drying agent. The crude product is purified by vacuum distillation. First, distill off the excess 1,5-dibromopentane. The desired product, this compound, will then distill at approximately 130 °C / 2 mmHg.[2][4]

Visualization of Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Phenol + Excess 1,5-Dibromopentane base Add NaOH(aq) reactants->base reflux Reflux (10h) base->reflux cool Cool to RT reflux->cool separate Separate Layers cool->separate wash Wash with NaOH, Water, Brine separate->wash dry Dry (MgSO4) wash->dry filter Filter dry->filter distill Vacuum Distillation filter->distill product Pure 5-Phenoxypentyl Bromide distill->product

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Strategic Applications in Drug Development

The utility of this compound in drug development stems from its role as a robust alkylating agent, enabling the covalent linkage of a phenoxypentyl moiety to a variety of molecular scaffolds.

The Alkylating Power of the C-Br Bond

The terminal primary bromide is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to SN2 attack by a wide range of nucleophiles. This reaction is the cornerstone of its application.

Experimental Choices & Causality:

  • Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base's salt but do not strongly solvate the nucleophile, thus maximizing its reactivity.

  • Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is often used to deprotonate acidic protons on the nucleophile (e.g., in phenols or secondary amines) without competing in the alkylation reaction.

  • Temperature: Reactions are often gently heated (e.g., 50-80 °C) to increase the reaction rate, though room temperature may suffice for highly reactive nucleophiles.

Case Study: Synthesis of Quaternary Ammonium Anticholinergics

Many quaternary ammonium compounds are used as drugs, such as the anticholinergic agent Domiphen Bromide.[6][7][8] this compound is an ideal precursor for creating analogs of such drugs. For instance, it can be used to alkylate a tertiary amine to form a quaternary ammonium salt, a key structural motif for this class of compounds.

Illustrative Protocol: Alkylation of N,N-Dimethyldodecylamine

  • Reactant Setup: In a round-bottomed flask, dissolve N,N-dimethyldodecylamine (1.0 eq) in acetonitrile.

  • Addition: Add this compound (1.1 eq) to the solution.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Isolation: Upon completion, cool the mixture to room temperature. The product, a quaternary ammonium bromide salt, will often precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Visualization of SN2 Alkylation

cluster_reactants Reactants cluster_product Product Nuc R₃N: Elec Ph-O-(CH₂)₅-Br Nuc->Elec SN2 Attack Prod [Ph-O-(CH₂)₅-NR₃]⁺ Br⁻ Elec->Prod

Caption: SN2 reaction between a tertiary amine and this compound.

Safety, Handling, and Storage

As with all alkylating agents, proper handling of this compound is imperative for laboratory safety. Alkyl bromides are generally classified as irritants and lachrymators.

Safety AspectGuideline and RationaleSource(s)
Primary Hazards Causes skin, eye, and respiratory tract irritation. Harmful if swallowed.[9][10]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[10]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10] Avoid all contact with skin and eyes.
First Aid Skin: Immediately wash with plenty of soap and water.[10] Eyes: Rinse cautiously with water for several minutes.[10] Inhalation: Move to fresh air.[10] Ingestion: Do not induce vomiting; seek immediate medical attention.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers in medicinal chemistry and materials science. By understanding the causality behind its synthesis and application, scientists can effectively leverage this molecule to construct complex chemical architectures and accelerate the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromopentyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 5-bromopentyl phenyl ether. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the interpretation of analytical data.

Strategic Overview: Synthesis by Design

5-Bromopentyl phenyl ether is a valuable bifunctional molecule, incorporating a stable phenyl ether linkage and a reactive terminal alkyl bromide. This structure makes it an important intermediate for introducing a phenoxy-pentyl chain in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.

Our synthetic strategy is rooted in the classic Williamson ether synthesis, a robust and versatile method for forming the ether C-O-C bond.[1][2] The retrosynthetic analysis reveals two potential disconnection pathways:

  • Pathway A: Disconnection at the aryl C-O bond, suggesting a reaction between bromobenzene and 5-bromopentan-1-ol. This pathway is unfeasible under standard nucleophilic substitution conditions because an S(_N)2 reaction cannot occur at an sp²-hybridized carbon of the benzene ring.[3]

  • Pathway B: Disconnection at the alkyl C-O bond. This is the preferred route, involving a nucleophilic attack by a phenoxide ion on a 5-carbon electrophile.

This guide will detail the execution of Pathway B, reacting sodium phenoxide with 1,5-dibromopentane.

The Williamson Ether Synthesis: Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4] The reaction is performed in two conceptual stages within a single pot:

  • Deprotonation: Phenol, a weak acid (pKa ≈ 10), is deprotonated by a suitable base (in this case, sodium hydroxide) to form the sodium phenoxide salt. This step is critical as the phenoxide ion is a significantly stronger nucleophile than the neutral phenol molecule.[5]

  • Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic primary carbons of 1,5-dibromopentane. This attack occurs from the backside of the C-Br bond, inverting the stereochemistry if a chiral center were present.[6] A bromide ion is displaced as the leaving group, forming the desired ether linkage.

Using a large excess of 1,5-dibromopentane is a key experimental choice. This stoichiometric imbalance favors the desired monosubstitution product and minimizes the formation of the bis-ether byproduct, 1,5-diphenoxypentane.

Caption: Reaction mechanism for the synthesis of 5-bromopentyl phenyl ether.

Detailed Experimental Protocol

Prior to any experimental work, a thorough risk assessment should be conducted. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesPurity
Phenol94.119.41 g0.10>99%
1,5-Dibromopentane229.9468.98 g (45.1 mL)0.30>97%
Sodium Hydroxide (NaOH)40.004.40 g0.11>98%
Acetone-250 mL-ACS Grade
Diethyl Ether-300 mL-Anhydrous
Saturated NaCl (brine)-100 mL--
Anhydrous MgSO₄-~10 g--

Synthesis Workflow

Synthesis_Workflow start Combine Phenol, NaOH, & Acetone in Flask reflux1 Heat to Reflux (Formation of Sodium Phenoxide) start->reflux1 add_dibromo Add 1,5-Dibromopentane reflux1->add_dibromo reflux2 Reflux for 18-24 hours (Reaction Monitoring by TLC) add_dibromo->reflux2 cool_down Cool Reaction to Room Temperature reflux2->cool_down filter Filter off NaBr Precipitate cool_down->filter concentrate Remove Acetone via Rotary Evaporation filter->concentrate workup Aqueous Workup (H₂O & Diethyl Ether) concentrate->workup wash Wash Organic Layer (NaOH, H₂O, Brine) workup->wash dry Dry with Anhydrous MgSO₄ wash->dry evaporate Remove Diethyl Ether via Rotary Evaporation dry->evaporate purify Purify Crude Oil via Vacuum Distillation or Column Chromatography evaporate->purify product Characterize Pure 5-Bromopentyl Phenyl Ether purify->product

Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.10 mol), sodium hydroxide pellets (4.40 g, 0.11 mol), and acetone (250 mL).

  • Phenoxide Formation: Heat the mixture to reflux with vigorous stirring for 1 hour. The sodium hydroxide will dissolve, and the solution will contain sodium phenoxide.

  • Alkylation: Add 1,5-dibromopentane (45.1 mL, 0.30 mol) to the reaction mixture via an addition funnel.

  • Reaction: Continue to heat the mixture at reflux for 18-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A white precipitate of sodium bromide (NaBr) will form. Filter the mixture through a Büchner funnel to remove the salt, washing the solid with a small amount of acetone.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting oily residue in diethyl ether (200 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and finally with saturated NaCl solution (brine, 1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 5-bromopentyl phenyl ether.

Comprehensive Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized product.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (Aromatic)7.25 - 7.35Multiplet2HProtons ortho and para to the ether group are in a similar environment.
H-b (Aromatic)6.90 - 7.00Multiplet3HProtons meta to the ether group are slightly more shielded.
H-1 (-OCH₂-)~3.98Triplet2HDeshielded by the adjacent electronegative oxygen atom.
H-5 (-CH₂Br)~3.42Triplet2HDeshielded by the adjacent electronegative bromine atom.[9]
H-2, H-3, H-41.50 - 1.95Multiplets6HAliphatic protons in the middle of the carbon chain.
¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon environments within the molecule.

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C-ipso (Aromatic)~159.0Aromatic carbon directly attached to the ether oxygen.
C-para (Aromatic)~129.5Aromatic carbon para to the ether group.
C-ortho (Aromatic)~120.8Aromatic carbons ortho to the ether group.
C-meta (Aromatic)~114.5Aromatic carbons meta to the ether group.
C-1 (-OCH₂-)~67.5Aliphatic carbon attached to oxygen.
C-5 (-CH₂Br)~33.5Aliphatic carbon attached to bromine.
C-3~32.5Central aliphatic carbon.
C-2~28.5Aliphatic carbon beta to oxygen.
C-4~25.0Aliphatic carbon beta to bromine.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3030C-H StretchAromatic C-H
2940 - 2860C-H StretchAliphatic C-H
1595, 1490C=C StretchAromatic Ring
1245C-O-C StretchAryl-Alkyl Ether (asymmetric)[10][11]
1040C-O-C StretchAryl-Alkyl Ether (symmetric)
690, 750C-H BendMonosubstituted Benzene
650 - 550C-Br StretchAlkyl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z ValueInterpretationRationale
242 / 244[M]⁺, [M+2]⁺Molecular ion peaks, showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.
163[M - Br]⁺Loss of a bromine radical.
94[C₆H₅OH]⁺Phenol radical cation from cleavage.
93[C₆H₅O]⁺Phenoxy cation from cleavage.

Conclusion

This guide outlines a reliable and well-characterized procedure for the synthesis of 5-bromopentyl phenyl ether via the Williamson ether synthesis. The provided protocol, grounded in established chemical principles, emphasizes rational experimental design, safe laboratory practices, and thorough analytical validation. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 5-Phenoxypentyl Bromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-phenoxypentyl bromide in a range of common organic solvents. As a bifunctional molecule incorporating both a phenyl ether and a bromoalkane moiety, its solubility is of critical interest to researchers in synthetic chemistry, drug discovery, and materials science. This document elucidates the theoretical principles governing its solubility, presents a predicted solubility profile based on its structural attributes and the behavior of analogous compounds, and provides detailed experimental protocols for the empirical determination of its solubility. This guide is intended to be a valuable resource for laboratory scientists and professionals in the chemical and pharmaceutical industries.

Introduction: Understanding the Molecular Architecture of this compound

This compound (C₁₁H₁₅BrO) is a chemical intermediate characterized by a molecular weight of 243.14 g/mol .[1] It exists as a colorless to light yellow, clear liquid at room temperature.[1] Its structure, featuring a flexible five-carbon alkyl chain linking a phenyl ether to a terminal bromine atom, bestows upon it a unique combination of polarity and lipophilicity. This duality is central to its solubility behavior and its utility in a variety of chemical transformations.

The molecule can be deconstructed into three key components:

  • The Phenyl Ring: A nonpolar, aromatic system that contributes to van der Waals interactions and π-stacking, favoring solubility in aromatic and nonpolar solvents.

  • The Ether Linkage (-O-): This polar functional group can act as a hydrogen bond acceptor, allowing for some interaction with more polar solvents.

  • The Pentyl Bromide Chain: A five-carbon alkyl chain that is predominantly nonpolar, with a terminal polar carbon-bromine bond. This alkyl chain enhances its solubility in nonpolar, aliphatic solvents.

The interplay of these structural features dictates the compound's overall polarity and, consequently, its solubility in different solvent environments.

Theoretical Framework: The Principles of Solubility

The solubility of a compound in a given solvent is governed by the fundamental principle of "like dissolves like."[2] This axiom is a qualitative expression of the thermodynamic favorability of the dissolution process, which is dependent on the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) as described by the equation:

ΔG = ΔH_sol - TΔS_sol

The enthalpy of solution can be understood in terms of the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. When the energy of the new solute-solvent interactions is comparable to or greater than the energy of the interactions that were broken, the enthalpy of solution is favorable (exothermic or slightly endothermic).

For this compound, its solubility in organic solvents is facilitated by the fact that the intermolecular forces in both the solute and the solvent are of a similar nature (van der Waals forces, dipole-dipole interactions), leading to a favorable enthalpy of mixing.

The polarity of the solvent, often quantified by its dielectric constant (ε), plays a crucial role. Solvents with low dielectric constants are nonpolar, while those with high dielectric constants are polar. This compound, with its significant nonpolar character, is expected to be more soluble in solvents with low to moderate dielectric constants.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity. The dielectric constants of the solvents are also provided to offer a quantitative measure of their polarity.[7][8]

SolventChemical FormulaTypeDielectric Constant (ε) at 20°CPredicted Solubility of this compoundRationale
Nonpolar Solvents
HexaneC₆H₁₄Nonpolar1.88MiscibleThe nonpolar pentyl chain of this compound will have strong van der Waals interactions with the nonpolar hexane molecules.
TolueneC₇H₈Nonpolar (Aromatic)2.38MiscibleThe aromatic phenyl ring of this compound will interact favorably with the aromatic ring of toluene through π-stacking and van der Waals forces.
Diethyl Ether(C₂H₅)₂ONonpolar4.33MiscibleAs an ether, diethyl ether shares a similar functional group with the solute, leading to favorable dipole-dipole and van der Waals interactions.
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic8.93MiscibleDCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions.
ChloroformCHCl₃Polar Aprotic4.81MiscibleSimilar to DCM, chloroform is an excellent solvent for many organic molecules.
Ethyl AcetateC₄H₈O₂Polar Aprotic6.02MiscibleThe ester functionality of ethyl acetate allows for dipole-dipole interactions with the polar parts of this compound.
AcetoneC₃H₆OPolar Aprotic20.7MiscibleAcetone is a versatile polar aprotic solvent that can dissolve a wide array of organic compounds.
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.58MiscibleAs a cyclic ether, THF is expected to be an excellent solvent for this compound.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.68SolubleWhile highly polar, DMSO is an excellent solvent for a vast range of organic molecules. High solubility is expected.
N,N-Dimethylformamide (DMF)(CH₃)₂NCHOPolar Aprotic36.71SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent with broad solvency power.
Polar Protic Solvents
MethanolCH₃OHPolar Protic32.70SolubleThe small alkyl group of methanol allows it to dissolve substances with some nonpolar character, though miscibility may not be complete.
EthanolC₂H₅OHPolar Protic24.55SolubleSimilar to methanol, ethanol should be a good solvent, with increasing nonpolar character favoring solubility.

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions, forming a single homogeneous phase. "Soluble" indicates a high degree of solubility, though complete miscibility across all proportions is not guaranteed.

Experimental Protocols for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, the following experimental protocols can be employed.

Qualitative Determination of Miscibility

This method provides a rapid assessment of whether this compound is miscible, partially soluble, or immiscible in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (as listed in the table above)

  • Small test tubes with stoppers or caps

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • To a clean, dry test tube, add 1 mL of the chosen organic solvent.

  • Add 1 mL of this compound to the same test tube.

  • Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the test tube to stand undisturbed for a few minutes and observe the contents.

Interpretation of Results:

  • Miscible: A single, clear, homogeneous phase is observed.

  • Partially Soluble: The formation of a cloudy or turbid solution, or two distinct layers with a noticeable change in the volume of each layer.

  • Insoluble/Immiscible: Two distinct layers are observed with a clear interface, and no significant change in the volume of the layers.[9]

G cluster_procedure Qualitative Solubility Determination cluster_results Interpretation start Start add_solvent Add 1 mL of Solvent start->add_solvent add_solute Add 1 mL of this compound add_solvent->add_solute shake Shake Vigorously add_solute->shake observe Observe Mixture shake->observe end End observe->end result_check result_check observe->result_check Outcome? miscible miscible result_check->miscible Single Clear Phase partial partial result_check->partial Cloudy or Two Layers (Volume Change) immiscible immiscible result_check->immiscible Two Distinct Layers

Caption: Workflow for the qualitative determination of miscibility.

Quantitative Determination of Solubility (Isothermal Shake-Flask Method)

This method allows for the determination of the solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a separate, undissolved phase of the solute should be visible.

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the flask to stand undisturbed at the constant temperature until the undissolved this compound has settled.

    • Alternatively, centrifuge an aliquot of the suspension to facilitate the separation of the liquid and undissolved phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

G cluster_protocol Quantitative Solubility Determination start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate with Agitation at Constant Temperature add_excess->equilibrate phase_sep Phase Separation (Settling or Centrifugation) equilibrate->phase_sep sample Sample Supernatant phase_sep->sample dilute Dilute Sample sample->dilute analyze Analyze by GC/HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the quantitative determination of solubility.

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to its solubility characteristics. Based on its molecular structure, which combines a nonpolar phenyl ring and alkyl chain with a polar ether linkage and a terminal bromide, it is predicted to be highly soluble, and likely miscible, in a wide range of common organic solvents. This guide provides a robust theoretical framework for understanding its solubility and detailed experimental protocols for its empirical determination. The information presented herein will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this compound, thereby optimizing experimental outcomes and fostering innovation.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative in Pharmaceutical Development

In the landscape of drug development and synthesis, the purity and structural integrity of chemical intermediates are paramount. 5-Phenoxypentyl Bromide (C₁₁H₁₅BrO, MW: ~243.14 g/mol ) is a representative alkylating agent and building block whose precise characterization is critical for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This guide, born from field-proven application science, provides an in-depth technical framework for the definitive mass spectrometric analysis of this compound. We will move beyond rote procedures to explore the causal logic behind methodological choices, ensuring a robust, self-validating analytical system.

Section 1: Primary Analytical Strategy: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

1.1 Rationale for GC-EI-MS: The Gold Standard for Volatile Analytes

For a molecule with the volatility and thermal stability of this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the primary method of choice. The causality is clear:

  • Volatility & Separation: The compound's structure lends itself to efficient vaporization and separation on a standard, non-polar GC column.

  • Ionization Robustness: Electron Ionization (EI) at a standard 70 eV is a highly energetic and reproducible process that induces extensive, predictable fragmentation.[2][3] This creates a rich "fingerprint" mass spectrum, ideal for unambiguous library matching and structural elucidation.

  • Deconvolution of Complexity: The chromatographic separation provided by GC ensures that the mass spectrum obtained is of a single, pure compound, which is essential for accurate interpretation, especially when analyzing for process impurities.

1.2 Experimental Protocol: A Self-Validating GC-MS Workflow

A robust protocol is one that is reproducible and includes checks to validate system performance.

Parameter Specification Rationale
GC System Agilent 8890 or equivalentStandard, reliable platform for routine analysis.
Injector Split/Splitless, 250 °CEnsures rapid volatilization without thermal degradation. A 20:1 split ratio is a good starting point.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides optimal separation efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm filmA workhorse column providing excellent resolution for a wide range of semi-volatile compounds.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minA standard temperature ramp that balances analysis speed with separation efficiency.
MS System Single Quadrupole or TOF MSProvides the necessary mass resolution and sensitivity.
Ion Source Electron Ionization (EI)As detailed in the rationale.
Source Temp. 230 °CStandard temperature to prevent condensation and minimize unwanted side reactions.
Scan Range m/z 40-400Captures all relevant fragments from the smallest expected ions to the molecular ion cluster.
Sample Prep 1 mg/mL in DichloromethaneSimple dissolution in a volatile, compatible solvent.

Workflow for GC-EI-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve 1mg of This compound in 1mL Dichloromethane GC1 Inject 1µL into GC Inlet (250°C) P1->GC1 GC2 Separation on DB-5ms Column GC1->GC2 GC3 Temperature Ramp (100°C to 280°C) GC2->GC3 MS1 Elute into EI Source (70 eV) GC3->MS1 MS2 Generate Molecular & Fragment Ions MS1->MS2 MS3 Analyze Ions (m/z 40-400) MS2->MS3 D1 Record Total Ion Chromatogram (TIC) MS3->D1 D2 Extract Mass Spectrum of Target Peak D1->D2 D3 Interpret Fragmentation & Confirm Structure D2->D3

Caption: A typical workflow for the GC-MS analysis of this compound.

1.3 Interpreting the EI Mass Spectrum: A Logic-Driven Approach

The interpretation of an EI spectrum is a deductive process grounded in the principles of ion stability.

1.3.1 The Molecular Ion Signature: The Bromine Isotopic Pattern The most definitive initial clue is the molecular ion (M⁺•) region. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[4][5] This results in a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units. For this compound, this signature "doublet" will appear at m/z 242 and m/z 244 . The presence of this pattern is exceptionally strong evidence for a molecule containing a single bromine atom.[6][7]

1.3.2 Predictive Fragmentation Pathways The 70 eV ionization energy creates an energetically unstable molecular ion that fragments via predictable pathways to form more stable ions.

m/z (Proposed) Proposed Fragment Structure Fragmentation Pathway & Rationale
242 / 244 [C₁₁H₁₅⁷⁹BrO]⁺• / [C₁₁H₁₅⁸¹BrO]⁺•Molecular Ion (M⁺•) . The characteristic 1:1 isotopic doublet.
163 [C₁₁H₁₅O]⁺Loss of Br• radical . Heterolytic cleavage of the weak C-Br bond is a highly favorable pathway, resulting in a stable secondary carbocation. This is often a prominent peak.[4][8]
94 [C₆H₅OH]⁺•McLafferty-type rearrangement & cleavage . The ether oxygen facilitates a rearrangement involving hydrogen transfer from the alkyl chain, leading to the formation of a stable, even-electron phenol radical cation. This is a classic fragmentation for alkyl phenyl ethers.
107 [C₆H₅OCH₂]⁺Alpha cleavage to the ether oxygen, breaking the C-C bond of the pentyl chain. This forms a resonance-stabilized oxonium ion.
77 [C₆H₅]⁺Phenyl cation . Formed from subsequent fragmentation of phenoxy-containing ions. A common marker for aromatic compounds.
43 [C₃H₇]⁺Propyl cation . Fragmentation of the alkyl chain. In many alkane spectra, propyl and butyl ions are highly abundant.[9]

Predicted EI Fragmentation of this compound

EI Fragmentation M [C₆H₅O(CH₂)₅Br]⁺• m/z 242/244 F_163 [C₆H₅O(CH₂)₅]⁺ m/z 163 M->F_163 - Br• F_94 [C₆H₅OH]⁺• m/z 94 M->F_94 Rearrangement F_107 [C₆H₅OCH₂]⁺ m/z 107 F_163->F_107 - C₄H₈ F_77 [C₆H₅]⁺ m/z 77 F_94->F_77 - OH•

Caption: Key fragmentation pathways for this compound under EI conditions.

Section 2: Orthogonal Verification via Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the primary tool, orthogonal verification using a different technique like LC-MS provides an unparalleled level of confidence, a requirement in regulated environments.

2.1 The Ionization Challenge and a Derivatization Solution

Standard Electrospray Ionization (ESI) is inefficient for relatively non-polar, neutral molecules like this compound because it relies on the analyte being ionic or easily ionizable in solution.[10][11][12] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for such compounds. However, a more elegant and sensitive solution is to chemically modify the molecule to make it amenable to ESI.

This is where expertise comes into play. We can leverage the reactivity of the alkyl bromide by converting it into a permanently charged quaternary ammonium salt. This targeted chemical derivatization makes the analyte highly responsive to ESI, dramatically improving sensitivity.[13][14][15][16]

2.2 Advanced Protocol: ESI Analysis via Chemical Derivatization

A generic and effective reagent for this purpose is 4-dimethylaminopyridine (4-DMAP).[14]

Step-by-Step Derivatization Protocol:

  • Reagent Preparation: Prepare a 10 mg/mL solution of 4-DMAP in acetonitrile.

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of ~1 mg/mL.

  • Reaction: To 100 µL of the sample solution, add 100 µL of the 4-DMAP solution.

  • Incubation: Seal the vial and heat at 60 °C for 60 minutes.

  • Analysis: Cool the sample, dilute as necessary with the mobile phase, and inject into the LC-MS system.

The reaction converts the neutral analyte into a positively charged pyridinium salt, which is ideal for positive-ion ESI analysis.

Derivatization Scheme for LC-ESI-MS

Derivatization Reaction Derivatization with 4-DMAP struct1 C₆H₅O(CH₂)₅Br (Neutral, ESI-inactive) plus + struct2 4-DMAP (Reagent) arrow Acetonitrile, 60°C struct3 [C₆H₅O(CH₂)₅-NC₅H₄N(CH₃)₂]⁺ (Charged, ESI-active)

Caption: Converting this compound into an ESI-active derivative.

2.3 LC-MS/MS for Ultimate Specificity The derivatized ion can be further analyzed using tandem mass spectrometry (MS/MS). By selecting the derivatized molecular ion in the first quadrupole, fragmenting it in the collision cell, and analyzing the resulting product ions in the second quadrupole, we can create a highly specific and sensitive detection method (Multiple Reaction Monitoring, MRM). This is the gold standard for quantitative analysis in complex matrices.[17]

Section 3: Data Synthesis and Conclusion

The power of this dual-pronged approach lies in its confirmatory nature. The GC-MS analysis provides a detailed structural fingerprint based on classical fragmentation rules, while the LC-MS/MS analysis of a targeted derivative offers orthogonal confirmation and superior sensitivity. By combining the data—the characteristic bromine isotope pattern, the predictable EI fragments, and the specific mass of the derivatized ion—an analyst can achieve an unequivocal identification and purity assessment of this compound, meeting the rigorous standards of the pharmaceutical industry. This comprehensive analytical package forms a self-validating system, ensuring the highest degree of scientific integrity.

References

Navigating the Synthesis of 1-Bromo-5-phenoxypentane: A Senior Application Scientist's Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-5-phenoxypentane is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. Its bifunctional nature, possessing both a reactive bromine atom and a stable phenoxy group, allows for diverse chemical transformations. This in-depth technical guide provides a comprehensive overview of the primary and alternative synthetic routes to 1-Bromo-5-phenoxypentane. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings, strategic considerations, and practical nuances of each method. We will explore the classic Williamson ether synthesis, ring-opening strategies of cyclic ethers, and multi-step approaches commencing from precursor alcohols. Each route is critically evaluated for its efficiency, scalability, and potential pitfalls, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of 1-Bromo-5-phenoxypentane

The utility of 1-Bromo-5-phenoxypentane in medicinal chemistry and material science stems from its unique molecular architecture. The terminal bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of the phenoxypentyl moiety into a wide array of molecular scaffolds. This is particularly relevant in drug discovery, where this group can act as a flexible linker or a pharmacophoric element. The phenoxy group, on the other hand, imparts specific physicochemical properties, such as lipophilicity and potential for aromatic interactions, which can significantly influence a molecule's biological activity and pharmacokinetic profile.

Given its importance, the efficient and scalable synthesis of 1-Bromo-5-phenoxypentane is a critical consideration for any research program utilizing this intermediate. This guide aims to provide a detailed examination of the most viable synthetic pathways, empowering chemists to select and optimize the route best suited for their specific needs.

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and represents the most direct and widely employed method for preparing 1-Bromo-5-phenoxypentane.[1][2][3][4][5] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide.[2][3]

Mechanistic Rationale

The reaction is initiated by the deprotonation of phenol using a suitable base to generate the more nucleophilic phenoxide anion. This anion then displaces a bromide ion from 1,5-dibromopentane in a bimolecular nucleophilic substitution (SN2) reaction.

Diagram 1: Williamson Ether Synthesis for 1-Bromo-5-phenoxypentane

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Product 1-Bromo-5-phenoxypentane Phenoxide->Product SN2 Attack Dibromopentane 1,5-Dibromopentane Dibromopentane->Product Byproduct NaBr

Caption: General workflow of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-Bromo-5-phenoxypentane via Williamson Ether Synthesis

Materials:

  • Phenol

  • 1,5-Dibromopentane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile)

  • Deionized water

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent. Add a stoichiometric equivalent of a base (e.g., NaOH or K₂CO₃) and stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide. For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly used.[1]

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 1,5-dibromopentane (typically in excess to minimize the formation of the bis-ether byproduct). Heat the reaction mixture to reflux and maintain it for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC). The use of dipolar aprotic solvents can minimize dehydrohalogenation side products.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated (e.g., NaBr), remove it by filtration. Partition the filtrate between water and an organic solvent (e.g., dichloromethane or diethyl ether).

  • Extraction and Drying: Separate the organic layer and wash it sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 1-Bromo-5-phenoxypentane.

Causality and Strategic Considerations:
  • Choice of Base and Solvent: The choice of base and solvent is crucial for the success of the reaction. A strong enough base is required to deprotonate phenol effectively. The solvent should be able to dissolve both the phenoxide and the alkyl halide and should be inert to the reaction conditions. Polar aprotic solvents like DMF or DMSO are often preferred as they can accelerate SN2 reactions.[1]

  • Stoichiometry: Using an excess of 1,5-dibromopentane is a common strategy to favor the formation of the desired mono-substituted product over the bis-phenoxypentane byproduct.

  • Limitations: A potential side reaction is the elimination (E2) reaction, especially if the alkyl halide is sterically hindered. However, with a primary alkyl halide like 1,5-dibromopentane, this is generally not a major concern.[1][2]

Route 2: Ring-Opening of Cyclic Ethers - A Convergent Approach

An alternative and elegant strategy involves the ring-opening of a cyclic ether, such as tetrahydropyran (THP), in the presence of a nucleophile and a bromine source. This approach can be more atom-economical and may offer a different impurity profile compared to the Williamson ether synthesis.

Mechanistic Pathways

The ring-opening of tetrahydropyran can be acid-catalyzed. In the presence of a strong acid like hydrobromic acid (HBr), the ether oxygen is protonated, making the cyclic ether susceptible to nucleophilic attack by the bromide ion. This leads to the formation of 1,5-dibromopentane, which can then be reacted with phenol in a subsequent Williamson ether synthesis step.[6][7]

A more direct, though less common, approach would involve the direct reaction of tetrahydropyran with a phenoxide and a bromine source, though this typically requires specific catalytic systems.

Diagram 2: Two-Step Synthesis from Tetrahydropyran

THP_Ring_Opening cluster_0 Step 1: Ring Opening cluster_1 Step 2: Williamson Ether Synthesis THP Tetrahydropyran Dibromopentane 1,5-Dibromopentane THP->Dibromopentane Ring Opening HBr HBr / H2SO4 HBr->Dibromopentane Dibromopentane_2 1,5-Dibromopentane Dibromopentane->Dibromopentane_2 Intermediate Phenol Phenol Product 1-Bromo-5-phenoxypentane Phenol->Product SN2 Attack Base Base Base->Product Dibromopentane_2->Product

Caption: Two-step synthesis via tetrahydropyran ring-opening.

Experimental Protocol: Synthesis of 1,5-Dibromopentane from Tetrahydropyran[6]

Materials:

  • Tetrahydropyran (THP)

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, carefully add 48% hydrobromic acid and concentrated sulfuric acid. To this acidic mixture, add redistilled tetrahydropyran.

  • Reflux: Gently heat the mixture to reflux and maintain for approximately 3 hours.

  • Work-up: After cooling to room temperature, separate the lower layer containing the dibromide. Wash the organic layer with saturated sodium carbonate solution and then with water.

  • Drying and Purification: Dry the crude 1,5-dibromopentane over anhydrous calcium chloride. Purify the product by vacuum distillation. A yield of 80-82% can be expected.[6]

The resulting 1,5-dibromopentane can then be used in the Williamson ether synthesis as described in Route 1.

Causality and Strategic Considerations:
  • Acid Strength: A strong acid is essential to protonate the ether oxygen and facilitate the ring-opening. The combination of HBr and H₂SO₄ provides a highly acidic environment.

  • Safety: Concentrated acids are corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Alternative Ring-Opening Conditions: Phase-transfer catalysis conditions with a phosphonium salt have also been reported for the ring-opening of tetrahydropyrans to form dibromides.[7]

Route 3: Synthesis from 5-Phenoxypentan-1-ol

A third synthetic strategy involves the preparation of 5-phenoxypentan-1-ol as an intermediate, followed by its conversion to the target bromoalkane. This route can be advantageous if 5-phenoxypentan-1-ol is readily available or can be synthesized efficiently.

Mechanistic Pathway

This two-step approach first involves the formation of the ether linkage, followed by the introduction of the bromine atom. The synthesis of 5-phenoxypentan-1-ol can be achieved through a Williamson ether synthesis between sodium phenoxide and 5-bromo-1-pentanol or a related protected derivative. The subsequent bromination of the terminal alcohol can be accomplished using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Diagram 3: Synthesis via 5-Phenoxypentan-1-ol Intermediate

Phenoxypentanol_Route cluster_0 Step 1: Ether Formation cluster_1 Step 2: Bromination Phenoxide Sodium Phenoxide Phenoxypentanol 5-Phenoxypentan-1-ol Phenoxide->Phenoxypentanol SN2 Attack Bromopentanol 5-Bromo-1-pentanol Bromopentanol->Phenoxypentanol Phenoxypentanol_2 5-Phenoxypentan-1-ol Phenoxypentanol->Phenoxypentanol_2 Intermediate Product 1-Bromo-5-phenoxypentane Phenoxypentanol_2->Product Bromination Brominating_Agent Brominating Agent (e.g., PBr3) Brominating_Agent->Product

Caption: Synthesis of 1-Bromo-5-phenoxypentane from 5-phenoxypentan-1-ol.

Experimental Protocol: Synthesis of 5-phenoxypentan-1-ol and subsequent bromination

Part A: Synthesis of 5-Phenoxypentan-1-ol

(This protocol is analogous to the Williamson ether synthesis, using 5-bromo-1-pentanol as the electrophile.)

Part B: Bromination of 5-Phenoxypentan-1-ol

Materials:

  • 5-Phenoxypentan-1-ol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve 5-phenoxypentan-1-ol in an anhydrous solvent and cool the solution in an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃, typically 1/3 of a molar equivalent) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous mixture with an organic solvent.

  • Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Causality and Strategic Considerations:
  • Choice of Brominating Agent: PBr₃ is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.

  • Anhydrous Conditions: The bromination reaction is sensitive to moisture, as water can react with the brominating agent. Therefore, anhydrous conditions are essential for high yields.

  • Protecting Groups: If starting from 1,5-pentanediol, one of the hydroxyl groups would need to be selectively protected before the ether formation step, followed by deprotection and bromination. This adds to the number of synthetic steps.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Number of Steps Key Advantages Potential Disadvantages
Williamson Ether Synthesis Phenol, 1,5-Dibromopentane1Direct, well-established, generally high-yielding.[1][2][3]Requires handling of 1,5-dibromopentane (a lachrymator); potential for bis-ether byproduct formation.
Ring-Opening of THP Tetrahydropyran, Phenol, HBr2Atom-economical starting material (THP); avoids direct handling of 1,5-dibromopentane in the first step.Two-step process; requires handling of corrosive acids.[6][7]
From 5-Phenoxypentan-1-ol 5-Phenoxypentan-1-ol (or its precursors), Brominating agent2+Modular approach; allows for late-stage introduction of bromine.Can be a longer route if 5-phenoxypentan-1-ol is not readily available; requires handling of moisture-sensitive brominating agents.

Conclusion

The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, the available laboratory equipment, and the specific purity requirements of the final product. By understanding the mechanistic details and practical considerations of each method, researchers can confidently navigate the synthesis of this important chemical intermediate.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Phenoxypentyl Bromide as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the application of 5-phenoxypentyl bromide. As a bifunctional reagent, it incorporates a flexible five-carbon linker terminated by a stable phenoxy group, making it an invaluable tool for introducing this specific motif into a wide range of molecular architectures. This document provides an in-depth analysis of its reactivity, detailed experimental protocols for key transformations, and the underlying chemical principles that govern its use as a premier alkylating agent.

Introduction: The Molecular Utility of this compound

This compound, also known as 1-bromo-5-phenoxypentane, is a colorless to light yellow liquid with the molecular formula C₁₁H₁₅BrO.[1] Its structure is deceptively simple, yet it offers significant strategic advantages in multi-step synthesis. The molecule consists of two key reactive domains:

  • The Alkyl Bromide Terminus: The primary bromide serves as an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions. The C-Br bond is readily cleaved by a diverse range of nucleophiles, making it the primary handle for alkylation.

  • The Phenoxy Group: The terminal phenyl ether is generally stable under common alkylation conditions, providing a lipophilic and sterically defined moiety. This group can be critical for modulating the pharmacokinetic properties of a target molecule, such as solubility, membrane permeability, and metabolic stability.

The five-carbon aliphatic chain provides flexibility and optimal spacing between the point of attachment and the terminal phenoxy group, a common requirement in designing ligands for biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22921-72-8[1]
Molecular Formula C₁₁H₁₅BrO[1]
Molecular Weight 243.14 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point Data not widely available; high boiling point expected
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Acetone, THF, Acetonitrile)General Knowledge

Core Applications in Nucleophilic Alkylation

The primary utility of this compound is as an electrophile in Sₙ2 reactions. This pathway is favored because the bromine is attached to a primary carbon, which is sterically accessible and less prone to undergoing competing elimination (E2) reactions.[2][3]

O-Alkylation: The Williamson Ether Synthesis

One of the most robust and widely used applications is the synthesis of ethers via the Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of an alcohol or phenol to form a potent alkoxide or phenoxide nucleophile, which then displaces the bromide from this compound.

Causality in Experimental Design:

  • Choice of Base: For alkylating phenols (pKa ~10), relatively weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and preferred as they minimize side reactions.[4] For aliphatic alcohols (pKa ~16-18), a much stronger base is required to generate the alkoxide quantitatively. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward by the evolution of hydrogen gas.[5]

  • Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without solvating the nucleophile, thereby enhancing its reactivity.[4]

O_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) RO_minus R-O⁻ (Alkoxide/Phenoxide) ROH->RO_minus Base Base (e.g., K₂CO₃, NaH) RO_minus_2 R-O⁻ Reagent Br-(CH₂)₅-OPh (this compound) Product R-O-(CH₂)₅-OPh (Ether Product) Reagent->Product Leaving_Group Br⁻ Reagent->Leaving_Group RO_minus_2->Reagent Sₙ2 Attack

Caption: Mechanism of O-Alkylation via Williamson Ether Synthesis.

Protocol 1: O-Alkylation of 4-Methoxyphenol

  • Reagents & Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

    • Add anhydrous acetone (50 mL).

  • Reaction Execution:

    • Stir the suspension vigorously at room temperature for 10 minutes.

    • Add this compound (2.43 g, 10 mmol, 1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

    • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The product will have a higher Rf than the starting phenol.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Filter the solid K₂CO₃ and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Dissolve the oil in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 25 mL) to remove unreacted phenol, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure product.

N-Alkylation of Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines. A key challenge in N-alkylation is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[6]

Causality in Experimental Design:

  • Controlling Over-alkylation: To favor mono-alkylation, a stoichiometric excess of the starting amine is often used.[6] Alternatively, using the amine hydrobromide salt in a competitive deprotonation/protonation strategy can selectively keep the more basic secondary amine product protonated and unreactive.[7][8]

  • Base and Solvent: A non-nucleophilic base such as potassium carbonate or triethylamine (TEA) is used to neutralize the HBr formed during the reaction. Solvents like acetonitrile or DMF are suitable for these transformations.[8][9]

N_Alkylation_Workflow cluster_workflow General N-Alkylation Workflow start Combine Amine (R-NH₂), Base (e.g., K₂CO₃), and Solvent (e.g., ACN) add_reagent Add this compound start->add_reagent react Heat to Reflux (e.g., 82°C for ACN) Monitor by TLC add_reagent->react workup Aqueous Work-up (e.g., H₂O / EtOAc extraction) react->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure N-alkylated Product purify->product

Caption: General workflow for N-alkylation experiments.

Protocol 2: Mono-N-Alkylation of Aniline

  • Reagents & Setup:

    • In a 100 mL round-bottom flask, combine aniline (2.79 g, 30 mmol, 3.0 eq) and acetonitrile (50 mL).[6]

    • Add finely ground potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

    • Equip the flask with a stir bar and reflux condenser.

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound (2.43 g, 10 mmol, 1.0 eq) dropwise.

    • Heat the mixture to reflux (approx. 82°C) and maintain for 24 hours.

    • Monitoring: The reaction can be followed by TLC (10% ethyl acetate in hexanes), observing the disappearance of the limiting reagent and the appearance of a new, less polar spot.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

    • The excess aniline can be removed by vacuum distillation or, more commonly, by flash column chromatography on silica gel (eluting with a gradient of 2% to 10% ethyl acetate in hexanes) to isolate the desired mono-alkylated product.

S-Alkylation and P-Alkylation
  • S-Alkylation: Thiols are excellent nucleophiles and react readily with this compound under mild basic conditions (e.g., K₂CO₃ in DMF) to form thioethers. The protocol is very similar to O-alkylation of phenols.

  • P-Alkylation: Strong phosphorus nucleophiles, such as triphenylphosphine, react with this compound to form phosphonium salts.[10] These salts are stable crystalline solids and are key precursors for the Wittig reaction, a fundamental method for alkene synthesis. The reaction is typically performed by heating the two reagents together, either neat or in a high-boiling solvent like toluene or acetonitrile.[10]

Table 2: Summary of Alkylation Applications

Nucleophile TypeExample NucleophileBaseTypical SolventProduct TypeKey Considerations
Oxygen Phenol, AlcoholK₂CO₃, NaHAcetone, DMF, THFEtherBase strength must match pKa of the O-H group.[3][4]
Nitrogen Primary/Secondary AmineK₂CO₃, TEAAcetonitrile, DMFSecondary/Tertiary AmineOver-alkylation is a common side reaction; use excess amine.[6]
Sulfur ThiophenolK₂CO₃, NaOHDMF, EthanolThioetherThiolates are very soft and potent nucleophiles.
Phosphorus TriphenylphosphineNoneToluene, NeatPhosphonium SaltReaction often requires heat; product is a stable salt.[10]

Safety and Handling

As an alkylating agent, this compound must be handled with care. Alkyl bromides are classified as potentially hazardous.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[11][12] The toxicological properties have not been fully investigated.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • Handling: Avoid breathing vapors.[11] Wash hands thoroughly after handling.[11] Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Prevent entry into waterways.[11]

Conclusion

This compound is a highly effective and versatile alkylating agent for the introduction of the phenoxypentyl moiety into organic molecules. Its utility is most pronounced in Sₙ2 reactions with O-, N-, S-, and P-centered nucleophiles. By carefully selecting the base, solvent, and stoichiometry, researchers can achieve high yields of the desired products. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in synthetic chemistry, particularly in the fields of medicinal chemistry and drug discovery where the precise installation of specific pharmacophoric groups is paramount.

References

Application Note: A Detailed Protocol for Williamson Ether Synthesis Using 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of ethers utilizing 5-phenoxypentyl bromide as the primary alkylating agent. We delve into the underlying SN2 mechanism, explain the critical causality behind experimental choices, and offer a self-validating workflow that includes reaction setup, monitoring, purification, and final product characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for ether formation.

Scientific Principles and Mechanistic Overview

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The reaction involves two key steps:

  • Deprotonation: An alcohol is deprotonated by a strong base (commonly sodium hydride, NaH) to form a highly reactive alkoxide ion. Alcohols themselves are generally poor nucleophiles, but their corresponding alkoxides are potent nucleophiles, a transformation that is essential for driving the reaction to completion.[1][3]

  • Nucleophilic Attack: The newly formed alkoxide nucleophile attacks the electrophilic carbon of an organohalide. This attack occurs in a concerted, backside fashion, displacing the halide leaving group and forming a new carbon-oxygen bond, thus creating the ether.[2][5]

Causality of Reactant Choice:

The success of the Williamson synthesis is highly dependent on the structure of the reactants. The reaction strongly favors primary alkyl halides, such as our model substrate This compound , because they are sterically unhindered, allowing for easy backside attack by the nucleophile.[4][6] The use of secondary or tertiary alkyl halides often leads to a competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, resulting in the formation of an alkene byproduct instead of the desired ether.[4][7]

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction ROH Alcohol (R-OH) NaH Sodium Hydride (NaH) Alkoxide Alkoxide Nucleophile (R-O⁻ Na⁺) AlkylHalide This compound Alkoxide->AlkylHalide SN2 Reaction H2 H₂ Gas (byproduct) Product Final Ether Product (R-O-(CH₂)₅-O-Ph) NaBr NaBr (salt byproduct) caption Figure 1: Williamson Ether Synthesis Mechanism

Materials, Reagents, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Notes
Alcohol (e.g., 1-Butanol)C₄H₁₀O74.1271-36-3The nucleophile precursor.
This compoundC₁₁H₁₅BrO243.1422921-72-8The electrophile/alkylating agent.[8]
Sodium Hydride (60% disp. in oil)NaH24.007646-69-7Strong base for deprotonation.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Aprotic solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction and chromatography.
HexanesC₆H₁₄86.18110-54-3For chromatography.
Saturated NH₄Cl SolutionNH₄Cl53.4912125-02-9For quenching the reaction.
Saturated NaCl Solution (Brine)NaCl58.447647-14-5For washing during work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Reflux condenser and heating mantle

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[9] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][11] ALWAYS handle NaH under an inert atmosphere (e.g., nitrogen or argon).[10] Use non-sparking tools and ensure no water is present.[12] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[9][10]

  • Solvents: Anhydrous THF and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • This compound: Alkyl bromides are alkylating agents and should be handled with care, avoiding skin contact and inhalation.

Detailed Experimental Protocol

This protocol details the reaction of 1-butanol with this compound as a representative example. Molar equivalents should be adjusted for different starting alcohols.

Step 1: Alkoxide Formation
  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.

  • Reagent Addition: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (approx. 5 mL per mmol of alcohol) in the reaction flask.

  • Alcohol Introduction: Cool the suspension to 0 °C using an ice bath. Slowly add the alcohol (e.g., 1-butanol, 1.0 eq.) dropwise via syringe over 10-15 minutes.

    • Causality Insight: This slow, cooled addition manages the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and ensuring controlled deprotonation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The cessation of bubbling indicates the complete formation of the sodium butoxide.

Step 2: SN2 Alkylation
  • Substrate Addition: Prepare a solution of this compound (1.1 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred alkoxide suspension at room temperature.

  • Heating and Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF).

    • Causality Insight: Heating provides the necessary activation energy for the SN2 reaction, increasing the reaction rate. Refluxing ensures the reaction can be maintained at a constant, elevated temperature without loss of solvent.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is 10-20% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the this compound starting material has been consumed (typically 4-12 hours).

Step 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. CAREFULLY and SLOWLY quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and then with saturated brine solution (1x).[13]

    • Causality Insight: The water washes remove water-soluble impurities like THF and inorganic salts. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure ether product.

Product Characterization

The identity and purity of the synthesized ether (1-butoxy-5-phenoxypentane) should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Protons adjacent to the ether oxygens (α-protons) will be deshielded and appear downfield in the 3.4-4.5 ppm range.[14][15] The aromatic protons of the phenoxy group will appear around 6.9-7.3 ppm.
¹³C NMR Carbon atoms directly bonded to the ether oxygens will exhibit a significant downfield shift, typically appearing in the 50-80 ppm region.[15][16]
IR Spectroscopy A strong, characteristic C-O single-bond stretching absorption will be visible in the 1050-1250 cm⁻¹ range.[14][15] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the consumption of the starting alcohol.
Mass Spec. Analysis will confirm the molecular weight of the product. Fragmentation patterns will likely show cleavage alpha to the ether oxygen atoms.[17]

Experimental Workflow Visualization

// Nodes A [label="1. Setup & Reagents\n(Flame-dried glassware, inert gas)"]; B [label="2. Alkoxide Formation\n(Alcohol + NaH in THF, 0°C to RT)"]; C [label="3. SN2 Reaction\n(Add this compound, Reflux)"]; D [label="4. Monitor Reaction\n(TLC Analysis)"]; E [label="5. Quench Reaction\n(Cool to 0°C, add sat. NH₄Cl)"]; F [label="6. Liquid-Liquid Extraction\n(EtOAc / Water)"]; G [label="7. Wash & Dry\n(Wash with Water/Brine, Dry with MgSO₄)"]; H [label="8. Concentrate\n(Rotary Evaporation)"]; I [label="9. Purify\n(Flash Column Chromatography)"]; J [label="10. Characterize\n(NMR, IR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Inert Atmosphere"]; B -> C [label="Alkoxide Ready"]; C -> D [label="During Reflux"]; D -> C [label="Incomplete", style=dashed]; D -> E [label="Complete"]; E -> F; F -> G; G -> H; H -> I [label="Crude Product"]; I -> J [label="Pure Product"];

caption [label="Figure 2: Experimental Workflow Diagram", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } Caption: Figure 2: Experimental Workflow Diagram.

References

Application Notes and Protocols for 5-Phenoxypentyl Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Alkylating Agents in Medicinal Chemistry

In the landscape of pharmaceutical development, the precise assembly of molecular scaffolds is paramount. Alkylating agents are fundamental tools in this process, enabling the construction of complex architectures from simpler precursors. 5-Phenoxypentyl Bromide (CAS: 22921-72-8), also known as 1-bromo-5-phenoxypentane, is a bifunctional reagent of significant interest.[1] It incorporates a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a phenoxy group, a common motif in bioactive molecules, connected by a flexible five-carbon aliphatic chain.[1][2] This structure makes it an ideal building block for introducing a phenoxypentyl moiety into drug candidates, potentially influencing properties such as lipophilicity, metabolic stability, and receptor-binding interactions.

This guide provides a detailed examination of the application of this compound in the synthesis of a specific pharmaceutical intermediate, focusing on the underlying chemical principles, step-by-step protocols, and the rationale governing experimental design.

Core Application: Synthesis of a Disubstituted Ethylenediamine Intermediate

A key application of this compound is in the synthesis of N1,N1-diethyl-N2-[4-[(5-phenoxypentyl)oxy]phenyl]-1,2-ethanediamine (CAS: 102813-41-2).[1][3] This molecule serves as a valuable intermediate, containing multiple points for further chemical elaboration. Its synthesis is a classic example of a Williamson ether synthesis, a robust and widely used reaction in pharmaceutical manufacturing for the formation of ether linkages.[4]

The overall transformation involves the O-alkylation of a phenolic precursor with this compound.

Reaction Principle: Williamson Ether Synthesis

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation: A moderately strong base is used to deprotonate the hydroxyl group of the phenolic starting material, 4-(2-(diethylamino)ethylamino)phenol. This creates a nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom attached to the bromine atom of this compound.

  • Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether bond and a salt byproduct.

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions. A polar aprotic solvent is preferred as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion without participating in the reaction itself.

Reaction Scheme Diagram

sub 4-(2-(diethylamino)ethylamino)phenol (Nucleophile Precursor) product N1,N1-diethyl-N2-[4-[(5-phenoxypentyl)oxy]phenyl]-1,2-ethanediamine (Target Intermediate) sub->product  K2CO3, DMF  Heat (e.g., 80°C) reagent This compound (Alkylating Agent) reagent->product

Caption: Overall reaction for the synthesis of the target intermediate.

Experimental Protocol: Synthesis of N1,N1-diethyl-N2-[4-[(5-phenoxypentyl)oxy]phenyl]-1,2-ethanediamine

This protocol provides a detailed, self-validating methodology for the O-alkylation reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Comments
4-(2-(diethylamino)ethylamino)phenol104-40-5194.281.0Phenolic substrate.
This compound22921-72-8243.141.1Alkylating agent. A slight excess ensures complete consumption of the limiting substrate.
Potassium Carbonate (K₂CO₃)584-08-7138.212.0Anhydrous, powdered. Acts as the base.
N,N-Dimethylformamide (DMF)68-12-273.09-Anhydrous solvent.
Ethyl Acetate (EtOAc)141-78-688.11-Extraction solvent.
Brine (Saturated NaCl)7647-14-558.44-For aqueous washes.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Step-by-Step Methodology

Workflow Diagram

G setup 1. Reaction Setup - Charge flask with phenol substrate and K2CO3. - Add anhydrous DMF under N2 atmosphere. addition 2. Reagent Addition - Add this compound dropwise at room temp. setup->addition reaction 3. Heating & Monitoring - Heat mixture to 80-90°C. - Monitor progress via TLC until substrate is consumed (approx. 8-12h). addition->reaction workup 4. Aqueous Work-up - Cool to room temp. - Quench with water. - Extract with Ethyl Acetate (3x). reaction->workup wash 5. Washing - Combine organic layers. - Wash with water, then brine. workup->wash dry 6. Drying & Concentration - Dry organic layer over Na2SO4. - Filter and concentrate under reduced pressure. wash->dry purify 7. Purification - Purify crude product via silica gel column chromatography. dry->purify

References

Application Note & Protocols: Leveraging 5-Phenoxypentyl Bromide in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenoxypentyl bromide is a versatile bifunctional reagent of significant value in medicinal chemistry and drug discovery. Its unique structure, incorporating a terminal primary alkyl bromide and a phenoxy group connected by a flexible five-carbon linker, allows for its strategic incorporation into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the core principles and detailed protocols for utilizing this compound as a key building block in the synthesis of novel bioactive molecules. We will delve into its reactivity, focusing on nucleophilic substitution reactions, and provide step-by-step methodologies for O-alkylation and N-alkylation, two of the most common and powerful applications of this reagent. The causality behind experimental choices, troubleshooting, and characterization techniques are also discussed to ensure reproducible and successful synthetic outcomes.

Introduction: The Strategic Advantage of this compound

The design and synthesis of new chemical entities with therapeutic potential is a cornerstone of modern medicine.[1] Alkyl halides, particularly bromides, are fundamental intermediates in this process, serving as electrophilic partners for a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.[2] this compound (Figure 1) emerges as a particularly useful reagent due to its hybrid structure.

Figure 1. Structure of this compound.

The key features that make this molecule a valuable tool for medicinal chemists include:

  • Primary Alkyl Bromide: The terminal bromine atom is situated on a primary carbon, which is ideal for SN2 (bimolecular nucleophilic substitution) reactions.[3][4] This reactivity profile minimizes the risk of competing elimination (E2) reactions, which are more common with secondary or tertiary alkyl halides, thus leading to cleaner reactions and higher yields of the desired substitution product.[5][6]

  • Flexible Pentyl Linker: The five-carbon chain provides a flexible spacer that can be used to connect a pharmacophore to another functional group or to probe the spatial requirements of a biological target.[7]

  • Aromatic Phenoxy Group: The terminal phenoxy group can engage in various non-covalent interactions within a biological target, such as pi-stacking or hydrophobic interactions, potentially enhancing binding affinity and modulating the pharmacokinetic properties of the final molecule.

This guide will focus on the most prevalent application of this compound: as an alkylating agent in SN2 reactions with oxygen and nitrogen nucleophiles.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is critical for designing successful synthetic protocols.

PropertyValueSource
CAS Number 22921-72-8[8]
Molecular Formula C₁₁H₁₅BrO[8]
Molecular Weight 243.14 g/mol [8]
Appearance Colorless to light yellow clear liquid[8][9]
Boiling Point 130 °C at 2 mmHg
Density ~1.28 g/cm³
Reactivity Electrophile at the C1 position (SN2 reactions)[4]

The primary mode of reactivity for this compound is the Williamson Ether Synthesis and its analogues (N-alkylation, S-alkylation).[5] This reaction proceeds via an SN2 mechanism where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion, which is an excellent leaving group.[4][10]

Core Synthetic Strategies & Mechanistic Considerations

The utility of this compound lies in its ability to react with a wide range of nucleophiles. The general mechanism is a classic SN2 pathway.

O-Alkylation of Phenols (Williamson Ether Synthesis)

This is a cornerstone reaction in organic synthesis for the formation of ethers.[5] In this context, a substituted phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the this compound to form a diaryl ether derivative.

Causality of Reagent Choice:

  • Base: A moderately strong base is required to deprotonate the phenol (pKa ~10) without promoting side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[11] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.[3]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone is ideal.[12] These solvents can dissolve the ionic phenoxide intermediate and the organic halide, but they do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

N-Alkylation of Amines and Heterocycles

Nitrogen-containing compounds are ubiquitous in pharmaceuticals.[11] this compound can be used to alkylate primary and secondary amines, as well as nitrogen atoms within heterocyclic systems (e.g., imidazoles, triazoles, indoles).

Causality of Reagent Choice:

  • Base: A non-nucleophilic base is often required to scavenge the HBr generated during the reaction. K₂CO₃ is a common and effective choice. For less nucleophilic amines, a stronger base might be needed.

  • Solvent: Similar to O-alkylation, polar aprotic solvents like DMF or MeCN are preferred.

  • Stoichiometry: Over-alkylation can be an issue with primary amines.[11] Using the amine as the limiting reagent or carefully controlling the stoichiometry is crucial to favor mono-alkylation.

Detailed Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.[13] It may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol describes the synthesis of 1-methoxy-4-(5-phenoxypentoxy)benzene, a representative example of the Williamson ether synthesis.

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 0.2 M concentration relative to the phenol).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add this compound (1.1 eq) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by NMR and Mass Spectrometry.[15][16]

Protocol 2: N-Alkylation of 1H-Imidazole

This protocol details the synthesis of 1-(5-phenoxypentyl)-1H-imidazole, showcasing the alkylation of a common nitrogen heterocycle.

Materials:

  • 1H-Imidazole

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-imidazole (1.0 eq) in acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add this compound (1.05 eq) to the stirred suspension.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil via flash column chromatography (e.g., using a DCM/methanol gradient) to obtain the desired product.

  • Confirm the structure of the purified compound using NMR and Mass Spectrometry.[17][18]

General Workflow & Characterization

The overall process for synthesizing and validating a novel molecule using this compound follows a standardized workflow.

G cluster_0 Synthesis Phase cluster_1 Isolation & Purification cluster_2 Validation Phase A Reagent Preparation (Nucleophile, Base, Solvent) B Reaction Setup (Addition of this compound) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Work-up (Extraction & Washing) C->D E Drying & Concentration D->E F Flash Chromatography E->F G Structural Confirmation (¹H NMR, ¹³C NMR) F->G H Purity & Identity Check (HRMS, HPLC) G->H I Bioactivity Screening H->I J Final Bioactive Molecule

Caption: General workflow for synthesis and validation.

Characterization Techniques

Structural elucidation and purity assessment are non-negotiable for any newly synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the covalent structure of the product.[16][19] Successful alkylation will be evident by the appearance of new signals corresponding to the phenoxypentyl chain and shifts in the signals of the original nucleophile.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the new compound by providing a highly accurate mass-to-charge ratio.[18]

  • Infrared (IR) Spectroscopy: Can be used to observe the disappearance of O-H or N-H stretching bands from the starting material and the appearance of C-O-C ether stretches.[15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (insufficiently deprotonated).2. Low reaction temperature.3. Degraded this compound.1. Use a stronger base (e.g., Cs₂CO₃, NaH) or ensure base is anhydrous.2. Increase reaction temperature in increments of 10 °C.3. Use freshly purchased or purified reagent.
Multiple Products (e.g., over-alkylation) Incorrect stoichiometry (excess alkylating agent).Use the nucleophile (e.g., primary amine) as the limiting reagent or add the alkyl bromide slowly to the reaction mixture.
Formation of Elimination Product Steric hindrance around the nucleophile or use of a highly basic, sterically hindered nucleophile.While less common for primary bromides, consider using a less hindered, more nucleophilic base (e.g., K₂CO₃ vs. KOtBu). Ensure the temperature is not excessively high.[10]
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion using TLC. If separation is still difficult, consider derivatizing the starting material or product to alter its polarity before chromatography.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel bioactive molecules. Its predictable reactivity via the SN2 mechanism allows for the reliable formation of ether and amine linkages, introducing a flexible, lipophilic chain that can be strategically employed in drug design. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this reagent into their synthetic workflows to accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols: Reaction of 5-Phenoxypentyl Bromide with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary and secondary amines with alkyl halides is a cornerstone of organic synthesis, particularly within the realm of medicinal chemistry and drug development. This class of reaction facilitates the construction of carbon-nitrogen bonds, which are integral to a vast array of biologically active molecules.[1] 5-Phenoxypentyl bromide is a valuable building block in this context, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its reaction with primary and secondary amines provides a versatile route to introduce a flexible phenoxy-terminated five-carbon chain, a motif present in numerous compounds with therapeutic applications.

This document provides a detailed guide to the reaction of this compound with primary and secondary amines. It delves into the underlying reaction mechanism, offers optimized protocols for both amine classes, and provides troubleshooting guidance to address common experimental challenges.

Theoretical Background: The Nucleophilic Substitution (SN2) Reaction

The reaction between this compound and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this one-step process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine.[2][3] Simultaneously, the carbon-bromine bond breaks, with bromide acting as the leaving group.[2]

The successful execution of this reaction hinges on several key factors:

  • Nucleophilicity of the Amine: The rate of the SN2 reaction is directly influenced by the nucleophilicity of the amine. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom. However, the product of the initial alkylation of a primary amine is a secondary amine, which is often more nucleophilic than the starting primary amine.[4] This can lead to a common side reaction: dialkylation.[4]

  • Role of the Base: The reaction generates a hydrobromide salt of the newly formed amine. To neutralize this acidic byproduct and regenerate the free amine for further reaction, a base is typically added.[5][6] The choice of base is critical; it should be strong enough to deprotonate the ammonium salt but not so strong as to promote side reactions like elimination. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N).[6][7][8]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are generally preferred for SN2 reactions.[9][10][11] These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic amine, thus increasing its reactivity.[12]

Reaction Mechanism Workflow

SN2_Mechanism Amine Primary or Secondary Amine (R-NHR') TransitionState Sₙ2 Transition State Amine->TransitionState Nucleophilic Attack AlkylHalide This compound AlkylHalide->TransitionState Product_Salt Alkylated Ammonium Salt TransitionState->Product_Salt Formation of C-N bond Cleavage of C-Br bond Product_Final N-Alkylated Product Product_Salt->Product_Final Deprotonation Byproduct Protonated Base + Br⁻ Product_Salt->Byproduct Base Base (e.g., K₂CO₃) Base->Product_Final Base->Byproduct Experimental_Workflow Start Start Setup Reaction Setup: - Amine - Base - Solvent - Inert Atmosphere Start->Setup Add_Halide Add this compound Setup->Add_Halide React Heat and Stir (Monitor by TLC/LC-MS) Add_Halide->React Workup Work-up: - Cool and Filter - Concentrate React->Workup Extract Extraction and Washing Workup->Extract Purify Purification (Flash Chromatography) Extract->Purify End End: Pure Product Purify->End

References

Application Note: 5-Phenoxypentyl Bromide as a Versatile, Non-Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of a chemical linker is paramount to the design of effective bioconjugates for therapeutic and research applications. This document provides a detailed technical guide on the use of 5-phenoxypentyl bromide, a non-cleavable linker characterized by its defined length, hydrophobicity, and specific reactivity. We will explore the fundamental principles governing its application, provide validated protocols for its use in conjugating to thiol-containing biomolecules, and discuss the critical methods for characterizing the resulting conjugates. This guide is intended for researchers and drug development professionals seeking to leverage stable, well-defined linkers in fields such as antibody-drug conjugates (ADCs), PROTACs, and peptide modification.

Introduction: The Critical Role of Linker Selection

Bioconjugation, the covalent joining of two molecules where at least one is a biomolecule, has revolutionized medicine and life sciences.[1] In therapeutic constructs like antibody-drug conjugates (ADCs), the linker is a central component that dictates the stability, pharmacokinetics, and mechanism of action of the entire conjugate.[2][3][4] Linkers are broadly categorized as cleavable or non-cleavable.[5][6] Cleavable linkers are designed to release their payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.[5][7] In contrast, non-cleavable linkers, the class to which this compound belongs, form a stable covalent bond. The release of the payload from a non-cleavable conjugate is dependent on the complete proteolytic degradation of the carrier biomolecule, typically within the lysosome.[6][8] This approach offers significant advantages, including enhanced plasma stability and a reduced risk of premature payload release, which can lead to a wider therapeutic window.[6][8][9]

This compound emerges as a valuable tool in this context, offering a simple yet robust scaffold for creating stable bioconjugates. Its structure comprises three key components:

  • A terminal bromide , which serves as a reactive electrophile for conjugation.

  • A five-carbon alkyl chain , which provides a flexible spacer of a defined length.

  • A terminal phenoxy group , which imparts hydrophobicity and can influence the physicochemical properties of the final conjugate.

This application note will detail the scientific rationale and practical execution of using this linker.

Scientific Rationale and Mechanism of Conjugation

The utility of this compound as a linker is grounded in its reactivity towards nucleophilic functional groups present in proteins and peptides.

The SN2 Reaction: A Foundation for Covalent Linkage

The primary mechanism for conjugation is the bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile from the biomolecule attacks the carbon atom bearing the bromide. The bromide, being a good leaving group, is displaced, resulting in the formation of a stable covalent bond.

Target Specificity: The Primacy of Cysteine

While several amino acid residues possess nucleophilic side chains, the thiol group (-SH) of cysteine is the preferred target for alkyl halides like this compound under controlled conditions.

  • Cysteine (Thiol Group): The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[10] The pKₐ of the cysteine thiol is typically around 8.0-9.0, meaning that at a pH near physiological (~7.4), a significant fraction exists as the highly reactive thiolate anion.[11] This makes cysteine an ideal target for efficient and selective alkylation.

  • Lysine (Amine Group): The primary amine (ε-NH₂) on the side chain of lysine is also nucleophilic.[12] However, with a pKₐ typically above 10, it is largely protonated (-NH₃⁺) and thus non-nucleophilic at physiological pH.[12] Forcing a reaction with lysine requires more basic conditions (pH > 9.0), which can compromise the stability of the protein and lead to a heterogeneous mixture of products due to the high abundance of lysine residues on protein surfaces.[1][12]

Therefore, by controlling the reaction pH between 7.0 and 8.5, one can achieve preferential alkylation of cysteine residues over other nucleophilic residues.

Diagram 1: SN2 Conjugation Mechanism

SN2_Mechanism cluster_reactants cluster_products Reactants Reactants Biomolecule Biomolecule-Cys-SH (Nucleophile) TS Transition State [Biomolecule-Cys-S---C---Br]⁻ Biomolecule->TS Nucleophilic Attack Linker Br-(CH₂)₅-O-Ph (this compound) Linker->TS Conjugate Biomolecule-Cys-S-(CH₂)₅-O-Ph (Stable Thioether Bond) TS->Conjugate Bond Formation LeavingGroup Br⁻ (Bromide Ion) TS->LeavingGroup Leaving Group Departure Products Products

Caption: SN2 reaction of this compound with a cysteine residue.

Application Protocol: Conjugation to a Cysteine-Containing Peptide

This protocol provides a generalized method for conjugating this compound to a model peptide containing a single cysteine residue. It serves as a foundational workflow that can be adapted for more complex proteins.

Materials and Reagents
  • Peptide: Cysteine-containing peptide (e.g., >95% purity)

  • Linker: this compound

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the linker

  • Quenching Reagent: 2-Mercaptoethanol or N-acetylcysteine

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical Instruments: LC-MS system for characterization

Experimental Workflow

Diagram 2: Experimental Workflow for Bioconjugation

Workflow A 1. Prepare Biomolecule Solution Dissolve peptide in Reaction Buffer B 2. Thiol Reduction (Critical Step) Add TCEP to reduce any disulfides. Incubate for 30-60 min at RT. A->B D 4. Initiate Conjugation Reaction Add linker stock to peptide solution. Incubate under Nitrogen. B->D C 3. Prepare Linker Stock Dissolve this compound in minimal DMF/DMSO. C->D E 5. Quench Reaction Add excess thiol reagent (e.g., N-acetylcysteine) to consume unreacted linker. D->E F 6. Purify Conjugate Use RP-HPLC to separate conjugate from starting materials and byproducts. E->F G 7. Characterize Final Product Confirm identity and purity using LC-MS. F->G

Caption: Step-by-step workflow for peptide conjugation and analysis.

Step-by-Step Protocol
  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Rationale: The buffer maintains a stable pH crucial for selective thiol reactivity and protein integrity. EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.

  • Reduction of Disulfides: Add a 10-fold molar excess of TCEP to the peptide solution. Incubate for 30-60 minutes at room temperature.

    • Rationale: This step is critical to ensure the cysteine residue is in its reduced, free-thiol state, which is necessary for the reaction.[10] TCEP is used as it is stable and does not contain a thiol group that could compete in the subsequent alkylation step.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in DMF or DMSO.

    • Rationale: The linker is hydrophobic and requires an organic co-solvent for dissolution before being added to the aqueous reaction buffer. The volume of organic solvent should be kept minimal (<5% of the total reaction volume) to avoid protein denaturation.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the reduced peptide solution. Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Rationale: A molar excess of the linker drives the reaction to completion. The reaction can be performed under an inert atmosphere (nitrogen or argon) to minimize re-oxidation of the thiol. Reaction progress should be monitored by LC-MS.

  • Quenching: Add a 50-fold molar excess of a quenching reagent like N-acetylcysteine to the reaction mixture and incubate for 30 minutes.

    • Rationale: This step consumes any unreacted this compound, preventing non-specific modification of the purified conjugate or downstream analytical columns.

  • Purification: Purify the resulting conjugate using RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). Collect fractions corresponding to the conjugated peptide.

  • Characterization: Analyze the purified fractions by LC-MS to confirm the identity and purity of the final product. The expected mass will be the mass of the starting peptide plus the mass of the 5-phenoxypentyl moiety (C₁₁H₁₅O), which is 163.23 Da.

Data Interpretation and Characterization

Thorough characterization is essential to validate the success of the conjugation.[13][14]

Mass Spectrometry

Mass spectrometry is the definitive technique for confirming conjugation. The expected mass shift provides direct evidence of the covalent modification.

ParameterDescriptionExpected Value
Mass of Peptide Mass of the starting biomoleculeM
Mass of Linker Moiety Mass of C₁₁H₁₅O (linker minus Br)163.23 Da
Mass of Conjugate Mass of the final productM + 163.23 Da
Table 1: Expected Mass Shift upon Conjugation
Chromatography

RP-HPLC is used for both purification and analysis. Due to the addition of the hydrophobic phenoxy group, the conjugated peptide will be more retained on the column and thus have a longer retention time compared to the unconjugated starting peptide. This shift in retention time is a strong indicator of a successful reaction.

Key Considerations and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Incomplete reduction of cysteine thiol.2. pH is too low.3. Hydrolysis of the linker.1. Increase TCEP concentration or incubation time.2. Ensure reaction buffer pH is between 7.2-8.0.3. Prepare linker stock solution fresh before use.
Precipitation/Aggregation The final conjugate is too hydrophobic.1. Perform the reaction at a lower protein concentration.2. Include a small amount of a non-ionic surfactant.3. Consider using a more hydrophilic variant of the linker if available.
Multiple Products Observed 1. Non-specific labeling (e.g., lysine).2. Oxidation during the reaction.1. Lower the reaction pH to < 7.5 to disfavor amine reactivity.2. Perform the reaction under an inert atmosphere (N₂ or Ar).
Table 2: Troubleshooting Guide for Bioconjugation

Conclusion

This compound is a highly effective non-cleavable linker for bioconjugation, particularly for the alkylation of cysteine residues. Its defined length and straightforward reactivity via an SN2 mechanism allow for the creation of stable thioether bonds, which is a desirable attribute for therapeutics requiring high systemic stability.[8] The protocols and considerations outlined in this document provide a robust framework for researchers to successfully implement this linker in their experimental designs, from simple peptide labeling to the construction of complex bioconjugates for targeted therapies.

References

Application Notes and Protocols for the Preparation of Grignard Reagents from 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the preparation of the Grignard reagent from 5-phenoxypentyl bromide. Grignard reagents are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The presence of an ether linkage within the haloalkane substrate, as in this compound, introduces the potential for intramolecular side reactions. This document provides a robust protocol for the successful synthesis of the desired Grignard reagent, 5-phenoxypentylmagnesium bromide, while addressing the stability of the phenoxy group. It includes detailed experimental procedures, safety protocols, methods for reagent quantification, and troubleshooting strategies to ensure a high yield of the target organometallic compound.

Introduction: The Unique Challenge of Haloethers in Grignard Synthesis

Grignard reagents, with the general formula R-Mg-X, are cornerstones of synthetic organic chemistry, enabling the construction of complex molecular architectures.[1][2] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3][4][5] These solvents are not merely inert media; they play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center.[5]

The synthesis of a Grignard reagent from this compound presents a unique challenge due to the presence of an internal ether functionality. While ethers are the solvents of choice for Grignard reactions, they are not entirely unreactive. Under certain conditions, Grignard reagents can cleave ether linkages.[6][7] In the case of 5-phenoxypentylmagnesium bromide, the five-carbon tether connecting the Grignard center and the phenoxy group could facilitate an intramolecular nucleophilic attack, leading to the formation of a tetrahydropyran ring and a phenoxide leaving group.

However, aryl ethers are generally more stable and less prone to cleavage than alkyl ethers due to the strength of the sp²-hybridized carbon-oxygen bond. While activated ethers, such as allylic or benzylic ethers, are more susceptible to cleavage, the phenoxy group in our substrate is relatively unactivated. This guide provides a protocol optimized to favor the formation of the desired linear Grignard reagent over potential intramolecular cyclization.

Reaction Mechanism and Key Considerations

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide.

Core Principles for Success:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Exclusion of Oxygen: Grignard reagents are also sensitive to oxygen, which can lead to the formation of alkoxides and other byproducts. The reaction should be carried out under an inert atmosphere, such as nitrogen or argon.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[2] Activation is often necessary to initiate the Grignard formation.

  • Solvent Choice: Ethereal solvents are essential for solvating and stabilizing the Grignard reagent.[5] Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating ability.

Experimental Protocol: Synthesis of 5-Phenoxypentylmagnesium Bromide

This protocol provides a step-by-step guide for the preparation of 5-phenoxypentylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCIEnsure purity and dryness.
Magnesium Turnings≥99.5%e.g., Sigma-Aldrich, AcrosFor Grignard synthesis.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-Aldrich, AcrosFreshly distilled from a suitable drying agent (e.g., sodium/benzophenone) is recommended.
IodineCrystal, Reagent Gradee.g., Sigma-Aldrich, FisherFor magnesium activation.
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Equipment Setup
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

Diagram of the Experimental Setup:

experimental_setup cluster_flask Reaction Flask cluster_top Apparatus flask Three-Necked Round-Bottom Flask (with Magnetic Stir Bar) condenser Reflux Condenser flask->condenser Center Neck funnel Pressure-Equalizing Dropping Funnel flask->funnel Side Neck gas_inlet Nitrogen/Argon Inlet flask->gas_inlet Side Neck stirrer Magnetic Stirrer gas_outlet Bubbler condenser->gas_outlet Outlet to Bubbler

Caption: Experimental setup for Grignard reagent synthesis.

Step-by-Step Procedure
  • Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at 120 °C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the three-necked flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and a purple vapor is observed. The brown color of the iodine will fade as it reacts with the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of the Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension.

  • Sustaining the Reaction: The reaction should initiate within a few minutes, indicated by a gentle refluxing of the solvent and the appearance of a cloudy gray color. If the reaction does not start, gentle warming of the flask may be necessary. Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady reflux. The formation of the Grignard reagent is an exothermic process, so an ice-water bath should be kept on hand to control the reaction temperature if it becomes too vigorous.

  • Completion of the Reaction: After the addition of the bromide is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting materials. The final solution should be a cloudy, grayish-brown color.

Quantification of the Grignard Reagent

It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. Titration is a common and reliable method for this purpose.

Titration Protocol (using 1,10-Phenanthroline and sec-Butanol)
  • Preparation: To a dry flask under an inert atmosphere, add a small crystal of 1,10-phenanthroline.

  • Titration Setup: Add a known volume of anhydrous THF to dissolve the indicator.

  • Titration: Add a precisely measured volume (e.g., 1.0 mL) of the Grignard solution to the flask. The solution should turn a distinct color (typically reddish-brown) due to the formation of a complex between the Grignard reagent and the indicator.

  • Endpoint: Titrate this solution with a standard solution of sec-butanol in anhydrous THF until the color disappears. The endpoint is the persistence of a colorless or pale yellow solution.

  • Calculation: The molarity of the Grignard reagent can be calculated using the following formula:

    Molarity (M) = (Volume of titrant (L) × Molarity of titrant (M)) / Volume of Grignard solution (L)

Safety Precautions

Working with Grignard reagents requires strict adherence to safety protocols due to their reactivity and the flammable nature of the solvents used.

  • Fire Hazard: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid. Always have an ice bath ready to cool the reaction.

  • Moisture and Air Sensitivity: Grignard reagents react violently with water and can be pyrophoric in air. Always work under an inert atmosphere and use anhydrous reagents and solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer)- Wet glassware or reagents- Impure starting materials- Use fresh magnesium turnings or activate with iodine, 1,2-dibromoethane, or mechanical crushing.- Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.- Use freshly opened or distilled anhydrous solvents.
Low yield of Grignard reagent - Incomplete reaction- Reaction with moisture or oxygen- Intramolecular cyclization (side reaction)- Extend the reaction time after the addition of the alkyl halide.- Ensure a good inert atmosphere is maintained throughout the reaction.- Maintain a moderate reaction temperature; avoid excessive heating which might favor cyclization.
Formation of a white precipitate (Wurtz coupling byproduct) - High local concentration of alkyl halide- Add the alkyl halide solution slowly and with vigorous stirring to ensure rapid dispersion.

Potential Side Reaction: Intramolecular Cyclization

The primary concern when preparing 5-phenoxypentylmagnesium bromide is the potential for an intramolecular SNAr-type reaction, which would lead to the formation of tetrahydropyran and a magnesium phenoxide byproduct.

Logical Flow of Potential Intramolecular Cyclization:

cyclization start 5-Phenoxypentylmagnesium Bromide intermediate Intramolecular Nucleophilic Attack start->intermediate Potential Pathway desired Desired Grignard Reagent (for further reactions) start->desired Favored Pathway (under controlled conditions) product Tetrahydropyran + PhOMgBr intermediate->product Cyclization

Caption: Potential intramolecular cyclization pathway.

While aryl ethers are generally robust, the proximity of the highly nucleophilic carbanion in the Grignard reagent could promote this cyclization. To minimize this side reaction, it is recommended to:

  • Maintain a moderate reaction temperature: Avoid prolonged heating or high reflux temperatures, as this can provide the activation energy for the cyclization.

  • Use the Grignard reagent promptly: Once formed, it is advisable to use the 5-phenoxypentylmagnesium bromide solution in the subsequent reaction step without prolonged storage.

Conclusion

The preparation of Grignard reagents from functionalized haloalkanes such as this compound requires careful consideration of potential side reactions. By adhering to strict anhydrous and anaerobic conditions, properly activating the magnesium, and controlling the reaction temperature, the formation of 5-phenoxypentylmagnesium bromide can be achieved successfully. The protocol and troubleshooting guide provided herein offer a comprehensive framework for researchers to confidently synthesize this valuable organometallic reagent for applications in drug discovery and complex molecule synthesis.

References

Application Notes and Protocols: Leveraging 5-Phenoxypentyl Bromide in the Advancement of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic field of materials science, the strategic selection of bifunctional building blocks is paramount to engineering materials with tailored properties. 5-Phenoxypentyl bromide emerges as a versatile reagent, distinguished by its unique molecular architecture. It features a terminal phenoxy group, which can impart hydrophobicity, aromaticity, and potential for π-π stacking interactions, and a reactive pentyl bromide terminus, enabling covalent linkage to a wide array of substrates. This combination makes it an invaluable tool for researchers and professionals in drug development and materials science, facilitating the synthesis of functionalized polymers, the modification of surfaces, and the engineering of sophisticated nanoparticles.

These application notes provide a comprehensive guide to the utilization of this compound in the creation of new materials. The protocols detailed herein are grounded in established chemical principles and are designed to be both robust and adaptable to specific research needs.

Part 1: Functionalization of Surfaces with Phenoxy-Terminated Moieties

The introduction of a phenoxy group onto a material's surface can significantly alter its surface energy, wettability, and biocompatibility. This compound serves as an excellent tether for achieving this, creating a flexible five-carbon spacer that allows the terminal phenoxy group to be well-exposed.

Application Note 1.1: Surface Modification of Hydroxyl-Terminated Substrates

This protocol details the etherification of a hydroxyl-rich surface, such as silica or a polymer film with surface hydroxyl groups, using this compound. This Williamson ether synthesis-based approach is a robust method for creating a stable, covalently bound phenoxy-functionalized surface.

Scientific Rationale: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated surface hydroxyl groups act as nucleophiles, attacking the electrophilic carbon of the carbon-bromine bond in this compound. The use of a non-nucleophilic base is crucial to deprotonate the surface hydroxyls without competing in the substitution reaction.

Experimental Workflow Diagram:

Surface_Functionalization_Workflow sub Hydroxyl-Terminated Substrate base Base Treatment (e.g., NaH in THF) sub->base Deprotonation reagent Addition of This compound base->reagent Nucleophile Formation reaction Reaction (Elevated Temperature) reagent->reaction Alkylation wash Washing and Rinsing (THF, Ethanol, Water) reaction->wash Purification dry Drying (Nitrogen Stream/Vacuum) wash->dry char Characterization (XPS, Contact Angle) dry->char

Caption: Workflow for surface functionalization.

Detailed Protocol:

  • Substrate Preparation:

    • Thoroughly clean the hydroxyl-terminated substrate (e.g., silicon wafer with a native oxide layer) by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate under a stream of inert gas (nitrogen or argon) and then in a vacuum oven at 110°C for 2 hours to remove adsorbed water.

  • Activation of Surface Hydroxyls:

    • In a nitrogen-filled glovebox, place the dried substrate in a Schlenk flask.

    • Add anhydrous tetrahydrofuran (THF) to cover the substrate.

    • Add a slight excess of a strong, non-nucleophilic base (e.g., sodium hydride) to the THF and stir gently for 1 hour at room temperature. This will deprotonate the surface hydroxyl groups.

  • Alkylation Reaction:

    • Dissolve this compound in anhydrous THF to a concentration of 0.1 M.

    • Slowly add the this compound solution to the Schlenk flask containing the activated substrate. The molar ratio of this compound to estimated surface hydroxyl groups should be approximately 10:1 to ensure complete surface coverage.

    • Heat the reaction mixture to 60°C and maintain for 12-24 hours under a nitrogen atmosphere.

  • Washing and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by the careful, dropwise addition of ethanol.

    • Remove the functionalized substrate and wash it sequentially with THF, ethanol, and deionized water to remove unreacted reagents and byproducts.

    • Dry the substrate under a stream of nitrogen and then in a vacuum oven at 60°C.

  • Characterization:

    • Confirm successful functionalization using X-ray Photoelectron Spectroscopy (XPS) to detect the presence of aromatic carbon and oxygen from the phenoxy group.

    • Measure the water contact angle to observe the change in surface hydrophobicity.

Quantitative Data Summary:

Characterization TechniqueExpected Outcome for Unmodified SurfaceExpected Outcome for Functionalized Surface
Water Contact Angle< 20°> 70°
XPS C1s SpectrumPredominantly aliphatic carbonAppearance of a distinct peak for aromatic carbon (approx. 285 eV) and C-O (approx. 286.5 eV)
XPS O1s SpectrumSi-O peakAppearance of a C-O peak

Part 2: Synthesis of Phenoxy-Functionalized Polymers

This compound can be employed to introduce a phenoxy group at the terminus of a polymer chain or as a precursor to a functional monomer.

Application Note 2.1: End-Capping of Living Polymers

This protocol describes the use of this compound as a terminating agent for living anionic polymerization to produce polymers with a phenoxy-pentyl end group.

Scientific Rationale: Living polymerization techniques, such as anionic polymerization, produce polymer chains with reactive carbanionic chain ends. These "living" ends can react with electrophiles like this compound in a nucleophilic substitution reaction, effectively "capping" the polymer chain and introducing the desired functional group.

Reaction Scheme Diagram:

Polymer_End_Capping Living Polymer Chain (P-Li) Living Polymer Chain (P-Li) This compound This compound Living Polymer Chain (P-Li)->this compound Nucleophilic Attack Phenoxy-Terminated Polymer (P-(CH2)5-O-Ph) + LiBr Phenoxy-Terminated Polymer (P-(CH2)5-O-Ph) + LiBr This compound->Phenoxy-Terminated Polymer (P-(CH2)5-O-Ph) + LiBr Termination

Caption: End-capping of a living polymer chain.

Detailed Protocol:

  • Living Polymerization:

    • Synthesize a living polymer (e.g., polystyrene or poly(methyl methacrylate)) via anionic polymerization under high vacuum or in a glovebox using standard procedures.

    • At the desired molecular weight, take an aliquot for characterization (Gel Permeation Chromatography - GPC) to determine the molecular weight and dispersity of the living polymer.

  • End-Capping Reaction:

    • To the living polymer solution, add a solution of this compound in anhydrous THF. A 5 to 10-fold molar excess of this compound relative to the initiator concentration should be used to ensure complete termination.

    • Allow the reaction to stir at room temperature for 12 hours. The disappearance of the characteristic color of the living carbanions indicates the completion of the reaction.

  • Polymer Precipitation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polystyrene).

    • Filter the precipitated polymer and re-dissolve it in a minimal amount of a good solvent (e.g., THF).

    • Re-precipitate the polymer to further remove unreacted this compound and its byproducts.

    • Dry the final polymer product under vacuum at 40°C until a constant weight is achieved.

  • Characterization:

    • Use ¹H NMR spectroscopy to confirm the presence of the phenoxy-pentyl end group by identifying the characteristic aromatic proton signals of the phenyl ring and the methylene protons of the pentyl chain.

    • Analyze the polymer by GPC to confirm that no significant change in molecular weight distribution occurred during the end-capping process.

Quantitative Data Summary:

Characterization TechniqueLiving PolymerEnd-Capped Polymer
GPC (Dispersity, Đ)Typically < 1.1Should remain < 1.1
¹H NMRAbsence of phenoxy and pentyl signalsPresence of characteristic peaks for -O-CH₂- (approx. 4.0 ppm) and aromatic protons (approx. 6.9-7.3 ppm)

Part 3: Preparation of Functionalized Nanoparticles

The surface chemistry of nanoparticles dictates their interaction with the surrounding environment. Functionalizing nanoparticles with a phenoxy-pentyl linker can enhance their dispersibility in organic media and provide a platform for further modifications.

Application Note 3.1: Synthesis of Phenoxy-Functionalized Gold Nanoparticles

This protocol describes the functionalization of gold nanoparticles with a phenoxy-terminated ligand derived from this compound.

Scientific Rationale: Gold nanoparticles can be stabilized by ligands containing a thiol group, which forms a strong Au-S bond. This compound can be converted to the corresponding thiol, 5-phenoxypentane-1-thiol, which can then be used to functionalize gold nanoparticles.

Synthesis Workflow Diagram:

Nanoparticle_Functionalization cluster_0 Ligand Synthesis cluster_1 Nanoparticle Functionalization 5-PPOBr This compound Thiourea Reaction with Thiourea 5-PPOBr->Thiourea Hydrolysis Basic Hydrolysis Thiourea->Hydrolysis Thiol 5-Phenoxypentane-1-thiol Hydrolysis->Thiol Ligand_Exchange Ligand Exchange Reaction Thiol->Ligand_Exchange AuNPs Citrate-Stabilized Gold Nanoparticles AuNPs->Ligand_Exchange Purification Centrifugation and Washing Ligand_Exchange->Purification Final_Product Phenoxy-Functionalized AuNPs Purification->Final_Product

Caption: Synthesis of phenoxy-functionalized gold nanoparticles.

Detailed Protocol:

Step A: Synthesis of 5-Phenoxypentane-1-thiol

  • Thiouronium Salt Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude thiouronium salt.

  • Hydrolysis:

    • Dissolve the crude thiouronium salt in a solution of sodium hydroxide (2.0 eq) in deoxygenated water.

    • Reflux the mixture for 3 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-phenoxypentane-1-thiol.

Step B: Functionalization of Gold Nanoparticles

  • Nanoparticle Synthesis:

    • Synthesize citrate-stabilized gold nanoparticles (AuNPs) using a standard method (e.g., Turkevich method).

  • Ligand Exchange:

    • To the aqueous solution of citrate-stabilized AuNPs, add a solution of 5-phenoxypentane-1-thiol in ethanol dropwise with vigorous stirring.

    • Continue stirring for 24 hours at room temperature to allow for ligand exchange.

  • Purification:

    • Purify the functionalized AuNPs by repeated centrifugation and resuspension in ethanol to remove excess thiol and displaced citrate ions.

    • Finally, resuspend the purified phenoxy-functionalized AuNPs in a suitable solvent like chloroform or toluene.

  • Characterization:

    • Use UV-Vis spectroscopy to monitor the surface plasmon resonance peak of the AuNPs, which may show a slight shift upon functionalization.

    • Confirm the presence of the phenoxy-pentyl ligand on the nanoparticle surface using FT-IR spectroscopy.

    • Use Transmission Electron Microscopy (TEM) to assess the size, shape, and dispersibility of the functionalized nanoparticles.

Trustworthiness and Self-Validation:

The protocols provided are designed to be self-validating through the inclusion of specific characterization steps. Successful functionalization is confirmed by observable changes in the material's physical and chemical properties, as detailed in the quantitative data tables. Researchers should always perform control experiments and thorough characterization to validate their results.

Disclaimer: These are generalized protocols and may require optimization for specific substrates, polymers, or nanoparticles. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes & Protocols: A Detailed Guide to Nucleophilic Substitution Reactions with 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Phenoxypentyl Bromide in SN2 Reactions

In the landscape of organic synthesis, nucleophilic substitution reactions are a cornerstone for creating new carbon-heteroatom bonds.[1] These reactions involve an electron-rich species, the nucleophile, attacking an electron-deficient carbon atom, displacing a leaving group.[2] this compound is an ideal substrate for these transformations. As a primary alkyl halide, its structure favors the bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This pathway is characterized by a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center.[3][5]

The preference for the SN2 mechanism is rooted in two key factors:

  • Steric Accessibility: The primary carbon bearing the bromine atom is relatively unhindered, allowing easy access for the incoming nucleophile.

  • Carbocation Instability: The formation of a primary carbocation, which would be required for a competing SN1 mechanism, is energetically unfavorable.[3]

Furthermore, the bromide ion is an excellent leaving group, as it is a weak base and can stabilize the negative charge upon its departure.[2] This guide provides detailed, field-proven protocols for performing nucleophilic substitution on this compound with a variety of common nucleophiles, offering a robust platform for the synthesis of diverse chemical entities crucial for research and drug development.

Mechanism of Action: The SN2 Pathway

The SN2 reaction is a one-step process where bond-forming and bond-breaking occur simultaneously.[2] The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The nucleophile performs a "backside attack" on the electrophilic carbon atom, leading to a five-coordinate transition state before the leaving group is expelled.[5]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻   /  |  \nH  H  (CH₂)₄-OPh Nu:e->TS:w Backside Attack Substrate Br-CH₂(CH₂)₄-OPh Substrate:e->TS:w Product Nu-CH₂(CH₂)₄-OPh TS:e->Product:w Inversion of Configuration LG Br⁻ TS:e->LG:w

Caption: General SN2 mechanism for this compound.

Experimental Protocols

The following protocols detail the synthesis of three distinct derivatives from this compound. Each procedure has been optimized for high yield and purity.

Protocol A: Synthesis of 1-Iodo-5-phenoxypentane (Finkelstein Reaction)

The Finkelstein reaction is a classic halide exchange that leverages Le Châtelier's principle.[6] By using sodium iodide in acetone, the reaction is driven forward by the precipitation of the less soluble sodium bromide.[4][7][8]

Materials & Equipment:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 20.6 mmol) in 40 mL of anhydrous acetone.

  • Addition of Nucleophile: Add sodium iodide (e.g., 4.6 g, 30.9 mmol, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaBr) should be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the sodium bromide precipitate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of saturated sodium thiosulfate solution (to remove any residual iodine), and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-iodo-5-phenoxypentane as a pale yellow oil.

Protocol B: Synthesis of 6-Phenoxyhexanenitrile

This protocol extends the carbon chain by one atom, producing a nitrile which is a valuable precursor for amines, carboxylic acids, and other functional groups.[9]

Safety Precaution: Sodium cyanide is highly toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Glassware should be decontaminated in a bleach solution after use.[10]

Materials & Equipment:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and heat source

  • Rotary evaporator and separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 20.6 mmol) in 40 mL of DMSO.

  • Addition of Nucleophile: Carefully add sodium cyanide (e.g., 1.5 g, 30.9 mmol, 1.5 equivalents).

  • Reaction: Heat the mixture to 70-80 °C and stir until TLC analysis indicates the complete consumption of the starting material (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (2 x 50 mL) to remove residual DMSO, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to afford the crude 6-phenoxyhexanenitrile. Further purification can be achieved via column chromatography on silica gel.

Protocol C: Synthesis of 1-Azido-5-phenoxypentane

The azide functional group is a versatile handle in organic chemistry, notably used in the "click" chemistry cycloaddition reactions and for the synthesis of primary amines via reduction.[11][12]

Safety Precaution: Sodium azide is highly toxic. Low molecular weight organic azides can be explosive, especially when heated. Handle with care and avoid contact with heavy metals.

Materials & Equipment:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator and separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 5.0 g, 20.6 mmol) in 40 mL of DMF in a 100 mL round-bottom flask.

  • Addition of Nucleophile: Add sodium azide (e.g., 2.0 g, 30.9 mmol, 1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than the others and may require gentle heating (50 °C) or overnight stirring for completion. Monitor the reaction by TLC.[13]

  • Workup: Pour the reaction mixture into 150 mL of water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give 1-azido-5-phenoxypentane.

Summary of Reaction Parameters and Product Characterization

ParameterProtocol A (Iodide)Protocol B (Cyanide)Protocol C (Azide)
Nucleophile Sodium Iodide (NaI)Sodium Cyanide (NaCN)Sodium Azide (NaN₃)
Solvent AcetoneDMSODMF
Temperature Reflux (~56 °C)70-80 °CRoom Temp to 50 °C
Typical Time 2-4 hours4-6 hours12-24 hours
Expected Yield > 90%80-90%> 90%
Key IR Signal C-I stretch (~500 cm⁻¹)-C≡N stretch (~2250 cm⁻¹)-N₃ stretch (~2100 cm⁻¹)

General Experimental Workflow

The overall process for each protocol follows a standardized workflow from setup to final product analysis, ensuring reproducibility and reliability.

Workflow A 1. Reaction Setup (Substrate + Solvent in Flask) B 2. Add Nucleophile (e.g., NaI, NaCN, NaN₃) A->B C 3. Reaction Conditions (Stirring, Heating/Reflux) B->C D 4. Monitor Progress (Thin Layer Chromatography) C->D E 5. Workup (Quenching, Filtration) D->E Reaction Complete F 6. Extraction (Separatory Funnel) E->F G 7. Drying & Concentration (Anhydrous Salt & Rotovap) F->G H 8. Purification (Optional) (Column Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: A generalized workflow for nucleophilic substitution.

References

The Strategic Utility of 5-Phenoxypentyl Bromide in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Agrochemical Design

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic incorporation of specific molecular fragments is paramount to optimizing biological activity, enhancing crop safety, and improving physicochemical properties. 5-Phenoxypentyl Bromide (C₁₁H₁₅BrO) emerges as a valuable and versatile building block in this endeavor. Its bifunctional nature, featuring a terminal bromine atom ripe for nucleophilic substitution and a phenoxy group, allows for the introduction of a flexible five-carbon linker with an aromatic terminus. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound in the synthesis of novel agrochemical candidates.

The phenoxy moiety is a well-established pharmacophore in a variety of commercial pesticides, contributing to favorable interactions with biological targets. The pentyl chain offers an optimal degree of lipophilicity and conformational flexibility, which can significantly influence a molecule's uptake, translocation within the plant, and metabolic stability. The terminal bromide serves as a reliable handle for covalently linking this desirable phenoxypentyl group to a wide range of agrochemical scaffolds, including fungicides, herbicides, and insecticides.

This guide will explore the synthetic utility of this compound through the lens of a plausible, albeit illustrative, synthetic target: a novel fungicide derived from a quinoline scaffold. The principles and protocols detailed herein are, however, broadly applicable to a multitude of other agrochemical classes.

Core Application: Synthesis of a Hypothetical Fungicide via Williamson Ether Synthesis

A primary application of this compound in agrochemical research is the O-alkylation of phenol-containing scaffolds via the Williamson ether synthesis.[1][2][3] This classic and robust Sₙ2 reaction provides a straightforward and efficient method for forming an ether linkage.[2][4]

Hypothetical Target Molecule: A Novel Phenoxyquinoline Fungicide

For the purpose of this application note, we will consider the synthesis of a hypothetical fungicide, N-(4-(5-phenoxypentyloxy)quinolin-2-yl)acetamide. This molecule is designed based on the known fungicidal activity of some quinoline derivatives.[5] The introduction of the 5-phenoxypentyl ether is intended to modulate the compound's properties to potentially enhance its efficacy and spectrum of activity.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis start N-(4-hydroxyquinolin-2-yl)acetamide (Starting Material) reagents This compound, K2CO3, Acetone start->reagents 1. Add reagents product N-(4-(5-phenoxypentyloxy)quinolin-2-yl)acetamide (Target Molecule) reagents->product 2. Reflux

Caption: Proposed synthetic route for a novel fungicide using this compound.

Detailed Experimental Protocol: Synthesis of N-(4-(5-phenoxypentyloxy)quinolin-2-yl)acetamide

This protocol outlines the step-by-step procedure for the synthesis of the hypothetical target fungicide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
N-(4-hydroxyquinolin-2-yl)acetamide3335-53-5202.21Sigma-Aldrich
This compound22921-72-8243.14TCI America
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Fisher Scientific
Acetone, anhydrous67-64-158.08VWR
Ethyl Acetate141-78-688.11Merck
Hexane110-54-386.18J.T. Baker
Deionized Water7732-18-518.02-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Acros Organics

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-hydroxyquinolin-2-yl)acetamide (1.0 g, 4.94 mmol) and anhydrous potassium carbonate (1.03 g, 7.41 mmol, 1.5 equivalents).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Addition of this compound: To the stirred suspension, add this compound (1.32 g, 5.43 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting material (N-(4-hydroxyquinolin-2-yl)acetamide) is no longer visible by UV light on the TLC plate. This is expected to take 6-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in 50 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to yield the purified product.

    • If necessary, further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the successful synthesis of N-(4-(5-phenoxypentyloxy)quinolin-2-yl)acetamide.

Diagram of the Experimental Workflow

G start Combine Reactants and Solvent (Quinoline, this compound, K2CO3, Acetone) reflux Heat to Reflux (6-12 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup Cool, Filter, and Concentrate monitor->workup Reaction Complete purify Aqueous Wash and Dry workup->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Step-by-step workflow for the synthesis and purification of the target fungicide.

Rationale for Experimental Choices

  • Choice of Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of the quinoline starting material to form the corresponding phenoxide.[6] This is crucial for the subsequent nucleophilic attack on the this compound.

  • Choice of Solvent: Acetone is a suitable polar aprotic solvent for Sₙ2 reactions. It effectively dissolves the organic reactants while being inert to the reaction conditions.

  • Stoichiometry: A slight excess of this compound is used to ensure the complete consumption of the more valuable quinoline starting material. A 1.5-fold excess of potassium carbonate is used to ensure complete deprotonation of the phenol.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate without promoting side reactions.

Potential Biological Evaluation of the Synthesized Compound

Following the successful synthesis and characterization of N-(4-(5-phenoxypentyloxy)quinolin-2-yl)acetamide, the next logical step in agrochemical research would be to evaluate its biological activity. This would typically involve:

  • In vitro fungicidal assays: Testing the compound against a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) to determine its minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC₅₀).

  • Greenhouse trials: Applying the compound to plants infected with specific pathogens to assess its protective and curative efficacy under controlled environmental conditions.

  • Mode of action studies: Investigating the biochemical or physiological mechanism by which the compound inhibits fungal growth.

Conclusion

This compound is a highly valuable synthetic intermediate for agrochemical research. Its utility in introducing a flexible and biologically relevant phenoxypentyl moiety via robust and well-understood reactions like the Williamson ether synthesis makes it an attractive tool for the development of novel pesticides. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their own discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Phenoxypentyl Bromide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-phenoxypentyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound using column chromatography. Here, we address common challenges and frequently asked questions with in-depth, scientifically-grounded explanations and actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions you might have before or during the setup of your purification experiment.

Q1: What is the best stationary phase for purifying this compound?

A: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this compound.[1][2] this compound is a moderately non-polar molecule, and silica gel, a polar adsorbent, provides excellent resolving power for separating it from common non-polar impurities (like unreacted 1,5-dibromopentane) and more polar byproducts or starting materials (like phenol).[3]

However, alkyl bromides can sometimes be sensitive to the acidic nature of silica gel, which may lead to decomposition.[4][5][6] If you observe product degradation (e.g., new spots on TLC during column monitoring), consider two alternatives:

  • Neutralized Silica Gel: Deactivate the silica by preparing a slurry with your non-polar eluent containing 1% triethylamine (Et₃N), then pack the column as usual. This neutralizes the acidic silanol groups responsible for decomposition.

  • Alumina (Neutral): Neutral alumina is a good alternative stationary phase for acid-sensitive compounds.[1][2] You will need to re-optimize your solvent system using TLC on alumina plates, as the selectivity will differ from silica.

Q2: How do I select the optimal mobile phase (solvent system)?

A: The key is to find a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate before committing to the column.[3] The goal is to have your target compound, this compound, exhibit an Rf value between 0.25 and 0.40 .[1][7] This range ensures the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening).

For a compound of this polarity, a mixture of a non-polar solvent and a slightly more polar solvent is ideal.[8]

  • Non-polar base: Hexanes or petroleum ether.

  • Polar modifier: Ethyl acetate (EtOAc) or Dichloromethane (DCM).

Start by running TLC plates with varying ratios, such as 5%, 10%, and 20% Ethyl Acetate in Hexanes.[9]

Q3: What are the most likely impurities I need to separate?

A: Your crude product mixture will likely contain:

  • Unreacted 1,5-dibromopentane: Very non-polar. It will have a high Rf and elute before your product.

  • Unreacted Phenol: Polar due to the hydroxyl group. It will have a very low Rf and stick to the baseline or elute much later than your product.

  • 1,5-Diphenoxypentane (bis-ether byproduct): This is often the most challenging impurity to separate as its polarity is very similar to the desired product. Careful optimization of the solvent system is crucial to resolve these two compounds. It is typically slightly less polar than the desired product.

Q4: How much silica gel should I use relative to my crude sample?

A: The amount of silica depends on the difficulty of the separation. A general guideline is a weight ratio of silica gel to crude material between 30:1 and 100:1 .[7]

  • For easy separations (ΔRf > 0.2 between spots), a 30:1 to 50:1 ratio is sufficient.

  • For difficult separations (ΔRf < 0.2), a ratio of 100:1 or even higher may be necessary, along with using a longer, narrower column to improve resolution.[10]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the chromatographic process in a Q&A format.

Problem: My product and a key impurity have very similar Rf values, resulting in mixed fractions.

  • Possible Cause: The polarity of the chosen solvent system is not optimal for resolving compounds with similar structures, such as the desired product and the 1,5-diphenoxypentane byproduct.

  • Solution & Scientific Rationale:

    • Decrease Solvent Polarity: Reduce the percentage of the polar solvent (e.g., move from 10% EtOAc in hexanes to 5% or 7% EtOAc in hexanes). This will increase the interaction of both compounds with the polar silica gel, causing them to travel more slowly and spend more time on the stationary phase, which can amplify small differences in polarity and improve separation.[10]

    • Try a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. For instance, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can change the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) between your compounds, the mobile phase, and the stationary phase, potentially increasing the ΔRf.[11]

    • Improve Column Geometry: Use a longer, thinner column. This increases the theoretical plates of the column, providing more opportunities for equilibrium between the mobile and stationary phases, which enhances resolving power for difficult separations.[10]

Problem: My product is not eluting from the column.

  • Possible Cause 1: The mobile phase is not polar enough to displace the compound from the silica gel.[10]

  • Solution: Gradually increase the polarity of the eluent. If you started with 5% EtOAc/Hexane, carefully switch to 10%, then 15%, and so on. This is known as a "step gradient." The more polar mobile phase will compete more effectively for the binding sites on the silica gel, displacing your compound and allowing it to move down the column.[7]

  • Possible Cause 2: The compound has decomposed on the column.[4]

  • Solution: Test the stability of your compound on silica first. To do this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the product spot diminishes, it indicates instability.[4] In this case, you should use neutralized silica gel or switch to alumina as your stationary phase (see FAQ Q1).

Problem: I have very low recovery of my product after the column.

  • Possible Cause 1: Irreversible adsorption or decomposition on the silica gel. As mentioned, alkyl halides can be sensitive to acidic silica.[6]

  • Solution: Use a deactivated stationary phase (neutralized silica or alumina). Additionally, run the column relatively quickly (using "flash" chromatography with positive pressure) to minimize the contact time between your compound and the stationary phase.

  • Possible Cause 2: The fractions were not analyzed carefully, and some product-containing fractions were discarded.

  • Solution: Always monitor your fractions meticulously using TLC. Combine fractions only after confirming their purity. It's possible for the product to elute over a larger volume than expected, especially if the column was overloaded or the elution was slow.

  • Possible Cause 3: The compound is eluting with an Rf that is too low, leading to significant band broadening.

  • Solution: If your compound is "tailing" or smearing over many fractions, it means it is eluting too slowly. After the initial impurities have been washed off, you can increase the polarity of the mobile phase to push the product off the column more quickly and in a more concentrated band.[4]

Section 3: Experimental Protocols & Data

Protocol 1: Developing an Optimal Solvent System via TLC
  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of at least three different TLC plates.[3]

  • Elution: Place each plate in a separate chamber containing a different solvent system. Good starting systems are:

    • System A: 5% Ethyl Acetate / 95% Hexanes

    • System B: 10% Ethyl Acetate / 90% Hexanes

    • System C: 20% Ethyl Acetate / 80% Hexanes

  • Visualization: After the solvent front reaches near the top of the plate, remove and visualize under a UV lamp (254 nm).

  • Analysis: Identify the solvent system where the main product spot has an Rf value between 0.25 and 0.40 and is well-separated from other visible spots. This will be your starting eluent for the column.

Data Summary: Solvent Systems & Rf Values
CompoundExpected PolarityTypical Solvent System (EtOAc/Hexanes)Expected Rf Range
1,5-DibromopentaneVery Low5-10%> 0.7
1,5-DiphenoxypentaneLow5-10%0.4 - 0.6
This compound Moderate-Low 5-15% 0.25 - 0.40
PhenolHigh5-15%< 0.1 (streaking)
Protocol 2: Slurry Packing a Flash Chromatography Column
  • Setup: Securely clamp a glass column in a vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[7] Add a thin layer (approx. 1 cm) of sand.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel. Add your chosen non-polar eluent (e.g., 100% hexanes or the initial low-polarity mobile phase) and stir to create a uniform, pourable slurry.

  • Packing: Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spillage. Gently tap the side of the column with a piece of rubber tubing to help the silica pack evenly and dislodge any air bubbles.

  • Pressurization: Once the silica has settled, open the stopcock and use gentle air or nitrogen pressure (flash chromatography) to force the excess solvent through until the solvent level is just above the top of the silica bed. Crucially, never let the silica bed run dry. [7]

  • Finalize: Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading. The column is now ready for your sample.

Section 4: Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification check_tlc Run Column & Monitor Fractions by TLC start->check_tlc problem Problem Identified? check_tlc->problem poor_sep Poor Separation (Overlapping Spots) problem->poor_sep Yes (Separation) no_elution No Product Elution problem->no_elution Yes (Elution) low_recovery Low Product Recovery problem->low_recovery Yes (Recovery) end_node Pure Product Isolated problem->end_node No sol_sep1 Decrease Solvent Polarity poor_sep->sol_sep1 Try First sol_sep2 Use Longer/Narrower Column poor_sep->sol_sep2 If Still Unresolved sol_elution1 Gradually Increase Solvent Polarity no_elution->sol_elution1 Likely Cause sol_elution2 Check for Decomposition (Use Neutralized Silica/Alumina) no_elution->sol_elution2 If Polarity Increase Fails sol_recovery Use Deactivated Silica & Run Column Faster low_recovery->sol_recovery sol_sep1->check_tlc sol_sep2->check_tlc sol_elution1->check_tlc sol_elution2->check_tlc sol_recovery->check_tlc

Caption: Troubleshooting workflow for column chromatography.

References

identification of side products in 5-Phenoxypentyl Bromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-phenoxypentyl bromide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Our goal is to provide practical, experience-driven solutions to common challenges encountered during its synthesis, focusing on the identification and mitigation of key side products. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns that arise during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis.[1][2]

Q1: What is the most common and significant impurity I should expect?

A1: The most prevalent side product is almost always 1,5-diphenoxypentane . This arises because the desired product, this compound, is itself an alkyl halide that can react with the sodium phenoxide nucleophile present in the reaction mixture. This second substitution reaction is often the primary cause of yield loss and purification difficulties.

Q2: How can I minimize the formation of the 1,5-diphenoxypentane byproduct?

A2: The key is to exploit Le Châtelier's principle. The formation of the desired mono-substituted product is favored by using a significant molar excess of the dihaloalkane starting material, 1,5-dibromopentane . A common starting ratio is 3 to 5 equivalents of 1,5-dibromopentane for every 1 equivalent of phenol. This ensures that the phenoxide ion is statistically more likely to encounter a molecule of 1,5-dibromopentane than a molecule of the this compound product.

Q3: My ¹H NMR spectrum shows complex signals in the aromatic region (6.8-7.5 ppm) that don't correspond to my product or starting phenol. What are they?

A3: Complex aromatic signals often indicate that C-alkylation has occurred.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at the ortho and para positions of the aromatic ring (C-alkylation, undesired).[3] This side reaction disrupts the symmetry of the phenyl ring, leading to more complex splitting patterns than the typical signals for a monosubstituted benzene ring.

Q4: What reaction conditions favor the desired O-alkylation over C-alkylation?

A4: Solvent choice is critical. O-alkylation is generally favored in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation (e.g., Na⁺) without strongly hydrogen-bonding with the oxygen of the phenoxide, leaving it exposed and highly nucleophilic. Conversely, protic solvents (like ethanol or water) can form a hydrogen-bond cage around the phenoxide oxygen, sterically hindering it and increasing the relative probability of the ring carbons acting as the nucleophile.[3]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to identifying and resolving specific issues based on common analytical observations.

Problem 1: GC-MS shows a major peak with a higher molecular weight than the product; ¹H NMR shows overly simple aliphatic signals and a high aromatic-to-aliphatic integral ratio.
  • Likely Culprit: 1,5-Diphenoxypentane (Disubstitution Product)

  • Causality and Mechanism: This byproduct forms when the desired product, this compound, successfully competes with the starting material, 1,5-dibromopentane, for the available phenoxide nucleophile. This is a classic SN2 reaction.[1][2] The probability of this follow-on reaction increases significantly as the concentration of 1,5-dibromopentane decreases and the concentration of the product increases over the course of the reaction.

    Figure 1. Competing reaction pathways leading to desired product and the disubstitution side product.
  • Identification Protocol:

    • GC-MS Analysis: Look for a peak with a molecular ion corresponding to 1,5-diphenoxypentane (C₁₇H₂₀O₂, MW ≈ 256.34 g/mol ). This will be higher than the product's molecular weight (C₁₁H₁₅BrO, MW ≈ 243.14 g/mol ).

    • ¹H NMR Spectroscopy: The key diagnostic feature of 1,5-diphenoxypentane is its symmetry. Compare your spectrum to the expected signals in the table below. The side product will lack the downfield triplet for the -CH₂Br protons and will have a higher ratio of aromatic (10H) to aliphatic (10H) protons.

    Compound Assignment Expected δ (ppm) Multiplicity Integration
    This compound Ar-H 6.90 - 7.30Multiplet5H
    Ph-O-CH₂ -~3.97Triplet2H
    -CH₂ -Br~3.41[4]Triplet2H
    -CH₂-CH₂ -CH₂-~1.50 - 1.95Multiplet6H
    1,5-Diphenoxypentane Ar-H 6.90 - 7.30Multiplet10H
    (Side Product)Ph-O-CH₂ -~3.95Triplet4H
    -O-CH₂-CH₂ -CH₂-~1.85Multiplet6H
    Table 1. Comparative ¹H NMR data for product identification.
  • Mitigation and Purification Strategy:

    • Reaction Stoichiometry: The most effective preventative measure is to adjust the stoichiometry. Re-run the reaction using at least a 3-fold molar excess of 1,5-dibromopentane relative to phenol.

    • Purification: Due to the significant difference in boiling points and polarity, purification can be readily achieved.

      • Distillation: The unreacted 1,5-dibromopentane (BP: ~222 °C)[5] and the 1,5-diphenoxypentane byproduct (higher boiling point) can be separated from the desired product (BP: 130 °C @ 2 mmHg)[6] by vacuum distillation.

      • Column Chromatography: If distillation is not feasible, silica gel chromatography is effective. The less polar this compound will elute before the more polar 1,5-diphenoxypentane in a non-polar/moderately polar solvent system (e.g., hexane/ethyl acetate).

Problem 2: ¹H NMR shows broadened, asymmetric, or extra signals in the aromatic region (6.8-7.5 ppm) and TLC analysis shows streaking or spots close to the baseline.
  • Likely Culprit: C-Alkylation Products (e.g., ortho or para-(5-bromopentyl)phenol)

  • Causality and Mechanism: The phenoxide ion is an ambident nucleophile with electron density on the oxygen and delocalized into the ortho and para positions of the ring. While O-alkylation is often kinetically favored, certain conditions can promote C-alkylation. Factors include:

    • Solvent: Protic solvents (e.g., ethanol, water) can solvate the oxygen atom via hydrogen bonding, making it less available for nucleophilic attack and favoring C-alkylation.[3]

    • Counter-ion: Tightly associated counter-ions (e.g., Li⁺) can also block the oxygen, promoting C-alkylation.

    • Temperature: Higher temperatures can favor the thermodynamically more stable C-alkylated product.

    Figure 2. Decision pathway for O- vs. C-alkylation based on solvent conditions.
  • Identification Protocol:

    • ¹H NMR Spectroscopy: C-alkylation breaks the symmetry of the aromatic ring. Instead of the typical multiplet for a Ph-O group, you will see distinct signals for the ortho, meta, and para protons, often with clear doublet and triplet splitting patterns. A broad singlet for the phenolic -OH proton (which can be exchanged with D₂O) will also reappear in the spectrum, typically between 4-7 ppm.

    • IR Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of a phenol, which would be absent in the pure O-alkylated product.

    • Acid-Base Extraction: C-alkylated products, being phenols, are acidic. They can be selectively removed from the organic layer by washing with an aqueous base solution (e.g., 5% NaOH). Acidifying the resulting aqueous layer should precipitate the C-alkylated side product, confirming its presence.

  • Mitigation and Purification Strategy:

    • Solvent and Base Selection: Ensure your reaction is performed under strictly anhydrous conditions using a polar aprotic solvent like DMF, DMSO, or acetonitrile. Use a base with a larger, softer counter-ion like potassium (e.g., K₂CO₃) or cesium (e.g., Cs₂CO₃) rather than sodium or lithium, as this can favor O-alkylation.

    • Purification:

      • Base Wash: As described above, an extractive workup with aqueous NaOH is highly effective at removing acidic C-alkylation byproducts from the main organic product layer.

      • Column Chromatography: The high polarity of the phenolic hydroxyl group makes these byproducts stick strongly to silica gel. They will elute much later than the desired product.

References

Technical Support Center: Optimization of Reaction Conditions for Improved Yield of 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenoxypentyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this important reaction. The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] However, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control of reaction parameters.[3] This guide provides practical, field-proven insights to help you navigate these challenges and successfully optimize your synthesis.

I. Troubleshooting Guide: Addressing Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Yield of this compound

A low yield is one of the most common issues encountered in this synthesis. Several factors can contribute to this problem, from incomplete reactions to the prevalence of side reactions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of Phenol: The first step in the Williamson ether synthesis is the deprotonation of the alcohol (in this case, phenol) to form a nucleophilic alkoxide.[4][5] If the base used is not strong enough or is used in insufficient quantity, the phenol will not be fully converted to the phenoxide ion, leading to a low yield.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate phenol (pKa ≈ 10). Common and effective bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[6][7] Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess may be beneficial. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective.[7]

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate.[3] If the temperature is too low, the reaction may proceed too slowly to reach completion within a reasonable timeframe.

    • Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[3] The optimal temperature will depend on the specific solvent and reactants used. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis. Protic solvents (e.g., ethanol, water) can solvate the nucleophile (phenoxide), reducing its reactivity and slowing down the reaction.[3]

    • Solution: Use a polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][7] These solvents do not solvate the nucleophile as strongly, leaving it more available to attack the alkyl halide.

  • Presence of Water: Water can interfere with the reaction in two ways: it can react with the strong base, reducing its effectiveness, and it can act as a competing nucleophile.[8]

    • Solution: While some Williamson syntheses can be carried out under phase-transfer conditions where water is present, for a standard laboratory procedure, it is best to use anhydrous solvents and ensure all glassware is thoroughly dried before use.[8][9]

Issue 2: Formation of Significant Byproducts

The formation of byproducts is another common challenge that can reduce the yield and complicate the purification of this compound.

Possible Causes & Solutions:

  • Formation of 1,5-diphenoxypentane: A common byproduct is the dialkylated product, 1,5-diphenoxypentane. This occurs when a second molecule of phenoxide reacts with the desired product, this compound.

    • Solution: To minimize this side reaction, use a molar excess of 1,5-dibromopentane relative to phenol. A common starting point is a 2:1 to 5:1 molar ratio of 1,5-dibromopentane to phenol. This ensures that there is a higher probability of the phenoxide reacting with the starting dihalide rather than the mono-substituted product.

  • Elimination (E2) Reaction: The Williamson ether synthesis competes with the E2 elimination reaction, especially with secondary and tertiary alkyl halides.[3][6] While 1,5-dibromopentane is a primary alkyl halide, elimination can still occur under strongly basic conditions and at higher temperatures.

    • Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Avoid excessively high temperatures. Since 1,5-dibromopentane is a primary halide, the SN2 reaction is generally favored.[6]

  • C-Alkylation of Phenol: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3][7] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (5-bromopentyl)phenols.[10]

    • Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[11] The counter-ion of the base can also play a role; for example, using a potassium base may favor O-alkylation more than a sodium base in some cases.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of unreacted starting materials and byproducts.

Possible Causes & Solutions:

  • Separating this compound from 1,5-Dibromopentane: Due to the use of excess 1,5-dibromopentane, a significant amount of this starting material will remain after the reaction.

    • Solution: Fractional distillation under reduced pressure is an effective method for separating these two compounds, as they have different boiling points. Alternatively, column chromatography on silica gel can be used for smaller-scale purifications.

  • Removing Phenolic Impurities: Unreacted phenol or C-alkylated phenols can be present in the crude product.

    • Solution: A simple acid-base extraction can be used to remove phenolic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether, dichloromethane) and wash with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to deprotonate and extract the acidic phenols into the aqueous layer.

  • Removing 1,5-Diphenoxypentane: This byproduct can be difficult to separate from the desired product due to similar polarities.

    • Solution: Careful column chromatography is often the most effective method. Using a solvent system with a gradually increasing polarity can help to achieve good separation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the optimal molar ratio of reactants for this synthesis?

A1: To favor the formation of the mono-substituted product, this compound, and minimize the formation of the di-substituted byproduct, 1,5-diphenoxypentane, a molar excess of 1,5-dibromopentane should be used. A ratio of 2 to 5 moles of 1,5-dibromopentane for every 1 mole of phenol is a good starting point. The optimal ratio may need to be determined empirically for your specific reaction conditions.

Q2: Which base is best for this reaction?

A2: Several bases can be used effectively. For laboratory-scale synthesis, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices due to their low cost and effectiveness. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be used and has the advantage of producing hydrogen gas as the only byproduct, which can be easily removed.[6] For larger-scale industrial applications, weaker bases like potassium carbonate (K₂CO₃) are often preferred for safety and cost reasons, sometimes in conjunction with a phase-transfer catalyst.[7]

Q3: Can I use a phase-transfer catalyst for this reaction?

A3: Yes, a phase-transfer catalyst (PTC) can be very effective in this synthesis.[3][8] A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide ion from the aqueous phase (or solid phase if using a solid base) to the organic phase where the 1,5-dibromopentane is located.[3][12] This can allow the reaction to be run under milder conditions, often at lower temperatures and with less stringent requirements for anhydrous solvents.[8][9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (phenol and 1,5-dibromopentane). As the reaction progresses, you will see the starting material spots diminish and a new spot corresponding to the product, this compound, appear. Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation of the components.

Q5: What are the key safety precautions for this reaction?

A5:

  • Phenol: Phenol is toxic and corrosive and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 1,5-Dibromopentane: This is an alkylating agent and should be handled with care. Avoid inhalation and skin contact.

  • Bases: Strong bases like NaOH, KOH, and NaH are corrosive. Handle them with care and avoid contact with skin and eyes. NaH is also flammable and reacts violently with water.

  • Solvents: Many of the organic solvents used (e.g., DMF, acetonitrile) are flammable and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

III. Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Phenol, Base, and 1,5-Dibromopentane in Solvent Heating Heat Reaction Mixture (e.g., 50-100 °C) Reactants->Heating Monitoring Monitor Progress by TLC Heating->Monitoring Quench Quench Reaction (e.g., with water) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Washing Wash with Aqueous Base (to remove unreacted phenol) Extraction->Washing Drying Dry Organic Layer (e.g., with MgSO₄) Washing->Drying Solvent_Removal Remove Solvent in vacuo Drying->Solvent_Removal Purification_Method Purify by Fractional Distillation or Column Chromatography Solvent_Removal->Purification_Method Characterization Characterize Product (NMR, IR, etc.) Purification_Method->Characterization

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yield in the synthesis.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield of Product Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Check_Base Is the Base Strong Enough? Is it Anhydrous? Check_Reactants->Check_Base Reactants OK Check_Solvent Is the Solvent Polar Aprotic and Anhydrous? Check_Base->Check_Solvent Base OK Check_Temp Is the Reaction Temperature Optimal? Check_Solvent->Check_Temp Solvent OK Check_Byproducts Analyze Crude Product for Byproducts (TLC, GC-MS) Check_Temp->Check_Byproducts Temp OK Optimize_Ratio Adjust Reactant Ratio (excess dibromopentane) Check_Byproducts->Optimize_Ratio Dialkylation Observed Optimize_Conditions Adjust Temperature and Reaction Time Check_Byproducts->Optimize_Conditions Elimination Observed Consider_PTC Consider Using a Phase-Transfer Catalyst Optimize_Conditions->Consider_PTC Still Low Yield

References

strategies to minimize byproduct formation in 5-Phenoxypentyl Bromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Phenoxypentyl bromide is a versatile alkylating agent widely employed in pharmaceutical synthesis and materials science. Its primary aliphatic bromide structure makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. However, like any reactive chemical, its use is not without challenges. Competing side reactions, primarily bimolecular elimination (E2), can significantly reduce the yield of the desired product and complicate purification processes. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Section 1: Core Principles: The SN2 vs. E2 Competition

The primary desired reaction pathway for this compound involves a nucleophile (Nu:⁻) attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. This is the SN2 mechanism.[1][2][3] Concurrently, the nucleophile can also act as a base, abstracting a proton from the carbon adjacent to the bromide-bearing carbon (the β-carbon), leading to the formation of an alkene—in this case, 5-phenoxy-1-pentene. This is the E2 mechanism.[4][5]

Understanding the factors that favor one pathway over the other is the cornerstone of minimizing byproduct formation.

SN2_vs_E2 reactants This compound + Nu:⁻/Base:⁻ sub_product Substitution Product (Desired) reactants->sub_product  Sₙ2 Pathway (Backside Attack) elim_product Elimination Product (5-Phenoxy-1-pentene) reactants->elim_product  E2 Pathway (β-Proton Abstraction)  

Figure 1: Competing SN2 and E2 reaction pathways for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of an alkene byproduct (5-phenoxy-1-pentene). What is causing this and how can I suppress it?

Answer: The formation of 5-phenoxy-1-pentene is a classic indicator that the E2 elimination pathway is competing effectively with your desired SN2 reaction.[6] This typically occurs when the reaction conditions favor elimination. Key factors include the nature of the base/nucleophile, temperature, and solvent.

Causality & Troubleshooting Steps:

  • Evaluate Your Base/Nucleophile: Strong, sterically hindered bases preferentially act as bases rather than nucleophiles because it is more difficult for them to access the sterically shielded electrophilic carbon (backside attack) than an exposed β-proton.[7]

    • Solution: If possible, switch to a stronger nucleophile that is less basic and less sterically hindered. For example, using iodide (I⁻) or an azide (N₃⁻) anion will strongly favor substitution. If you are using an alkoxide, use the least hindered option possible (e.g., methoxide over tert-butoxide).

  • Reduce the Reaction Temperature: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, thus favoring elimination.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress. A modest decrease in temperature can dramatically shift the SN2/E2 ratio in favor of substitution.

  • Change the Solvent: The choice of solvent is critical. Polar aprotic solvents are ideal for SN2 reactions.[8][9] They solvate the counter-ion (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive. Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.

    • Solution: Switch to a polar aprotic solvent such as Acetone , Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) . These solvents are known to accelerate SN2 reaction rates significantly.[8]

Data Summary: Optimizing for SN2 over E2
FactorFavors SN2 (Substitution)Favors E2 (Elimination)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK)Steric hindrance prevents backside attack, favoring proton abstraction.[7]
Temperature Low Temperature (e.g., 0-25 °C)High Temperature (e.g., >50 °C)Elimination has a higher positive entropy, favored at higher T.
Solvent Polar Aprotic (DMSO, DMF, Acetone)Protic or less polar solventsAprotic solvents enhance nucleophilicity by not solvating the anion.[8][9]
Q2: I'm observing a high-molecular-weight impurity that is inert in my reaction. Could it be 1,5-diphenoxypentane?

Answer: Yes, this is a very common scenario. The presence of 1,5-diphenoxypentane almost always indicates an impurity carried over from the synthesis of the this compound starting material itself.

Causality & Troubleshooting Steps:

The most common synthesis of this compound is a Williamson ether synthesis between sodium phenoxide and a large excess of 1,5-dibromopentane.[10] The excess of the dibromo-reagent is used specifically to minimize the formation of the double-etherified byproduct, 1,5-diphenoxypentane.[11] However, if the stoichiometry is not carefully controlled, or if purification is inadequate, significant amounts of this byproduct can remain.

  • Verification: Confirm the identity of the impurity via mass spectrometry (MS) or by comparing the ¹H NMR spectrum to a reference, looking for the characteristic symmetric structure.

  • Solution: Purify the starting this compound before use. Vacuum distillation is often effective for removing the much higher-boiling 1,5-diphenoxypentane. If distillation is not feasible, column chromatography can also be used.

Q3: My reaction is very slow or stalls completely. How can I increase the rate without promoting elimination?

Answer: A sluggish reaction rate in an SN2 process points to several potential issues: a weak nucleophile, poor solvent choice, or insufficient temperature.

Causality & Troubleshooting Steps:

  • Enhance Nucleophilicity: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile.[3][12]

    • Solution:

      • Ensure your nucleophile is fully deprotonated and soluble in the reaction medium. Using a stronger base (like NaH to deprotonate an alcohol) can generate a more potent nucleophile.[7]

      • Consider a Finkelstein-type reaction. Adding a catalytic amount of sodium iodide (NaI) can convert the alkyl bromide in situ to the more reactive alkyl iodide, which then reacts faster with your primary nucleophile.

  • Optimize the Solvent: As mentioned in Q1, polar aprotic solvents (DMSO, DMF) are superior for SN2 reactions.[8] If you are using a less polar solvent like THF or a protic solvent like ethanol, the reaction rate will be significantly lower.

    • Solution: Switch to anhydrous DMSO or DMF.

  • Modest Temperature Increase: While high temperatures favor elimination, a gentle increase can significantly boost the SN2 rate.

    • Solution: After confirming that your nucleophile and solvent are optimal, try gently warming the reaction to 40-50 °C while carefully monitoring for the appearance of the elimination byproduct by TLC or GC.

Figure 2: Troubleshooting workflow for common issues in this compound reactions.

Section 3: Recommended Experimental Protocol

This section provides a general, robust protocol for conducting an SN2 reaction with this compound, designed to minimize byproduct formation.

Protocol 1: General Procedure for SN2 Reaction with Minimal Byproduct Formation

Objective: To perform a nucleophilic substitution on this compound while minimizing the competing E2 elimination side reaction.

Materials:

  • This compound (ensure purity, see Q2)

  • Nucleophile (e.g., sodium azide, sodium cyanide, or an alcohol for Williamson synthesis)

  • Base (if generating nucleophile in situ, e.g., NaH)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Reagent Preparation (if generating nucleophile): If you are deprotonating a precursor (e.g., an alcohol), suspend the precursor (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Causality Note: Adding the base slowly at 0 °C controls the exotherm and hydrogen gas evolution. NaH is a non-nucleophilic base, ideal for generating a potent nucleophile without competing side reactions.[7]

  • Addition of Alkyl Halide: Once the nucleophile is prepared (or if using a salt like NaN₃), add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the stirred solution of the nucleophile at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (approx. 25 °C) and stir for 4-12 hours.

    • Causality Note: Maintaining a low temperature profile is the most critical factor in preventing the E2 byproduct formation.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), checking for the consumption of the starting material.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

References

Technical Support Center: A Researcher's Guide to 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Phenoxypentyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile reagent in your experiments. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of common issues encountered during its application.

Section 1: Core Concepts and Safety

This compound is a primary alkyl halide containing a phenoxy group, making it a valuable building block in organic synthesis, particularly for introducing a five-carbon chain with a terminal phenyl ether. Its reactivity is primarily dictated by the C-Br bond, which is susceptible to nucleophilic substitution.

Table 1: Key Properties and Safety Information for this compound

PropertyValueSource
CAS Number 22921-72-8
Molecular Formula C₁₁H₁₅BrO
Appearance Colorless to light yellow/orange clear liquid
Storage Temperature 2-8 °C (Refrigerated)[1]
Key Hazards Skin and eye irritant. May cause respiratory irritation.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Carbon oxides, Hydrogen bromide gas.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What is the optimal storage condition for this compound to ensure its stability?

A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1] For long-term storage, it is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent slow degradation from atmospheric moisture and oxygen. Protection from light is also recommended to prevent potential photochemical reactions.

Q2: I've noticed the liquid has a slight yellow tint. Is it still usable?

A2: A colorless to light yellow or light orange appearance is considered normal for this product. However, a significant change in color to dark yellow or brown could indicate decomposition. If you observe a notable color change, it is recommended to assess the purity of the reagent, for example, by running a Thin-Layer Chromatography (TLC) against a fresh or previously validated sample.

Q3: What personal protective equipment (PPE) is essential when handling this compound?

A3: Due to its potential as a skin and eye irritant, appropriate PPE is crucial. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the neat compound should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.

Q4: Can I use a strong base like sodium hydroxide with this compound?

A4: While this compound is reactive towards bases in substitution reactions (like the Williamson ether synthesis), using a strong, sterically unhindered base like sodium hydroxide can also promote a competing elimination (E2) reaction, leading to the formation of 5-phenoxy-1-pentene as a byproduct.[2][3] The choice of base and reaction conditions should be carefully considered to favor the desired substitution pathway. For instance, using a bulkier base or a weaker base with heating might be necessary depending on the desired outcome.

Section 3: Troubleshooting Guide for Experimental Applications

This guide provides a structured approach to resolving common issues encountered during reactions involving this compound.

Issue 1: Low Yield in Williamson Ether Synthesis

The Williamson ether synthesis is a common application for this compound, where it reacts with an alkoxide to form a new ether linkage.[4][5]

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Alcohol: The alkoxide nucleophile may not be forming in sufficient quantities.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate your alcohol. For many alcohols, sodium hydride (NaH) is a good choice as the byproduct, hydrogen gas, simply evolves from the reaction mixture.[4]

  • Competing Elimination Reaction (E2): As a primary alkyl bromide, SN2 substitution is generally favored. However, if the alkoxide is sterically hindered or the reaction is run at high temperatures, the E2 elimination pathway to form 5-phenoxy-1-pentene can become significant.[2][3]

    • Solution: Use a less sterically hindered alkoxide if possible. Running the reaction at the lowest effective temperature can also help to favor the SN2 pathway.

  • Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the alkyl bromide to 5-phenoxypentanol.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere will also help to exclude moisture.

Issue 2: Formation of Multiple Products Detected by TLC

When monitoring your reaction by TLC, you observe multiple new spots in addition to your desired product.[6][7][8][9]

Potential Causes & Solutions:

  • Side Products from Elimination or Hydrolysis: As mentioned above, elimination and hydrolysis can lead to byproducts.

    • Solution: Refer to the solutions for "Low Yield in Williamson Ether Synthesis."

  • Intramolecular Cyclization: While less common for a five-carbon chain, under certain conditions, intramolecular reactions can occur.[3][10]

    • Solution: Carefully control reaction conditions, particularly temperature and the choice of base, to minimize side reactions.

  • Impure Starting Material: The this compound itself may contain impurities.

    • Solution: If you suspect the purity of your starting material, consider purifying it by vacuum distillation before use. Check the supplier's certificate of analysis.

Experimental Protocol: Monitoring a Reaction with this compound by TLC
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: one for your starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane (CO) where you will spot both the starting material and the reaction mixture.[6][7][9]

  • Spot the Plate:

    • In the SM lane, spot a dilute solution of this compound.

    • In the RM lane, spot a small aliquot of your reaction mixture.

    • In the CO lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.[6][9]

  • Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent to run up the plate.

  • Visualize: Remove the plate and visualize the spots under a UV lamp. You can also use a chemical stain (e.g., potassium permanganate) for visualization.

  • Analyze: The disappearance of the starting material spot in the RM lane and the appearance of a new spot for your product indicate the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.[6]

Diagram 1: Troubleshooting Workflow for Williamson Ether Synthesis

cluster_deprotonation Deprotonation Issues cluster_elimination Elimination Byproduct cluster_hydrolysis Hydrolysis Byproduct start Low Yield in Williamson Ether Synthesis check_deprotonation Check for complete deprotonation of alcohol start->check_deprotonation check_elimination Assess for competing E2 elimination start->check_elimination check_hydrolysis Investigate potential hydrolysis of alkyl bromide start->check_hydrolysis deprotonation_cause Cause: Insufficiently strong base check_deprotonation->deprotonation_cause elimination_cause Cause: Sterically hindered base or high temperature check_elimination->elimination_cause hydrolysis_cause Cause: Presence of water check_hydrolysis->hydrolysis_cause deprotonation_solution Solution: Use a stronger base (e.g., NaH) deprotonation_cause->deprotonation_solution elimination_solution Solution: Use a less hindered base and lower reaction temperature elimination_cause->elimination_solution hydrolysis_solution Solution: Use anhydrous solvents and an inert atmosphere hydrolysis_cause->hydrolysis_solution

Caption: A logical workflow for troubleshooting low yields in Williamson ether synthesis.

Section 4: Concluding Remarks

This compound is a valuable reagent in organic synthesis. By understanding its properties and potential reactivity issues, researchers can optimize their experimental outcomes. This guide provides a foundation for the safe and effective use of this compound. Always consult the Safety Data Sheet (SDS) before use and perform a thorough risk assessment for your specific experimental conditions.

References

Technical Support Center: Troubleshooting Guide for Reactions Involving 5-Phenoxypental Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-phenoxypentyl bromide in their synthetic workflows. As a primary alkyl halide, this compound is a versatile reagent, frequently employed in nucleophilic substitution reactions to introduce a five-carbon chain with a terminal phenoxy group. However, like any chemical reaction, challenges can arise. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and ensure the success of your experiments.

General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to have a general framework for troubleshooting. The following workflow outlines a logical progression of steps to diagnose a failed reaction.

Troubleshooting_Workflow start Reaction Failure (Low/No Product, Byproducts) check_reagents 1. Verify Starting Material Integrity (this compound & Nucleophile) start->check_reagents check_conditions 2. Review Reaction Conditions (Solvent, Base, Temperature, Time) check_reagents->check_conditions check_setup 3. Inspect Experimental Setup (Anhydrous Conditions, Inert Atmosphere) check_conditions->check_setup analyze_mixture 4. Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_setup->analyze_mixture troubleshoot_specific 5. Address Specific Issues (Consult FAQs Below) analyze_mixture->troubleshoot_specific optimize 6. Optimize and Re-run troubleshoot_specific->optimize end Successful Reaction optimize->end SN2_vs_E2 cluster_0 Reaction Pathways cluster_1 Favorable Conditions Reagents This compound + Nucleophile/Base SN2_Product Substitution Product Reagents->SN2_Product SN2 E2_Product Elimination Product Reagents->E2_Product E2 SN2_Favored Favors SN2: - Unhindered Nucleophile - Polar Aprotic Solvent - Lower Temperature E2_Favored Favors E2: - Bulky, Strong Base - High Temperature

methods for removing unreacted starting materials from 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Phenoxypentyl Bromide

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the post-reaction workup. The following question-and-answer guide provides in-depth, field-proven insights into removing unreacted starting materials and ensuring the high purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The synthesis of this compound is typically achieved via a Williamson Ether Synthesis, reacting a phenol salt (phenoxide) with an excess of a 5-carbon dihalide, most commonly 1,5-dibromopentane.[1][2] The use of excess dibromide is a common strategy to minimize the formation of the primary byproduct, 1,5-diphenoxypentane.[3]

Therefore, your crude product mixture will likely contain:

  • Desired Product: this compound

  • Unreacted Starting Materials:

    • Excess 1,5-dibromopentane

    • Trace amounts of unreacted phenol

  • Key Byproduct:

    • 1,5-diphenoxypentane

  • Residuals:

    • Base (e.g., NaOH, K₂CO₃)

    • Reaction solvent (e.g., DMF, DMSO, ethanol)

The purification strategy must effectively separate the desired product from these specific compounds. A summary of the physical properties of these key species is crucial for designing an effective purification scheme.

Table 1: Physical Properties of Key Reaction Components

CompoundMolar Mass ( g/mol )Boiling Point (°C)Solubility
This compound 243.14~136-142 °C at 20 mmHg[3]Insoluble in water; soluble in common organic solvents (ether, CH₂Cl₂, etc.).
Phenol 94.11181.7 °CSparingly soluble in water; very soluble in aqueous base[4][5] and organic solvents.
1,5-Dibromopentane 229.96222 °C at 760 mmHgInsoluble in water; soluble in organic solvents.[6]
1,5-Diphenoxypentane 256.34High boiling pointInsoluble in water; soluble in organic solvents.
Q2: How can I efficiently remove unreacted phenol from my crude product mixture?

A2: Unreacted phenol is the easiest impurity to remove due to its acidic nature. The hydroxyl proton on phenol is acidic (pKa ≈ 10), allowing it to be readily deprotonated by a mild aqueous base to form the sodium or potassium phenoxide salt. This salt is ionic and highly soluble in water, enabling its separation from the organic phase through a simple liquid-liquid extraction.[4][5]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (EtOAc). A volume of ~10-20 mL per gram of crude product is a good starting point.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a 1M Sodium Hydroxide (NaOH) aqueous solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. The upper organic layer contains your product and other non-acidic impurities, while the lower aqueous layer contains the dissolved sodium phenoxide. Drain and collect the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 3-4) with fresh 1M NaOH solution to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water and break any emulsions that may have formed.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the phenol-free crude product.

Q3: My main impurity is excess 1,5-dibromopentane. What is the best removal strategy?

A3: Separating the product from excess 1,5-dibromopentane requires exploiting the differences in their boiling points or polarity.

This is the most effective method for larger-scale purifications, provided you have the necessary equipment. As shown in Table 1, the boiling points of this compound and 1,5-dibromopentane are different enough to allow for separation under reduced pressure. Distilling under vacuum is critical to prevent thermal decomposition at higher temperatures.

  • Procedure: After removing the solvent from your phenol-free crude product, set up a fractional distillation apparatus. Carefully heat the mixture under vacuum. The lower-boiling 1,5-dibromopentane will distill first, followed by the desired this compound product at a higher temperature.[3][7]

For smaller scales or when distillation is not feasible, flash column chromatography is an excellent alternative. This compound is more polar than 1,5-dibromopentane due to the presence of the ether oxygen and the aromatic ring. This difference in polarity allows for separation on a silica gel stationary phase.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexanes or a 98:2 mixture of hexanes:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the non-polar solvent system. The less polar 1,5-dibromopentane will elute from the column first.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Elution: After the 1,5-dibromopentane has been fully eluted, you can either continue with the same solvent system or slightly increase the polarity (e.g., to 95:5 hexanes:EtOAc) to speed up the elution of your more polar product, this compound.

  • Combine & Concentrate: Combine the pure product fractions (as determined by TLC) and remove the solvent under reduced pressure.

Q4: I suspect the byproduct 1,5-diphenoxypentane has formed. How do I separate it from my desired product?

A4: The byproduct 1,5-diphenoxypentane is significantly less volatile and more non-polar than your desired product, but it is structurally similar. Fractional distillation is highly effective here. Due to its much higher molecular weight and boiling point, 1,5-diphenoxypentane will remain as a high-boiling residue in the distillation flask after your product has been collected.[3]

If using column chromatography, 1,5-diphenoxypentane will elute after your desired product due to having two polar ether groups, making it slightly more retained on silica than the mono-ether product, depending on the solvent system. Careful TLC analysis is key to achieving a clean separation.

Visual Workflow for Purification

The following diagram outlines the comprehensive purification strategy, integrating the steps discussed above.

PurificationWorkflow cluster_workup Aqueous Workup cluster_organic Organic Phase Processing cluster_aqueous Aqueous Phase (Waste) cluster_purification Final Purification crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve extract Liquid-Liquid Extraction (1M NaOH Wash) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product + Dibromide) separate->organic_layer aqueous_layer Aqueous Layer (Sodium Phenoxide) separate->aqueous_layer dry Dry (e.g., MgSO₄) organic_layer->dry concentrate Concentrate (Rotovap) dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification Method crude_product->purify distill Fractional Vacuum Distillation purify->distill Large Scale chrom Flash Column Chromatography purify->chrom Small Scale pure_product Pure 5-Phenoxypentyl Bromide distill->pure_product chrom->pure_product

Caption: General workflow for the purification of this compound.

References

assessing the stability of 5-Phenoxypentyl Bromide under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenoxypentyl Bromide

Welcome to the technical support center for this compound (CAS 22921-72-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this versatile bifunctional molecule. Here, we address common challenges and questions encountered during its use in synthesis, helping you optimize your reaction conditions and troubleshoot effectively.

Compound Stability Profile

This compound is a primary alkyl halide containing a stable phenyl ether moiety. Its reactivity is dominated by the alkyl bromide, which is an excellent electrophile for SN2 reactions.[1] The ether linkage is generally robust under neutral and basic conditions but can be susceptible to cleavage by strong acids. The primary nature of the bromide significantly favors substitution over elimination reactions, though elimination can become a competing pathway under specific conditions.[1][2]

Understanding the delicate balance between desired reactivity and potential side reactions is key to successfully employing this reagent. This guide will walk you through the most common scenarios.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you might encounter during your experiments. Each entry explains the potential root cause and provides actionable solutions.

Q1: My nucleophilic substitution reaction is sluggish, and the yield is poor. What can I do?

A1: Causality & Solution

Low reactivity in SN2 reactions involving this compound is almost always linked to reaction conditions. The SN2 mechanism, by which a nucleophile attacks the carbon bearing the bromide, is highly sensitive to the choice of solvent, base (if used to generate the nucleophile), and temperature.[1][3]

Step-by-Step Troubleshooting Protocol:

  • Evaluate Your Solvent: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing the reaction. Apolar solvents lack the polarity to dissolve many nucleophiles. The optimal choice is a polar aprotic solvent like DMF, acetonitrile, or DMSO, which solvates the counter-ion (e.g., Na⁺, K⁺) but leaves the nucleophile "naked" and highly reactive.[3]

  • Assess Nucleophile Strength: Ensure your nucleophile is sufficiently potent. For instance, when using an alcohol, it must be fully deprotonated to its corresponding alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH).[1] Using a weaker base like K₂CO₃ may not generate enough of the active nucleophile, leading to slow conversion.

  • Optimize Temperature: Williamson ether syntheses and similar substitutions are typically run at elevated temperatures, often between 50-100 °C, to increase the reaction rate.[3] If you are running the reaction at room temperature, a gradual increase in heat is recommended. Monitor by TLC to check for the appearance of degradation products.

  • Check for Purity: The purity of this compound should be >95%.[4][5] Impurities from its synthesis could interfere with the reaction.

Data Summary: Solvent Effects on SN2 Reactions

Solvent TypeExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, Acetonitrile, DMSOStrongly Accelerates Solvates cation, leaves nucleophile highly reactive.
Polar Protic Water, Ethanol, MethanolStrongly Decelerates Solvates and deactivates the nucleophile via H-bonding.
Apolar Hexane, Toluene, BenzeneVery Slow / No Reaction Poor solubility for most ionic nucleophiles.
Q2: I'm observing a significant, non-polar side product in my reaction. What is it likely to be?

A2: Causality & Solution

The most probable side product, especially in the presence of a base and a weak or sterically hindered external nucleophile, is the result of an intramolecular cyclization . The phenoxy oxygen, while not a strong nucleophile, can be induced to attack the electrophilic carbon bearing the bromide, leading to the formation of a stable six-membered ring (tetrahydropyran-type ether). This intramolecular Williamson ether synthesis is kinetically favorable for forming 5- and 6-membered rings.[1]

Workflow for Diagnosing and Mitigating Intramolecular Cyclization

start Low Yield of Desired Product & Unexpected Side Product Observed check_nuc Is the external nucleophile a) Weak? b) Sterically hindered? start->check_nuc check_base Is the base concentration high relative to the nucleophile? start->check_base cyclization High Probability of Intramolecular Cyclization check_nuc->cyclization Yes check_base->cyclization Yes solution Solution: 1. Use a stronger, less hindered nucleophile. 2. Add the base slowly to the mixture of the   substrate and nucleophile. 3. Lower reaction temperature. cyclization->solution

Caption: Troubleshooting workflow for intramolecular cyclization.

Mechanism of Side Product Formation

Caption: Intramolecular SN2 cyclization side reaction.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: Like most alkyl halides, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is best kept in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis from atmospheric moisture, which can liberate HBr and cause degradation. Always ensure the container is tightly sealed.[6]

Q: Is this compound stable to common bases and acids?

A:

  • Bases: The compound is generally stable in the presence of common bases used in synthesis, such as NaH, K₂CO₃, and tertiary amines. Strong, bulky bases (e.g., potassium tert-butoxide) may promote a minor amount of E2 elimination, but this is generally not the major pathway for a primary bromide.[1]

  • Acids: The phenyl ether linkage is robust to most weak acids. However, strong protic acids, particularly HBr and HI, can cleave the ether bond at elevated temperatures. It is also incompatible with strong Lewis acids, which can coordinate to the ether oxygen and promote decomposition. Avoid acidic conditions where possible unless ether cleavage is the desired outcome.

Q: Can I use protic solvents like ethanol for my reaction?

A: While possible, it is not recommended if your primary goal is nucleophilic substitution with another reagent. The solvent itself can act as a competing nucleophile (solvolysis), leading to the formation of 5-ethoxypentyl phenyl ether and reducing the yield of your desired product. This is why polar aprotic solvents are strongly preferred for SN2 reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis)

This protocol describes a typical reaction between this compound and an alcohol to form a new ether, illustrating best practices.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the alcohol (1.0 eq) and anhydrous DMF (approx. 0.5 M).

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.[2] Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Addition of Electrophile: Add this compound (1.05 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction is typically complete in 2-8 hours.[3]

  • Workup: Cool the mixture to room temperature and cautiously quench by slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Assessing Stability Under Basic Conditions

This test helps determine if your starting material is degrading under your specific basic conditions, separate from the desired reaction.

  • Setup: In a clean vial, dissolve a small amount of this compound (e.g., 25 mg) in your chosen anhydrous solvent (e.g., 0.5 mL of DMF).

  • TLC Analysis (Time 0): Spot a small amount of this solution on a TLC plate to serve as a reference (T=0).

  • Add Base: Add your base of choice (e.g., DBU, K₂CO₃, 1.2 eq) to the vial.

  • Incubation: Stir the mixture at your intended reaction temperature (e.g., 80 °C).

  • Monitoring: Every hour for 4-6 hours, take a small aliquot from the reaction mixture and spot it on a TLC plate next to the T=0 sample.

  • Evaluation: Develop the TLC plate. If new spots appear or the starting material spot diminishes significantly without the presence of your primary nucleophile, it indicates degradation or an intramolecular side reaction under these conditions.

References

Validation & Comparative

A Comprehensive Spectroscopic Guide to 5-Phenoxypentyl Bromide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of intermediates is paramount. 5-Phenoxypentyl bromide, a key building block in the synthesis of various biologically active molecules, presents a unique spectroscopic profile. This guide provides an in-depth spectroscopic characterization of this compound, offering a comparative analysis with its structural analog, 1-bromo-5-methoxypentane, to illuminate the subtle yet significant influence of the phenoxy group. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers, ensuring confident identification and quality assessment.

The Structural Significance: Phenoxy vs. Methoxy

The seemingly minor substitution of a phenyl ring for a methyl group at the ether oxygen dramatically alters the electronic and steric environment of the molecule. This guide will dissect how this change manifests in the spectroscopic data, providing a deeper understanding of structure-property relationships.

cluster_workflow Spectroscopic Characterization Workflow Sample Sample NMR_Prep NMR_Prep Sample->NMR_Prep Dissolve in CDCl₃ IR_Prep IR_Prep Sample->IR_Prep Neat Liquid Film MS_Intro MS_Intro Sample->MS_Intro GC Injection 1H_NMR 1H_NMR NMR_Prep->1H_NMR 400 MHz 13C_NMR 13C_NMR NMR_Prep->13C_NMR 100 MHz FTIR FTIR IR_Prep->FTIR 4000-400 cm⁻¹ EI_MS EI_MS MS_Intro->EI_MS 70 eV

A Comparative Guide to the Reactivity of 5-Phenoxypentyl Bromide and Other Alkyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the judicious selection of alkylating agents is a critical determinant of synthetic efficiency and success. This guide provides an in-depth comparative analysis of the reactivity of 5-phenoxypentyl bromide against other commonly employed alkyl bromides, namely n-pentyl bromide and benzyl bromide. By examining the underlying mechanistic principles and providing actionable experimental protocols, this document serves as a practical resource for making informed decisions in the laboratory.

Theoretical Framework: Understanding Alkyl Bromide Reactivity

The reactivity of alkyl bromides in nucleophilic substitution reactions is primarily governed by the structure of the alkyl group and the stability of the transition state or carbocation intermediate. These reactions typically proceed via one of two principal mechanisms: the bimolecular nucleophilic substitution (Sₙ2) or the unimolecular nucleophilic substitution (Sₙ1) pathway.

  • Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. Steric hindrance around the reaction center is a major factor, with reactivity decreasing in the order: methyl > primary > secondary >> tertiary.[1][2]

  • Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The stability of the carbocation is paramount, with reactivity following the trend: tertiary > secondary > primary.[3] Benzyl and allyl halides also readily undergo Sₙ1 reactions due to the resonance stabilization of the resulting carbocations.[4]

The interplay between these two mechanisms is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. For the primary alkyl bromides discussed herein, the Sₙ2 pathway is generally favored, especially with good nucleophiles.

Comparative Reactivity Profile

To establish a clear understanding of the relative reactivities, we will compare this compound with two archetypal primary alkyl bromides: n-pentyl bromide (a simple straight-chain analogue) and benzyl bromide (a highly reactive benzylic halide).

Alkyl BromideStructureKey Structural FeaturesExpected Predominant MechanismPredicted Relative Reactivity (Sₙ2)
n-Pentyl Bromide CH₃(CH₂)₄BrUnbranched primary alkyl halideSₙ2Baseline
Benzyl Bromide C₆H₅CH₂BrPrimary benzylic halideSₙ1 and Sₙ2High
This compound C₆H₅O(CH₂)₅BrPrimary alkyl halide with a phenoxy group at the δ-positionSₙ2 with potential anchimeric assistanceModerate to High
n-Pentyl Bromide: The Baseline for Sₙ2 Reactivity

As a simple, unbranched primary alkyl bromide, n-pentyl bromide serves as our baseline for "normal" Sₙ2 reactivity. The electrophilic carbon is sterically unhindered, allowing for a straightforward backside attack by a nucleophile. Its reactivity is representative of a standard primary alkyl halide.

Benzyl Bromide: The Highly Activated Halide

Benzyl bromide is significantly more reactive than simple primary alkyl halides in both Sₙ1 and Sₙ2 reactions.[3][4]

  • In Sₙ2 reactions , the adjacent phenyl ring stabilizes the transition state through π-orbital overlap, lowering the activation energy.

  • In Sₙ1 reactions , the resulting benzyl carbocation is highly stabilized by resonance, with the positive charge delocalized over the aromatic ring.[4]

This dual reactivity makes benzyl bromide a potent alkylating agent, often reacting much faster than its non-benzylic counterparts.

This compound: The Role of Anchimeric Assistance

The reactivity of this compound is a more nuanced case. While it is a primary alkyl bromide, the presence of the phenoxy group at the 5-position introduces the possibility of anchimeric assistance , also known as neighboring group participation (NGP) .[5][6][7]

In this phenomenon, the ether oxygen, with its lone pair of electrons, can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclic oxonium ion intermediate.[8][9] This intramolecular process is often kinetically more favorable than the corresponding intermolecular attack by an external nucleophile. The subsequent attack by an external nucleophile on the cyclic intermediate leads to the final product.

The participation of the neighboring group can lead to a significant rate enhancement compared to a similar molecule lacking the participating group.[10][11] The formation of a five- or six-membered ring in the transition state is particularly favorable. In the case of this compound, the intramolecular attack of the ether oxygen would lead to a six-membered cyclic intermediate, which is entropically and enthalpically favored.

Therefore, it is predicted that This compound will be more reactive than n-pentyl bromide in Sₙ2-type reactions due to anchimeric assistance from the neighboring phenoxy group. However, it is unlikely to be as reactive as benzyl bromide, which benefits from the powerful electronic stabilization of the benzylic position.

Experimental Validation: A Protocol for Determining Relative Reactivity

To empirically validate the predicted reactivity trends, a classic experiment involving the reaction of alkyl bromides with sodium iodide in acetone can be employed. This reaction, often referred to as the Finkelstein reaction, proceeds via an Sₙ2 mechanism. The progress of the reaction can be monitored by the formation of a precipitate of sodium bromide, which is insoluble in acetone, while sodium iodide is soluble.

Materials
  • This compound

  • n-Pentyl Bromide

  • Benzyl Bromide

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath (50 °C)

  • Stopwatch

Experimental Procedure
  • Label three clean, dry test tubes for each of the alkyl bromides.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To each test tube, add 4 drops of the corresponding alkyl bromide.

  • Stopper the test tubes, shake to ensure thorough mixing, and start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate (a white or off-white solid).

  • Record the time at which a precipitate first becomes visible for each reaction.

  • For any reactions that do not show a precipitate within 5-10 minutes at room temperature, place the test tubes in a 50 °C water bath and continue to observe.

Expected Outcomes and Interpretation

The time taken for a precipitate to form is inversely proportional to the reactivity of the alkyl bromide in this Sₙ2 reaction. The expected order of reactivity (fastest to slowest) is:

Benzyl Bromide > this compound > n-Pentyl Bromide

  • Benzyl Bromide: A precipitate is expected to form almost instantaneously or within a very short period.

  • This compound: A precipitate should form at a moderate rate, significantly faster than for n-pentyl bromide, demonstrating the effect of anchimeric assistance.

  • n-Pentyl Bromide: The formation of a precipitate will be the slowest, potentially requiring heating to proceed at an observable rate.

This experiment provides a clear, visual, and semi-quantitative comparison of the Sₙ2 reactivity of these three alkyl bromides, allowing researchers to directly observe the electronic and neighboring group effects on reaction rates.

Mechanistic Insights and Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic pathways.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ AlkylBromide R-Br TS [Nu---R---Br]⁻ Nu->TS Backside Attack Product Nu-R TS->Product LeavingGroup Br⁻

Caption: Generalized Sₙ2 reaction pathway.

anchimeric_assistance cluster_reactant Reactant cluster_intermediate Cyclic Intermediate cluster_product Product Reactant Ph-O-(CH₂)₅-Br Intermediate [Cyclic Oxonium Ion]⁺ + Br⁻ Reactant->Intermediate Intramolecular Attack Product Ph-O-(CH₂)₅-Nu Intermediate->Product Nucleophilic Attack

Caption: Anchimeric assistance in this compound.

Conclusion

In the comparative analysis of alkyl bromide reactivity, this compound occupies a unique position. While its primary alkyl structure suggests a moderate Sₙ2 reactivity, the presence of the δ-phenoxy group provides a pathway for anchimeric assistance, significantly enhancing its reaction rate compared to a simple primary alkyl bromide like n-pentyl bromide. However, it does not reach the exceptional reactivity of benzyl bromide, which benefits from direct benzylic activation.

For the practicing chemist, this understanding is crucial for experimental design. When a moderate to high level of reactivity is desired from a primary alkyl halide, and the conditions are suitable for an Sₙ2-type reaction, this compound presents a compelling option. The provided experimental protocol offers a straightforward method for verifying these relative reactivities in a laboratory setting.

References

A Senior Application Scientist's Guide to Phenoxyalkylation: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the formation of the ether linkage, specifically through phenoxyalkylation, is a cornerstone of molecular construction. The resulting aryl ethers are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. While the venerable Williamson ether synthesis has long been the workhorse for this transformation, its reliance on harsh conditions often proves incompatible with the complex, sensitive substrates common in modern synthetic campaigns.

This guide provides an in-depth comparison of key alternative methodologies for phenoxyalkylation. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical considerations of each approach, empowering you to make informed decisions for your specific synthetic challenges.

The Benchmark: Williamson Ether Synthesis

Before exploring alternatives, it is crucial to understand the benchmark. The Williamson synthesis typically involves the deprotonation of a phenol using a strong base (e.g., sodium hydride, NaH) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

Limitations:

  • Harsh Conditions: Requires strong, often hazardous, bases and high temperatures.

  • Limited Substrate Scope: Incompatible with base-sensitive functional groups.

  • Side Reactions: Prone to elimination side reactions with secondary and tertiary alkyl halides.

Due to these constraints, several more nuanced and milder strategies have become indispensable tools for the modern chemist.

The Mitsunobu Reaction: Inversion of Stereochemistry under Mild Conditions

The Mitsunobu reaction offers an elegant solution for coupling phenols with primary or secondary alcohols, proceeding under neutral, mild conditions.[1] Its defining feature is the clean inversion of stereochemistry at the alcohol's chiral center, a direct consequence of its SN2 mechanism.[2][3]

Mechanistic Rationale

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3] This intermediate activates the alcohol's hydroxyl group, converting it into a good leaving group. The phenoxide, formed in situ, then displaces this activated group to form the desired ether.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine [Ph₃P⁺-N⁻(CO₂Et)N(H)CO₂Et] PPh3->Betaine + DEAD DEAD DEAD ROH R-OH Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR] [ArO⁻] ROH->Oxyphosphonium + Betaine ArOH Ar-OH (Phenol) IonPair Ion Pair [Ph₃P⁺-NHR'] [ArO⁻] Betaine->IonPair + ArOH - H⁺ transfer IonPair->Oxyphosphonium Deprotonates ROH Hydrazine Hydrazine Byproduct IonPair->Hydrazine Ether Ar-O-R (Product) Oxyphosphonium->Ether SN2 Attack by ArO⁻ TPPO Ph₃P=O (Byproduct) Oxyphosphonium->TPPO

Caption: The Mitsunobu reaction mechanism for phenoxyalkylation.

Advantages & Disadvantages
  • Key Advantage: Mild, neutral conditions and predictable stereochemical inversion.

  • Key Disadvantage: Generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[1][2] The acidity of the phenolic nucleophile is also a factor; phenols with a pKa greater than 13 may not react efficiently.[3]

Performance Data: Comparison of Azodicarboxylates
EntryAlcohol SubstratePhenol SubstrateAzodicarboxylateYield (%)
11-Octanol4-NitrophenolDEAD95
2(S)-2-OctanolPhenolDIAD92 (R)
3Benzyl Alcohol2-NaphtholDCAD¹94
4Cyclohexanol4-MethoxyphenolADDP²88
¹DCAD = Di-(4-chlorobenzyl)azodicarboxylate, allows for easier byproduct removal.
²ADDP = 1,1'-(Azodicarbonyl)dipiperidine.
Experimental Protocol: General Mitsunobu Phenoxyalkylation[4]
  • To a stirred solution of the alcohol (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add DIAD (1.5 eq.) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by silica gel chromatography. The triphenylphosphine oxide byproduct can sometimes be precipitated by adding a nonpolar solvent like diethyl ether or hexanes and removed by filtration.

Ullmann Condensation: Copper-Catalyzed C-O Coupling

The Ullmann condensation is a classical method for forming diaryl ethers via the copper-promoted coupling of an aryl halide and a phenol.[4][5] While traditional protocols required stoichiometric copper and very high temperatures (>200 °C), modern advancements have established catalytic systems that operate under significantly milder conditions.[4][6]

Mechanistic Rationale

Modern Ullmann-type reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle involves the formation of a copper(I) phenoxide, which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the diaryl ether and regenerates the active Cu(I) catalyst.[6][7] Ligands, such as phenanthrolines or diamines, are often crucial for stabilizing the copper species and facilitating the reaction.

Ullmann_Cycle CuI_L Cu(I)L CuI_OAr Cu(I)-OAr CuI_L->CuI_OAr CuIII_intermediate Ar'-Cu(III)(OAr)XL CuI_OAr->CuIII_intermediate + Ar'-X (Oxidative Addition) CuIII_intermediate->CuI_L Reductive Elimination Product Ar-O-Ar' CuIII_intermediate->Product ArOH Ar-OH ArOH->CuI_OAr + Base Base Base ArX Ar'-X

Caption: Catalytic cycle for the modern Ullmann ether synthesis.

Advantages & Disadvantages
  • Key Advantage: Effective for coupling a wide range of aryl halides with phenols, providing access to diaryl ethers that are difficult to synthesize via other methods.[8]

  • Key Disadvantage: Even modern protocols can require relatively high temperatures (80-140 °C), and optimization of the copper source, ligand, and base is often necessary.

Performance Data: Ligand Effects in Ullmann Couplings
EntryAryl HalidePhenolCatalyst SystemTemp (°C)Yield (%)
14-BromotoluenePhenolCuI (10 mol%), Phenanthroline11085
22-Chloroanisole4-tert-ButylphenolCuI (5 mol%), L-Proline9078
31-Iodonaphthalene3,5-DimethylphenolCu₂O (10 mol%), DMEDA¹12091
¹DMEDA = N,N'-Dimethylethylenediamine.
Experimental Protocol: Modern Ullmann Diaryl Ether Synthesis[7]
  • To an oven-dried Schlenk tube, add CuI (0.10 eq.), the ligand (e.g., 1,10-phenanthroline, 0.20 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).

  • Add the aryl halide (1.0 eq.), the phenol (1.2 eq.), and a high-boiling polar solvent (e.g., DMF, NMP, or toluene).

  • Seal the tube and heat the reaction mixture at 100-130 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove inorganic salts and copper residues.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Ether Synthesis: The Power of Palladium

The Buchwald-Hartwig amination has been extended to C-O bond formation, representing one of the most powerful and versatile methods for phenoxyalkylation.[9] This palladium-catalyzed cross-coupling reaction joins aryl halides or triflates with phenols, exhibiting remarkable functional group tolerance and broad substrate scope.[10]

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates the phenoxide, which displaces the halide. The final, crucial step is reductive elimination, which forms the C-O bond and regenerates the Pd(0) catalyst.[11][12]

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd_Complex L₂Pd(II)(Ar')X Pd0L2->OxAdd_Complex + Ar'-X (Oxidative Addition) Alkoxide_Complex L₂Pd(II)(Ar')(OAr) OxAdd_Complex->Alkoxide_Complex + ArO⁻ - X⁻ Alkoxide_Complex->Pd0L2 Reductive Elimination Product Ar-O-Ar' Alkoxide_Complex->Product ArX Ar'-X ArOH Ar-OH ArOH->Alkoxide_Complex + Base Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig ether synthesis.

Advantages & Disadvantages
  • Key Advantage: Extremely broad scope, high tolerance for sensitive functional groups, and often proceeds under milder conditions than copper-catalyzed methods.

  • Key Disadvantage: The cost of palladium catalysts and specialized phosphine ligands can be high. The reactions are often sensitive to air and moisture, requiring stringent inert atmosphere techniques.[12][13]

Performance Data: Ligand and Base Screening
EntryAryl HalidePhenolLigandBaseTemp (°C)Yield (%)
14-ChlorotoluenePhenolRuPhosNaOtBu10096
22-Bromopyridine4-MethoxyphenolXPhosK₃PO₄8091
31-Naphthyl triflate3-CyanophenolSPhosCs₂CO₃10089
Experimental Protocol: General Buchwald-Hartwig Phenoxyalkylation
  • In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq.), the aryl halide (1.0 eq.), the phenol (1.2 eq.), and a base (e.g., NaOtBu, 1.5 eq.).

  • Add an anhydrous solvent (e.g., toluene or dioxane) and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated heating block at 80-110 °C.

  • Stir for the required time (4-24 hours), monitoring by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a short plug of silica gel and Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product via chromatography.

Phase-Transfer Catalysis (PTC): A Scalable and Economic Approach

Phase-transfer catalysis provides a practical and often more economical alternative, particularly for alkylations with simple alkyl halides. This method avoids the need for anhydrous solvents and strong, expensive bases by facilitating the reaction between reactants located in different immiscible phases.[14]

Mechanistic Rationale

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), transports the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide.[15] The lipophilic cation (Q⁺) of the catalyst pairs with the phenoxide anion (ArO⁻), creating a lipophilic ion pair [Q⁺ArO⁻] that is soluble in the organic phase. Here, the "naked" and highly reactive phenoxide performs the SN2 displacement on the alkyl halide. The resulting [Q⁺X⁻] then returns to the aqueous/solid phase to repeat the cycle.[16]

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase RX R-X (Substrate) Q_OAr [Q⁺ ArO⁻] (Lipophilic Ion Pair) ROR R-O-Ar (Product) Q_OAr->ROR + R-X QX_org [Q⁺ X⁻] ROR->QX_org QX_aq [Q⁺ X⁻] QX_org->QX_aq Transfer ArOH Ar-OH ArONa ArO⁻ Na⁺ ArOH->ArONa + NaOH Base Base (e.g., NaOH) QX_aq->Q_OAr + ArO⁻ (Anion Exchange)

Caption: The catalytic cycle in phenoxyalkylation via PTC.

Advantages & Disadvantages
  • Key Advantage: Utilizes inexpensive reagents (e.g., NaOH, K₂CO₃), simple equipment, and is highly amenable to industrial scale-up.[17]

  • Key Disadvantage: Generally limited to more reactive alkylating agents (primary alkyl halides/sulfonates). The efficiency can be sensitive to the catalyst structure, solvent choice, and stirring rate.

Performance Data: Catalyst Choice in PTC
EntryAlkyl HalidePhenolCatalyst (5 mol%)BaseYield (%)
11-BromobutanePhenolTBAB¹50% NaOH98
2Benzyl Chloride4-ChlorophenolAliquat 336²K₂CO₃95
3Propargyl Bromide2-MethoxyphenolTBPB³50% KOH93
¹TBAB = Tetrabutylammonium bromide.
²Aliquat 336 = Trioctylmethylammonium chloride.
³TBPB = Tetrabutylphosphonium bromide.
Experimental Protocol: Phenoxyalkylation via PTC
  • To a round-bottom flask equipped with a condenser and a mechanical stirrer, add the phenol (1.0 eq.), the alkyl halide (1.1 eq.), a phase-transfer catalyst (e.g., TBAB, 0.05 eq.), and toluene (2 M).

  • Add an aqueous solution of NaOH (50% w/w, 3.0 eq.).

  • Heat the biphasic mixture to 60-80 °C with vigorous stirring for 2-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, add water, and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the product, which can be further purified if necessary.

Summary and Outlook

The choice of a phenoxyalkylation reagent is a critical decision dictated by the specific demands of the synthesis.

MethodConditionsKey AdvantageKey LimitationBest For
Williamson Harsh (Strong Base, High Temp)Low reagent costPoor functional group toleranceSimple, robust substrates
Mitsunobu Mild, NeutralStereochemical inversionStoichiometric byproductsChiral secondary alcohols
Ullmann Moderate to High TempAccess to diaryl ethersRequires ligand/catalyst optimizationAryl-aryl ether synthesis
Buchwald-Hartwig Mild to Moderate TempBroadest scope, high toleranceCatalyst cost, air sensitivityComplex, functionalized substrates
PTC Mild, BiphasicScalability, low costLimited to reactive alkyl halidesLarge-scale production

Beyond these established alternatives, emerging fields like photoredox catalysis are beginning to offer novel pathways for C-O bond formation under exceptionally mild, visible-light-driven conditions, further expanding the synthetic chemist's toolkit.[18][19] As the demand for molecular complexity grows, a deep understanding of these diverse methodologies is not just beneficial—it is essential for efficient and successful drug discovery and development.

References

analytical techniques for the quantitative analysis of 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Quantitative Analysis of 5-Phenoxypentyl Bromide

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds and other fine chemicals, this compound often serves as a key intermediate. Accurate quantification of this compound is crucial for ensuring reaction efficiency, product purity, and the safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary , offering insights into method selection based on specific analytical needs.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds.[1][2] Given the characteristics of this compound, GC is a highly suitable method for its quantification.

Principle of the Technique: GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Experimental Protocol: GC-FID

A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds due to its high sensitivity and wide linear range.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, in a 10 mL volumetric flask.

  • Add an appropriate internal standard (e.g., n-dodecane) to correct for injection volume variations.

  • Dilute to the mark with the solvent and mix thoroughly.

Instrumental Conditions:

  • Column: A medium polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), provides good resolution.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C.

Causality Behind Choices:

  • The choice of a DB-5ms column is based on its versatility and ability to separate a wide range of compounds with varying polarities.

  • The temperature program is designed to ensure the elution of this compound with good peak shape while allowing for the separation of potential impurities.

Performance Characteristics & Comparison:
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Sensitivity High (LOD/LOQ in the low ppm range)Moderate (LOD/LOQ in the mid to high ppm range)Low (Requires higher concentrations)
Selectivity High (with appropriate column and temperature programming)Moderate to High (dependent on column and mobile phase)High (structurally specific)
Precision Excellent (%RSD < 2%)Excellent (%RSD < 2%)Excellent (%RSD < 1%)
Accuracy Excellent (with proper calibration)Excellent (with proper calibration)Excellent (primary method, often no calibration standard of the analyte needed)
Run Time Fast (typically < 20 minutes)Moderate (typically 10-30 minutes)Slower (requires longer acquisition times for good signal-to-noise)
Sample Throughput HighHighLow
Destructive YesYes (sample is consumed)No (sample can be recovered)

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.[2]

Principle of the Technique: HPLC separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. The separation is driven by differences in polarity, size, or charge.

Experimental Protocol: HPLC-UV

For compounds with a chromophore, like this compound (due to the phenyl group), a UV detector is a common choice.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in a suitable solvent system, such as acetonitrile/water, in a 25 mL volumetric flask.

  • Dilute to the mark and mix thoroughly.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumental Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

Causality Behind Choices:

  • A C18 column is used for the separation of non-polar to moderately polar compounds.

  • The gradient elution is necessary to ensure the timely elution of the analyte with good peak symmetry and to separate it from more or less polar impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for an identical calibration standard.[3][4]

Principle of the Technique: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified reference material of known concentration, the concentration of the analyte can be determined.[4]

Experimental Protocol: ¹H qNMR

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

  • Ensure complete dissolution of both the sample and the internal standard.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

Causality Behind Choices:

  • The choice of a non-overlapping internal standard is critical for accurate integration.

  • A long relaxation delay ensures that all protons are fully relaxed before the next pulse, which is essential for the direct proportionality between signal area and the number of nuclei.

Advanced and Hyphenated Techniques: GC-MS

For enhanced selectivity and sensitivity, especially for trace-level analysis or impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[6][7]

Principle: GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. The mass spectrometer provides information about the mass-to-charge ratio of the eluting compounds, allowing for highly specific detection and structural elucidation.[8]

Advantages for this compound Analysis:

  • High Specificity: Selected Ion Monitoring (SIM) mode can be used to monitor for specific fragment ions of this compound, significantly reducing background noise and improving detection limits.

  • Impurity Identification: The mass spectra of unknown peaks can be compared to spectral libraries (like the NIST library) for tentative identification of impurities.[9]

  • Trace-Level Quantification: GC-MS is capable of detecting and quantifying impurities at very low levels, which is important for genotoxic impurity analysis.[10][11]

Method Selection Workflow

MethodSelection start Start: Need for Quantitative Analysis of this compound q1 Primary Goal? start->q1 routine_qc Routine QC / High Throughput q1->routine_qc Routine Analysis high_sensitivity High Sensitivity / Impurity Profiling q1->high_sensitivity Trace Analysis primary_method Primary Method / No Analyte Standard q1->primary_method Absolute Quantification gc Gas Chromatography (GC-FID) routine_qc->gc hplc HPLC-UV routine_qc->hplc gc_ms GC-MS high_sensitivity->gc_ms qnmr qNMR primary_method->qnmr

Caption: Decision workflow for selecting an analytical technique.

Conclusion

The choice of the most suitable analytical technique for the quantitative analysis of this compound depends on the specific requirements of the analysis. For routine, high-throughput analysis, GC-FID and HPLC-UV are both excellent choices, offering high precision and accuracy. When trace-level quantification or impurity identification is necessary, the enhanced selectivity and sensitivity of GC-MS are invaluable. For applications requiring a primary method of analysis that provides direct traceability, qNMR stands out as a powerful, albeit less high-throughput, option. A thorough validation of the chosen method is essential to ensure reliable and accurate results in a regulated environment.[12][13][14]

References

The Decisive Advantage: Why 5-Phenoxypentyl Bromide Outperforms its Chloride Analogue in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Alkyl Halide Reactivity

For researchers and synthetic chemists, the choice of a reagent is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. When incorporating a 5-phenoxypentyl moiety, a common building block in pharmaceuticals and materials science, the choice between the bromide and chloride variant is not trivial. While structurally similar, 5-phenoxypentyl bromide offers significant and predictable advantages over 5-phenoxypentyl chloride, primarily centered on enhanced reactivity. This guide provides an in-depth comparison, grounded in chemical principles and supported by experimental data, to illustrate why the bromide is often the superior choice for nucleophilic substitution reactions.

The Core Principle: Superior Leaving Group Ability

The fundamental difference in performance between this compound and its chloride counterpart lies in the intrinsic properties of the halide leaving group. In the context of nucleophilic substitution reactions, particularly the Sₙ2 mechanism typical for primary alkyl halides, the rate of reaction is critically dependent on the facility with which the leaving group departs. An excellent leaving group is one that is stable on its own once it has departed with the bonding pair of electrons.

Several key factors establish bromide (Br⁻) as a more effective leaving group than chloride (Cl⁻):

  • Basicity: The most reliable predictor of leaving group ability is the basicity of the departing group: weaker bases are better leaving groups. We can quantify this by examining the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid (pKa ≈ -9) than HCl (pKa ≈ -7). This indicates that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore more stable and content to exist independently in solution.

  • Polarizability and Size: The bromide ion is larger than the chloride ion. Its larger, more diffuse electron cloud is more polarizable. This enhanced polarizability allows it to better stabilize the partial negative charge that develops in the Sₙ2 transition state, thus lowering the activation energy of the reaction.

  • Carbon-Halogen Bond Strength: The bond between carbon and bromine (C-Br) is inherently weaker (bond energy ≈ 290 kJ/mol) than the carbon-chlorine (C-Cl) bond (≈ 346 kJ/mol). Consequently, less energy is required to cleave the C-Br bond during the substitution reaction, leading to a faster reaction rate.

These fundamental properties translate directly into tangible synthetic advantages.

Logical Framework: From Principle to Practice

The relationship between the halide's properties and its performance in a reaction can be visualized as a clear causal chain.

G cluster_properties Fundamental Properties of Halide cluster_reactivity Chemical Reactivity cluster_outcomes Synthetic Outcomes pKa Lower pKa of Conjugate Acid (HBr < HCl) Base Weaker Base (Br⁻ < Cl⁻) pKa->Base Bond Weaker C-X Bond (C-Br < C-Cl) LG Better Leaving Group Bond->LG Size Greater Ionic Size & Polarizability (Br⁻ > Cl⁻) Size->LG Base->LG Rate Faster Reaction Rates LG->Rate Conditions Milder Reaction Conditions Rate->Conditions Yield Higher Yields & Purity Rate->Yield G start Setup Two Parallel Reactions rxn_br Reaction A: This compound + NaOEt in EtOH start->rxn_br rxn_cl Reaction B: 5-Phenoxypentyl Chloride + NaOEt in EtOH start->rxn_cl monitor Monitor Progress via TLC (every 30 mins) rxn_br->monitor rxn_cl->monitor workup Aqueous Workup (Quench with NH₄Cl) monitor->workup Once starting material is consumed in Rxn A extract Extraction with Diethyl Ether workup->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry analyze Analyze Crude Product (GC-MS for Yield/Purity) dry->analyze end Compare Results analyze->end

A Researcher's Guide to the Validation of 5-Phenoxypentyl Bromide: Synthesis and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of experimental findings is paramount. This guide provides a comprehensive framework for the validation of 5-Phenoxypentyl Bromide, a versatile reagent in organic synthesis. By integrating established chemical principles with robust analytical techniques, this document serves as a practical resource for confirming the synthesis and purity of this compound, ensuring the reliability of downstream applications.

Introduction: The Significance of this compound

This compound (C₁₁H₁₅BrO) is a valuable bifunctional molecule, featuring a phenoxy group and a primary alkyl bromide.[1][2] This structure allows it to act as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility as a linker or spacer is notable in medicinal chemistry for connecting pharmacophores to other molecular moieties.[3] Given its role in multi-step syntheses, rigorous validation of its identity and purity is a critical first step to ensure the desired reaction outcomes and avoid the generation of impurities that can complicate subsequent steps and biological testing.

Synthesis Validation: The Williamson Ether Synthesis Approach

A common and efficient method for preparing this compound is through the Williamson ether synthesis.[4][5][6] This well-established Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a dihaloalkane.[4][7]

Reaction Scheme:

Phenol is deprotonated by a strong base (e.g., Sodium Hydroxide) to form sodium phenoxide. This is followed by the reaction with an excess of 1,5-dibromopentane.

Causality Behind Experimental Choices:

  • Excess Dihaloalkane: Using a significant excess of 1,5-dibromopentane is crucial. This minimizes the formation of the primary byproduct, 1,5-diphenoxypentane, where the phenoxide reacts at both ends of the pentane chain.[8]

  • Sₙ2 Mechanism: The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile.[5] Primary alkyl halides, like 1,5-dibromopentane, are ideal substrates for this reaction as they are less sterically hindered, favoring substitution over elimination.[5][7]

A typical protocol, adapted from similar syntheses, involves reacting phenol with 1,5-dibromopentane in the presence of a base like sodium hydroxide in a suitable solvent.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

Post-Synthesis Purification:

After the reaction is complete, the crude product must be purified. This typically involves:

  • Work-up: Quenching the reaction, followed by extraction with an organic solvent.

  • Chromatography: Purification by column chromatography on silica gel is often necessary to separate the desired product from unreacted starting materials and byproducts.

The success of the synthesis and purification is initially assessed by the yield and physical properties of the product, which is expected to be a colorless to light yellow liquid.[1]

Spectroscopic and Chromatographic Validation

Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed through a combination of spectroscopic and chromatographic methods.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons Chemical Shift (ppm) Multiplicity Integration
Ar-H (ortho) ~6.9 ppm d 2H
Ar-H (para) ~6.9 ppm t 1H
Ar-H (meta) ~7.3 ppm t 2H
O-CH ₂- ~4.0 ppm t 2H
-CH ₂-Br ~3.4 ppm t 2H

| Internal -CH ₂- | ~1.5-2.0 ppm | m | 6H |

Note: These are approximate values and can vary slightly based on the solvent and instrument.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Chemical Shift (ppm)
Ar-C -O ~159 ppm
Ar-C H (meta) ~129 ppm
Ar-C H (para) ~121 ppm
Ar-C H (ortho) ~114 ppm
O-C H₂- ~67 ppm
-C H₂-Br ~33 ppm
-CH₂-C H₂-Br ~32 ppm
O-CH₂-C H₂- ~29 ppm

| Internal -C H₂- | ~25 ppm |

Note: These are approximate values and can vary slightly based on the solvent and instrument.

IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

Characteristic IR Absorptions:

Functional Group Wavenumber (cm⁻¹) Description
C-H (aromatic) 3100-3000 Stretching
C-H (aliphatic) 3000-2850 Stretching
C=C (aromatic) 1600 & 1475 Stretching
C-O (ether) 1250-1000 Stretching

| C-Br | 690-515 | Stretching |

The presence of these characteristic bands in the experimental IR spectrum provides strong evidence for the structure of this compound.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula is C₁₁H₁₅BrO, with a monoisotopic mass of approximately 242.03 g/mol .[1]

A key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak.[11] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12] This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).[11]

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks around m/z 242 and 244 of roughly equal intensity.

  • Key Fragments: Look for fragments corresponding to the loss of bromine (m/z ~163) and cleavage of the pentyl chain.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound.[13] A pure sample should ideally show a single, sharp peak. By comparing the retention time with a known standard (if available) or by using GC coupled with Mass Spectrometry (GC-MS), the identity of the peak can be confirmed.

Experimental Protocols

Sample Preparation for NMR:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Sample Preparation for IR (Liquid Film):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer and acquire the spectrum.

Sample Preparation for GC-MS:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Run the analysis using an appropriate temperature program to ensure good separation.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the synthesis and validation process for this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_comparison Data Comparison start Reactants: Phenol & 1,5-Dibromopentane reaction Williamson Ether Synthesis start->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purified Product ir IR Spectroscopy purification->ir Purified Product ms Mass Spectrometry purification->ms Purified Product gc_hplc GC/HPLC Purity Check purification->gc_hplc Purified Product structure_confirm Structural Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity_confirm Purity Assessment gc_hplc->purity_confirm comparison Compare Experimental and Published Data structure_confirm->comparison purity_confirm->comparison lit_data Published Literature Data lit_data->comparison final_validation Validated this compound comparison->final_validation

Caption: Workflow for the synthesis and validation of this compound.

Comparative Analysis with Alternatives

While this compound is a valuable reagent, researchers may consider alternatives based on their specific synthetic needs.

CompoundStructureKey Features & Comparison
This compound Ph-O-(CH₂)₅-BrFlexible five-carbon linker. Primary bromide is a good leaving group for Sₙ2 reactions.
3-Phenoxypropyl Bromide Ph-O-(CH₂)₃-BrShorter, more rigid three-carbon linker. Similar reactivity to the five-carbon analog.[8][14]
Phenacyl Bromide Ph-CO-CH₂-BrContains a reactive α-bromoketone moiety. Used extensively in the synthesis of heterocycles.[15][16][17][18] Different reactivity profile due to the carbonyl group.
4-Phenoxybutyl Bromide Ph-O-(CH₂)₄-BrFour-carbon linker, offering intermediate flexibility.

The choice of reagent will depend on the desired length and flexibility of the linker in the target molecule.

Conclusion

The validation of experimental findings for this compound is a multi-faceted process that combines classical organic synthesis with modern analytical techniques. By carefully performing and interpreting data from NMR, IR, and mass spectrometry, researchers can confidently confirm the structure and purity of their synthesized material. This rigorous approach is fundamental to ensuring the reproducibility and success of subsequent research and development endeavors.

References

The Synthetic Workhorse: A Comparative Guide to 5-Phenoxypentyl Bromide and its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic efficiency and success. This guide provides an in-depth technical analysis of 5-Phenoxypentyl Bromide, a versatile reagent, and objectively compares its performance against other common alternatives in key synthetic transformations. By examining case studies and presenting supporting experimental data, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to a Versatile Building Block

This compound (C₁₁H₁₅BrO) is a bifunctional molecule featuring a terminal bromide, a good leaving group in nucleophilic substitution reactions, and a phenoxy group connected by a flexible five-carbon aliphatic chain. This structure makes it an ideal reagent for introducing the 5-phenoxypentyl moiety into a variety of molecular scaffolds, a common motif in pharmacologically active compounds and material science applications. Its utility primarily lies in the formation of ether and amine linkages through well-established reaction mechanisms such as the Williamson ether synthesis and N-alkylation.

Versatility in Synthesis: Key Applications of this compound

The reactivity of this compound is centered around the electrophilic carbon atom attached to the bromine. This allows for facile reaction with a wide range of nucleophiles, leading to the formation of new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It proceeds via an S(_N)2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, attacking the primary alkyl halide.[1] this compound, being a primary alkyl bromide, is an excellent substrate for this reaction, minimizing the competing elimination reactions often observed with secondary or tertiary halides.[1]

Case Study 1: Synthesis of Substituted Phenyl Ethers

The reaction of a substituted phenol with this compound in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF affords the corresponding diaryl ether. These structures are prevalent in many biologically active molecules.

dot

Caption: Williamson Ether Synthesis Workflow

N-Alkylation of Amines

The introduction of the 5-phenoxypentyl group onto a nitrogen atom is a common strategy in drug discovery to modulate properties like lipophilicity, receptor binding, and pharmacokinetic profiles. N-alkylation of primary and secondary amines with this compound typically proceeds under basic conditions to neutralize the hydrobromic acid formed during the reaction.[3]

Case Study 2: Synthesis of 1-(5-phenoxypentyl)piperazine

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry.[4] The mono-N-alkylation of piperazine with this compound is a key step in the synthesis of various pharmaceutical agents. To achieve mono-alkylation and prevent the formation of the undesired dialkylated product, a common strategy is to use a large excess of piperazine.

dot

References

A Comparative Guide to the Cost-Effectiveness of 5-Phenoxypentyl Bromide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Phenoxypentyl bromide is a valuable alkylating agent and a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and specialty chemicals sectors. The economic viability of its use in large-scale production hinges on a cost-effective and scalable synthetic route. This guide provides an in-depth analysis of the primary industrial synthesis method for this compound—the one-pot Williamson ether synthesis—and compares it with a viable two-step alternative. By examining factors such as raw material costs, process complexity, yield, purity, and safety, this document offers a comprehensive framework for researchers, process chemists, and manufacturing professionals to make informed decisions based on their specific production needs and economic constraints. For pilot-scale and time-sensitive projects, the direct synthesis route is often advantageous. However, for multi-ton campaigns, the two-step alternative presents a compelling case for significant cost reduction.

Introduction

The incorporation of the phenoxypentyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As a result, this compound is a frequently utilized building block. The challenge in a large-scale setting is not merely the synthesis itself, but its execution in a manner that is safe, efficient, and economically sustainable. An ideal industrial process should feature high yields, minimal byproduct formation, straightforward purification, and rely on readily available, low-cost starting materials.[1][2]

This guide will dissect and compare two primary strategies for the large-scale synthesis of this compound:

  • Strategy A: The Direct One-Pot Williamson Ether Synthesis. This is the most straightforward approach, reacting phenol with an excess of 1,5-dibromopentane.

  • Strategy B: The Two-Step Sequential Synthesis. This alternative involves the initial synthesis of 5-phenoxypentan-1-ol, followed by its conversion to the target bromide.

We will evaluate each strategy based on detailed experimental protocols, cost analysis, process workflows, and key performance indicators relevant to industrial-scale production.

Strategy A: The Benchmark - Direct Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers, widely used in both laboratory and industrial settings.[3][4] In this one-pot approach, sodium phenoxide, generated in situ from phenol and a base, reacts with 1,5-dibromopentane in an SN2 reaction to form the desired product.[3][5]

Experimental Protocol: Large-Scale Synthesis of this compound (Strategy A)
  • Reactor Setup: A 1000 L glass-lined reactor is charged with toluene (400 L) and phenol (47.0 kg, 0.5 kmol).

  • Base Addition: Sodium hydroxide (50% aqueous solution, 44.0 kg, 0.55 kmol) is added slowly while maintaining the temperature below 30°C.

  • Azeotropic Water Removal: The mixture is heated to reflux, and water is removed using a Dean-Stark trap until the water content is below 0.1%.

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB, 1.6 kg, 0.005 kmol) is added as a phase-transfer catalyst to facilitate the reaction between the phenoxide and the alkyl halide.[6]

  • Alkyl Halide Addition: 1,5-Dibromopentane (138.0 kg, 0.6 kmol) is added over 2 hours, maintaining the reaction temperature at 90-95°C.[7]

  • Reaction Monitoring: The reaction is monitored by GC analysis until the consumption of phenol is complete (typically 8-12 hours).

  • Work-up: The reaction mixture is cooled to room temperature and washed sequentially with water (2 x 200 L) and brine (200 L).

  • Purification: The organic layer is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Process Workflow: Strategy A

cluster_prep Reactor Charging & Phenoxide Formation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification phenol Phenol reactor 1000L Reactor phenol->reactor naoh NaOH naoh->reactor toluene Toluene toluene->reactor reaction Reaction at 90-95°C reactor->reaction Sodium Phenoxide Slurry dibromopentane 1,5-Dibromopentane dibromopentane->reaction tbab TBAB tbab->reaction wash Aqueous Wash reaction->wash distill Vacuum Distillation wash->distill product Final Product distill->product

Caption: Workflow for Direct Williamson Ether Synthesis.

Cost-Effectiveness Analysis: Strategy A
Reagent/SolventQuantity (kg)Cost/kg (USD, est.)Total Cost (USD)
Phenol47.02.50117.50
1,5-Dibromopentane138.025.003450.00
Sodium Hydroxide (50%)44.00.8035.20
Toluene400.01.50600.00
TBAB1.615.0024.00
Total Raw Material Cost 4226.70
Expected Yield (80%)97.2 kg
Cost per kg of Product ~43.48

Note: Costs are estimates for bulk industrial pricing and subject to market fluctuations.

Expertise & Experience Insights:
  • Primary Drawback: The main challenge of this route is the formation of a significant byproduct, 1,5-diphenoxypentane, due to the difunctional nature of 1,5-dibromopentane.[7][8] Using a slight excess of the dibromide helps to mitigate this but does not eliminate it, leading to a more complex purification and a lower overall yield.

  • Process Safety: The reaction is exothermic, and careful control of the addition rate of 1,5-dibromopentane is crucial at a large scale to manage the heat evolution and maintain a safe operating temperature.[9]

  • Economic Driver: The high cost of 1,5-dibromopentane is the primary contributor to the final product cost.

Strategy B: The Two-Step Sequential Synthesis

This strategy circumvents the key issue of byproduct formation seen in Strategy A by using a monofunctional starting material, 5-chloro-1-pentanol.[10][11] The ether is formed first, followed by the conversion of the terminal alcohol to a bromide.

Experimental Protocol: Large-Scale Synthesis (Strategy B)

Step 1: Synthesis of 5-Phenoxypentan-1-ol

  • Reactor Setup: A 1000 L reactor is charged with Dimethylformamide (DMF, 300 L), phenol (47.0 kg, 0.5 kmol), and potassium carbonate (83.0 kg, 0.6 kmol).

  • Reaction: The mixture is heated to 80°C. 5-Chloro-1-pentanol (67.5 kg, 0.55 kmol) is then added over 2 hours.[10][12]

  • Monitoring: The reaction is held at 80°C and monitored by HPLC until completion (typically 10-14 hours).

  • Work-up: The mixture is cooled, and water (500 L) is added. The product is extracted with methyl tert-butyl ether (MTBE, 2 x 200 L). The combined organic layers are washed with a 10% NaOH solution and then water.

  • Isolation: The solvent is removed under reduced pressure to yield crude 5-phenoxypentan-1-ol, which is used directly in the next step.

Step 2: Bromination of 5-Phenoxypentan-1-ol

  • Reactor Setup: A separate 1000 L reactor is charged with the crude 5-phenoxypentan-1-ol from Step 1 and toluene (300 L).

  • Bromination: The solution is cooled to 0-5°C. Phosphorus tribromide (PBr₃, 54.2 kg, 0.2 kmol) is added dropwise, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction is carefully quenched by pouring it onto ice water (400 kg). The organic layer is separated, washed with saturated sodium bicarbonate solution and then brine.

  • Purification: The solvent is removed, and the crude product is purified by vacuum distillation to yield this compound.

Process Workflow: Strategy B

cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Bromination cluster_purification Final Purification phenol Phenol reactor1 Reactor 1 (DMF) phenol->reactor1 k2co3 K₂CO₃ k2co3->reactor1 chloropentanol 5-Chloro-1-pentanol chloropentanol->reactor1 wash1 Aqueous Work-up reactor1->wash1 reactor2 Reactor 2 (Toluene) wash1->reactor2 Crude 5-Phenoxypentan-1-ol pbr3 PBr₃ pbr3->reactor2 wash2 Quench & Wash reactor2->wash2 distill Vacuum Distillation wash2->distill product Final Product distill->product

Caption: Workflow for Two-Step Sequential Synthesis.

Cost-Effectiveness Analysis: Strategy B
Reagent/SolventQuantity (kg)Cost/kg (USD, est.)Total Cost (USD)
Phenol47.02.50117.50
5-Chloro-1-pentanol67.512.00810.00
Potassium Carbonate83.01.0083.00
Phosphorus Tribromide54.28.00433.60
DMF & Toluene~600.02.00 (avg)1200.00
Total Raw Material Cost 2644.10
Expected Yield (85% over 2 steps)103.3 kg
Cost per kg of Product ~25.59

Note: Costs are estimates for bulk industrial pricing and subject to market fluctuations.

Head-to-Head Comparison and Strategic Recommendation

The choice between these two synthetic routes is not merely a matter of cost per kilogram; it involves a nuanced understanding of process efficiency, capital expenditure, and production timelines.

Comparative Data Summary
MetricStrategy A (One-Pot)Strategy B (Two-Step)Advantage
Overall Yield ~80%~85%Strategy B
Purity (Pre-distillation) Lower (due to byproduct)HigherStrategy B
Est. Cost per kg ~$43.48~$25.59Strategy B
Process Complexity Simpler (one pot)More Complex (two steps)Strategy A
Cycle Time ShorterLongerStrategy A
Key Raw Material Cost Driver 1,5-Dibromopentane5-Chloro-1-pentanolStrategy B
Process Mass Intensity (PMI) LowerHigherStrategy A
Safety Considerations Exotherm controlHandling of PBr₃Both require careful management
Decision Logic & Authoritative Grounding

The selection of an optimal synthesis strategy is driven by the scale and goals of the manufacturing campaign. The following decision framework can guide this choice:

start Synthesis Scale? pilot Pilot Scale (<100 kg) Speed is a Priority start->pilot Small large Large Scale (>500 kg) Cost is a Priority start->large Large strategy_a Choose Strategy A: One-Pot Williamson pilot->strategy_a strategy_b Choose Strategy B: Two-Step Sequential large->strategy_b reason_a Justification: - Faster time-to-market - Simpler process validation - Lower capital investment (fewer reactors) strategy_a->reason_a reason_b Justification: - Significantly lower cost of goods - Higher purity reduces downstream costs - More reliable and reproducible at scale strategy_b->reason_b

Caption: Decision framework for synthesis strategy selection.

Expert Recommendation:

  • For early-stage development, pilot-scale production, or when speed to market is the primary driver, Strategy A (One-Pot Williamson) is the preferred method. Its operational simplicity and shorter cycle time allow for rapid production of material, even if the cost of goods is higher.[13][14] The higher cost of 1,5-dibromopentane is offset by the reduced labor and capital expenditure associated with a one-pot process.[15][16]

  • For established, large-scale commercial manufacturing where cost of goods is a critical parameter, Strategy B (Two-Step Sequential) offers a clear and significant economic advantage. The lower cost of 5-chloro-1-pentanol compared to 1,5-dibromopentane is the most substantial factor.[10][17][18] Furthermore, the cleaner reaction profile of the first step simplifies purification and leads to a more consistent and higher overall yield, which is paramount for a robust manufacturing process. While it requires a larger initial investment in equipment and a longer cycle time, the savings on raw materials provide a compelling business case for long-term production campaigns.

Conclusion

The cost-effectiveness of synthesizing this compound at a large scale is a function of strategic process design. While the direct Williamson ether synthesis from 1,5-dibromopentane offers a rapid and straightforward route suitable for smaller scales, a detailed analysis reveals its economic limitations due to expensive raw materials and byproduct formation. The two-step sequential synthesis, starting from the more economical 5-chloro-1-pentanol, emerges as the superior strategy for cost-driven, large-volume manufacturing. It delivers a higher yield, greater purity, and a significantly lower cost per kilogram, making it the recommended approach for mature products and long-term supply chains.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenoxypentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-phenoxypentyl bromide in a laboratory setting. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure that these protocols become a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Characterization

Therefore, in the absence of specific data, This compound must be treated as a hazardous substance. The primary guiding principle is to prevent its release into the environment and to ensure the safety of all laboratory personnel.

Table 1: Properties and Potential Hazards of this compound

PropertyDataSource
CAS Number 22921-72-8[1]
Molecular Formula C11H15BrO[1]
Appearance Colorless to light yellow/orange clear liquid[1]
GHS Classification No data available[1]
Assumed Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation, Harmful if Swallowed.Inferred from similar brominated compounds[2][3][5]
Incompatibilities Strong oxidizing agents, Strong bases.[2][6]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for disposing of this compound is its strict segregation as halogenated organic waste .[7][8]

Causality: Halogenated compounds, containing elements like bromine, fluorine, chlorine, or iodine, require specialized disposal methods, typically high-temperature incineration with specific scrubbers.[9] If mixed with non-halogenated organic waste, they can contaminate a much larger volume of solvent that could otherwise be recycled or disposed of more simply and cost-effectively. Improper incineration can lead to the formation of highly toxic and environmentally persistent byproducts like hydrogen halides (e.g., hydrogen bromide) and dioxins.[6] Therefore, separate waste streams are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for both safety and environmental protection.[10]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the necessary steps from the moment waste is generated to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A standard laboratory coat.[8]

  • Location: All transfers of waste should be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors.[7][8]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Container Type: Use only a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[11][12] The container must be free from damage and able to prevent leaks.[10]

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other components in the waste mixture, listed by percentage or volume.[12]

    • The words "HALOGENATED ORGANIC WASTE "

    • The primary hazards associated with the contents (e.g., "Irritant," "Combustible Liquid").

    • The date the first waste was added to the container.

Step 3: Transferring Waste
  • Place the labeled waste container in a stable position within the chemical fume hood, preferably within a secondary containment system (like a plastic tub) to contain any potential spills.[10]

  • Carefully pour the waste this compound into the container using a funnel. Avoid splashing.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

  • Securely fasten the cap on the waste container immediately after the transfer is complete. Containers must remain closed except when actively adding waste.[11][12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Segregation: Within the SAA, ensure halogenated waste containers are stored separately from non-halogenated waste. Crucially, store them away from incompatible materials, particularly acids and bases.[12]

  • Inspection: The SAA should be inspected weekly for any signs of container leakage or deterioration.[10][12]

Step 5: Arranging for Professional Disposal

The final and most critical step is to arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][5][11][13] Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[14]

Decontamination and Spill Management

  • Glassware Decontamination: Any glassware that has come into contact with this compound should be rinsed with a small amount of a suitable solvent (e.g., acetone). This rinseate is also considered hazardous waste and must be added to the designated halogenated organic waste container.

  • Spill Cleanup: In the event of a small spill within a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Carefully sweep up the contaminated absorbent and place it in a sealed, properly labeled container for disposal as solid hazardous waste.

A Cautionary Note on In-Lab Neutralization

While some chemical wastes can be neutralized in the lab prior to disposal[7][15], this is strongly discouraged for this compound. The reaction of alkyl halides with bases or other neutralizing agents can be complex and may produce unknown, potentially more hazardous byproducts. Without a validated and fully understood reaction protocol, the safest and most compliant method of disposal is through professional waste management services.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_action Action Phase cluster_management Management & Final Disposal A Waste Generated (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Waste Container 'HALOGENATED ORGANIC WASTE' B->C D Transfer Waste in Fume Hood C->D E Securely Cap Container D->E F Place in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Container >90% Full? F->G H Continue Use & Weekly Inspection G->H No I Contact EH&S for Waste Pickup G->I Yes H->G J Professional Disposal I->J

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.